Propiopromazine Hydrochloride
説明
Structure
3D Structure of Parent
特性
IUPAC Name |
1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS.ClH/c1-4-18(23)15-10-11-20-17(14-15)22(13-7-12-21(2)3)16-8-5-6-9-19(16)24-20;/h5-6,8-11,14H,4,7,12-13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWVWZODBGTOIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3568-24-9 (Parent) | |
| Record name | Propiopromazine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4045187 | |
| Record name | Propionylpromazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>56.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500451 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
7681-67-6 | |
| Record name | Propiopromazine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propionylpromazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROPIOPROMAZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0BND6SD2I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Propiopromazine Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propiopromazine Hydrochloride is a phenothiazine derivative with a complex pharmacological profile, primarily recognized for its sedative and antiemetic properties. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of this compound. The document elucidates its multi-receptor antagonist activity, focusing on its interactions with dopamine, serotonin, histamine, muscarinic, and adrenergic receptors. While quantitative binding affinity data for this compound is not extensively available in public literature, this guide presents a qualitative summary of its receptor interactions and offers comparative quantitative data from the closely related phenothiazine, chlorpromazine, to provide a contextual framework. Detailed methodologies for key in vitro assays, including radioligand binding and functional assays, are provided to enable researchers to characterize similar compounds. Furthermore, signaling pathways and experimental workflows are visualized through diagrams generated using the DOT language.
Core Mechanism of Action
This compound exerts its pharmacological effects through competitive antagonism at a wide range of neurotransmitter receptors in the central nervous system.[1][2] Its clinical profile is a composite of its activity at these various sites. The primary mechanism of action is the blockade of postsynaptic dopamine D2-like receptors, serotonin (5-HT) type 2 receptors, histamine H1 receptors, alpha-1 adrenergic receptors, and muscarinic acetylcholine receptors.[1][2][3]
-
Antipsychotic Effects: The antipsychotic properties of Propiopromazine are attributed to its blockade of dopamine D2 receptors in the mesolimbic pathway and 5-HT2A receptors in the cortex.[1] The antagonism of D2 receptors helps to normalize the hyperactivity of dopaminergic systems associated with psychosis.[1] The simultaneous blockade of 5-HT2A receptors is a characteristic of atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[3]
-
Sedative Effects: The prominent sedative effect of Propiopromazine is primarily due to its potent antagonism of the histamine H1 receptor.[1][2] Blockade of H1 receptors in the central nervous system is a well-established mechanism for inducing sedation.
-
Antiemetic Effects: The antiemetic action is mediated by the blockade of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata and antagonism of histamine H1 receptors.[1]
Receptor Binding Profile
| Receptor Family | Receptor Subtype | This compound Affinity (Qualitative) | Chlorpromazine Affinity (Ki, nM) - for comparison |
| Dopamine | D1 | Antagonist[1] | ~2 |
| D2 | Antagonist[1] | ~1-10 | |
| D4 | Antagonist[1] | Data not readily available | |
| Serotonin | 5-HT2A | Antagonist[1] | Data not readily available |
| 5-HT2C | Antagonist[1] | Data not readily available | |
| Histamine | H1 | Potent Antagonist[1][2] | ~2 |
| Adrenergic | α1 | Antagonist[1] | Data not readily available |
| Muscarinic | M1-M5 | Antagonist[1] | ~20 (M3) |
Note: The qualitative affinity for this compound is based on descriptive information from available literature.[1][2][3] The quantitative data for chlorpromazine is provided as a reference and is compiled from various sources; exact values may vary based on experimental conditions.
Signaling Pathways
The antagonism of G-protein coupled receptors (GPCRs) by this compound inhibits their respective downstream signaling cascades.
Dopamine D2 Receptor Signaling Pathway (Inhibition)
Dopamine D2 receptors are coupled to Gi/o proteins. Their activation normally inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Propiopromazine, as an antagonist, blocks this inhibition, thereby preventing the dopamine-mediated decrease in cAMP.
Caption: Propiopromazine's antagonism of the D2 receptor.
Histamine H1 Receptor Signaling Pathway (Inhibition)
Histamine H1 receptors are coupled to Gq/11 proteins. Agonist binding activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium. Propiopromazine blocks this pathway, preventing the histamine-induced calcium release.
References
Propiopromazine Hydrochloride: A Technical Guide to its Dopamine D2 Receptor Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propiopromazine hydrochloride is a phenothiazine derivative that exhibits antagonist activity at multiple neurotransmitter receptors, with its effects on the dopamine D2 receptor being of significant interest for its antipsychotic and sedative properties.[1][2] This technical guide provides an in-depth examination of the core pharmacological principles underlying the interaction of this compound with the dopamine D2 receptor. Due to the limited availability of direct quantitative binding and functional data for this compound, this document leverages data from closely related phenothiazine compounds to illustrate the key concepts and experimental methodologies. This guide details the molecular mechanisms of action, pertinent signaling pathways, and comprehensive experimental protocols for the characterization of D2 receptor antagonists, serving as a vital resource for researchers in neuropharmacology and drug development.
Introduction to this compound and the Dopamine D2 Receptor
Propiopromazine is a member of the phenothiazine class of compounds, characterized by a three-ring structure with a sulfur and a nitrogen atom in the central ring.[2] Its therapeutic applications are primarily attributed to its antagonist effects on a variety of receptors, including dopamine, serotonin, muscarinic, and histamine receptors.[2][3] The antipsychotic effects of Propiopromazine are largely linked to its blockade of dopamine D2 and serotonin 5-HT2 receptors.[1][3]
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) belonging to the D2-like family of dopamine receptors.[4] These receptors are predominantly coupled to the Gαi/o family of G proteins, which mediate inhibitory downstream signaling cascades.[4] The D2 receptor is a key target in the treatment of psychosis, and understanding the antagonist activity of compounds like this compound at this receptor is crucial for the development of novel therapeutics.
Molecular Mechanism of Action
The primary mechanism of action of this compound at the dopamine D2 receptor is competitive antagonism. The molecule binds to the orthostatic binding site of the D2 receptor, the same site as the endogenous ligand, dopamine. However, the binding of this compound does not induce the necessary conformational change for receptor activation and subsequent G protein coupling. By occupying this binding site, it prevents dopamine from binding and activating the receptor, thereby inhibiting downstream signaling.
Quantitative Analysis of this compound-D2 Receptor Interaction
A thorough characterization of the interaction between this compound and the D2 receptor requires the determination of quantitative pharmacological parameters, primarily the binding affinity (Ki) and the functional antagonist potency (IC50).
Data Presentation
| Compound | Radioligand | Receptor Source | Binding Affinity (Ki) (nM) | Functional Assay | Functional Potency (IC50) (nM) |
| This compound | [³H]-Spiperone (Illustrative) | Human cloned D2L Receptor | Data Not Available | cAMP Inhibition Assay | Data Not Available |
| Chlorpromazine | [³H]-Spiperone | Rat Brain | ~1-10 (variable across studies) | cAMP Inhibition Assay | ~6.1 |
| Fluphenazine | [³H]-Spiperone | Human cloned D2 Receptor | 0.4 | cAMP Inhibition Assay | Data Not Available |
| Trifluoperazine | Not Specified | Human D2 Receptor | Not Specified | Not Specified | 1.2 |
Note: The data for Chlorpromazine, Fluphenazine, and Trifluoperazine are provided as representative examples of phenothiazine D2 receptor antagonists.
Signaling Pathways
Antagonism of the dopamine D2 receptor by this compound modulates multiple downstream signaling pathways.
G-Protein Dependent Signaling Pathway
The canonical signaling pathway for the D2 receptor involves its coupling to Gi/o proteins.[4] Agonist binding to the D2 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] this compound, by acting as an antagonist, blocks this dopamine-induced inhibition, thereby preventing the downstream signaling cascade.
References
Propiopromazine Hydrochloride in Canines: A Technical Review of a Data Gap in Pharmacokinetics and Metabolism
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document serves as a technical guide based on the currently available scientific literature. A comprehensive search has revealed a significant lack of specific data on the pharmacokinetics and metabolism of propiopromazine hydrochloride in canines. Therefore, this paper synthesizes information from studies on other species and related phenothiazine compounds to provide a potential framework for future research. All data and pathways derived from non-canine species are explicitly noted.
Introduction
This compound, a phenothiazine derivative, is utilized in veterinary medicine for its neuroleptic and sedative properties.[1] Like other phenothiazines, it exerts its effects by antagonizing dopamine receptors in the central nervous system, which also leads to a depression of the reticular activating system controlling functions like body temperature, metabolic rate, and wakefulness. While its clinical effects are acknowledged, a thorough understanding of its pharmacokinetic profile and metabolic fate specifically in canines remains a notable gap in veterinary pharmacology. This guide collates the available, albeit limited, information and extrapolates from related compounds to inform future research and development.
Pharmacokinetics: An Uncharted Territory in Canines
Quantitative pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), and elimination half-life for propiopromazine in dogs have not been published in the available scientific literature. However, studies on the related phenothiazine, acepromazine, in dogs, indicate an elimination half-life of 15.9 hours after oral administration. In horses, the serum half-life of propiopromazine has been reported to be 5 hours.[2]
A clinical comparison between propiopromazine (0.05mg/kg IV) and acepromazine (0.05mg/kg IV) as premedication for inhalation anesthesia in dogs showed that both drugs resulted in moderate sedation.[3] This suggests a comparable onset of action for clinical effects, though it does not provide insight into the drugs' disposition.
Metabolism of Propiopromazine: Insights from Other Species
Detailed metabolic pathways for propiopromazine in canines have not been elucidated. However, research in horses and pigs has identified several metabolites, providing a likely roadmap for its biotransformation. The metabolism of other phenothiazines, such as thioridazine, has been studied in dogs, revealing metabolites formed through sulfoxidation, C-oxidation of the piperidine ring, and the formation of lactams and phenolic derivatives.[4]
Identified Metabolites in Non-Canine Species
The following table summarizes the metabolites of propiopromazine that have been identified in the urine of horses. These metabolic transformations are common for phenothiazine compounds and are likely to occur in canines as well.
| Metabolite Name | Species Identified In | Metabolic Reaction | Reference |
| 2-(1-hydroxypropyl)promazine sulfoxide | Horse | Sulfoxidation, Carbonyl Reduction | [5][6] |
| 2-(1-hydroxy-propyl)promazine | Horse | Carbonyl Reduction | [2] |
| 2-(1-propenyl)promazine | Horse | Dehydration | [2] |
| 7-hydroxypropionylpromazine | Horse | Aromatic Hydroxylation | [2] |
Proposed Metabolic Pathway
Based on the metabolites identified in horses, a proposed metabolic pathway for propiopromazine is illustrated below. The primary routes of metabolism appear to be sulfoxidation of the phenothiazine ring, reduction of the propionyl side chain's carbonyl group, and aromatic hydroxylation.
References
- 1. Acepromazine | VCA Animal Hospitals [vcahospitals.com]
- 2. Acepromazine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism of piperidine-type phenothiazine antipsychotic agents. IV. Thioridazine in dog, man and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Propiopromazine Hydrochloride: A Technical Guide to Receptor Binding Profile and Affinity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propiopromazine hydrochloride, a phenothiazine derivative, exhibits a complex pharmacological profile characterized by its interaction with multiple neurotransmitter receptors. This technical guide provides a comprehensive overview of the receptor binding profile and affinity of this compound. While specific quantitative binding data for propiopromazine is limited in publicly available literature, this document synthesizes the known qualitative interactions and provides comparative data from the structurally related phenothiazine, chlorpromazine. Detailed experimental methodologies for determining receptor binding affinities are described, along with visualizations of key signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals engaged in neuropharmacology and drug development.
Introduction
Propiopromazine is a first-generation antipsychotic and sedative agent belonging to the phenothiazine class.[1] Its therapeutic effects and side-effect profile are dictated by its interactions with a wide array of G-protein coupled receptors (GPCRs). Understanding the specific receptor binding affinities is crucial for elucidating its mechanism of action and for the development of more selective pharmacological agents. This guide summarizes the current knowledge of propiopromazine's receptor binding characteristics and provides detailed protocols for its in vitro characterization.
Receptor Binding Profile of this compound
This compound acts as an antagonist at several key neurotransmitter receptors.[1] The primary targets include dopamine, serotonin, histamine, muscarinic acetylcholine, and alpha-adrenergic receptors.[1] Its sedative properties are largely attributed to its potent histamine H1 receptor antagonism.[1]
Data Presentation: Receptor Binding Affinities
| Receptor Family | Receptor Subtype | Representative Radioligand | Tissue/Cell Source | Expected Propiopromazine Affinity | Comparative Ki (Chlorpromazine) [nM] |
| Dopamine | D1 | [³H]-SCH23390 | Rat Striatum | Antagonist | ~20-50 |
| D2 | [³H]-Spiperone | Rat Striatum | Antagonist | ~1-10 | |
| D4 | [³H]-N-Methylspiperone | Cloned Human Receptors | Antagonist | ~5-15 | |
| Serotonin | 5-HT2A | [³H]-Ketanserin | Rat Frontal Cortex | Antagonist | ~1-5 |
| 5-HT2C | [³H]-Mesulergine | Porcine Choroid Plexus | Antagonist | ~10-30 | |
| Histamine | H1 | [³H]-Mepyramine | Guinea Pig Cerebellum | Potent Antagonist | ~0.5-2 |
| Muscarinic | M1-M5 (non-selective) | [³H]-Quinuclidinyl Benzilate (QNB) | Rat Cerebral Cortex | Antagonist | ~10-50 |
| Adrenergic | α1 | [³H]-Prazosin | Rat Cerebral Cortex | Antagonist | ~1-10 |
Note: The expected affinity for propiopromazine is a qualitative assessment based on its classification as a phenothiazine antipsychotic. The provided Ki values for chlorpromazine are approximate and serve as a general reference. Experimental determination of propiopromazine's Ki values is necessary for a precise characterization.
Experimental Protocols: Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[3] The following is a generalized protocol for a competitive radioligand binding assay, which can be adapted to determine the Ki values of this compound for its various target receptors.
Materials and Reagents
-
Receptor Source: Cell membranes from stably transfected cell lines (e.g., CHO or HEK293) expressing a single human receptor subtype of interest, or tissue homogenates from appropriate animal brain regions (e.g., rat striatum for dopamine D2 receptors).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor (see table in section 2.1 for examples).
-
Test Compound: this compound dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: A buffer solution to maintain physiological pH and ionic strength (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Non-specific Binding Control: A high concentration of an unlabeled ligand known to bind to the target receptor (e.g., haloperidol for D2 receptors) to determine non-specific binding.
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter: A liquid scintillation counter to measure radioactivity.
-
Scintillation Cocktail: A solution that emits light when excited by radioactive decay.
Membrane Preparation
-
Homogenize the receptor source tissue or cells in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 100-200 µg/mL, as determined by a protein assay (e.g., Bradford assay).
Binding Assay Procedure
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer
-
A fixed concentration of the appropriate radioligand (typically at or below its Kd value).
-
Varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
For non-specific binding determination, add a high concentration of the unlabeled control ligand instead of propiopromazine.
-
For total binding determination, add assay buffer instead of propiopromazine or the unlabeled control.
-
-
Initiate the binding reaction by adding the prepared membrane suspension to each well.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of propiopromazine that inhibits 50% of the specific radioligand binding) by non-linear regression analysis of the resulting competition curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Signaling Pathways and Visualizations
Propiopromazine's antagonist action at its target receptors modulates various intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate some of these key pathways and a generalized experimental workflow.
Propiopromazine's Antagonistic Receptor Binding Profile.
Generalized Workflow for a Radioligand Binding Assay.
Simplified Histamine H1 Receptor Signaling Pathway.
Conclusion
This compound is a pharmacologically complex agent with antagonist activity at a broad range of neurotransmitter receptors. While a precise quantitative understanding of its binding affinities is currently limited by the lack of published data, its qualitative profile is consistent with other phenothiazine antipsychotics. The methodologies outlined in this guide provide a framework for the detailed in vitro characterization of propiopromazine and other novel compounds. Further research to quantify the receptor binding profile of propiopromazine is warranted to better understand its therapeutic actions and to guide future drug discovery efforts.
References
Propiopromazine Hydrochloride Metabolite Identification in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current knowledge on the metabolism of propiopromazine hydrochloride in various animal models. It is designed to assist researchers, scientists, and drug development professionals in understanding the biotransformation of this phenothiazine neuroleptic and to provide detailed methodologies for the identification and analysis of its metabolites.
Introduction
This compound, a phenothiazine derivative, is utilized in veterinary medicine as a neuroleptic agent to manage stress in animals. A thorough understanding of its metabolic fate is crucial for evaluating its efficacy, safety, and for determining appropriate withdrawal times in food-producing animals. This guide synthesizes the available scientific literature on the identification of propiopromazine metabolites in key animal models, outlines detailed experimental protocols, and illustrates the relevant biological pathways.
Propiopromazine Metabolism in Animal Models
The metabolism of propiopromazine has been primarily studied in horses, with limited information available for pigs. Data in common laboratory animal models such as rats and dogs is notably scarce.
Horse
The horse is the most extensively studied species regarding propiopromazine metabolism. Following intramuscular administration, propiopromazine undergoes significant biotransformation. The major metabolic pathways include hydroxylation, sulfoxidation, and side-chain modification.
Three primary metabolites have been identified in horse urine[1]:
-
2-(1-hydroxypropyl)promazine
-
2-(1-propenyl)promazine
-
7-hydroxypropionylpromazine
The major metabolite identified in horse urine is 2-(1-hydroxypropyl) promazine sulfoxide [2][3]. It is important to note that N-demethylated or non-sulfoxidated metabolites of the parent drug were not observed in horse urine in one study[1].
Pig
Information on the metabolism of propiopromazine in pigs is limited. There is a possibility that a sulphoxide metabolite is formed[4]. Further research is required to fully characterize the metabolic pathways in this species.
Rat and Dog
There is a significant lack of published data on the in vivo metabolism of this compound in rats and dogs. However, insights can be drawn from studies on structurally similar phenothiazines. For instance, in rats, the related compound promazine is metabolized to desmethylpromazine and promazine sulphoxide . It is plausible that propiopromazine undergoes similar N-demethylation and sulfoxidation pathways in rats and dogs. In vitro studies using liver microsomes from these species would be instrumental in confirming these potential metabolic routes.
Quantitative Data on Propiopromazine and its Metabolites
Quantitative data on propiopromazine metabolites is sparse in the available literature. The majority of the reported data focuses on the concentration of the parent drug.
Table 1: Concentration of Propiopromazine (Parent Drug) in Animal Tissues and Plasma
| Animal Model | Tissue/Matrix | Dose | Time Point | Concentration | Reference |
| Horse | Plasma | 50 mg (IM) | 30 min | 5.2 µg/L | [4] |
| Horse | Plasma | 50 mg (IM) | 11 hours | 1.26 µg/L | [4] |
| Pig | Injection Site | 0.5 mg/kg BW (IM) | 2, 5, 8 hours | Present (qualitative) | [4] |
| Pig | Kidneys | 0.5 mg/kg BW (IM) | 2, 5, 8 hours | Present (qualitative) | [4] |
| Pig | Diaphragm Muscle | 0.5 mg/kg BW (IM) | 2, 5 hours | Present (qualitative) | [4] |
| Pig | Diaphragm Muscle | 0.5 mg/kg BW (IM) | 8 hours | Not detected | [4] |
Note: There is no quantitative data available in the reviewed literature for the identified metabolites of propiopromazine.
Experimental Protocols
This section provides detailed methodologies for the identification and analysis of propiopromazine and its metabolites.
Sample Collection and Preparation
4.1.1. Urine Sample Preparation for LC-MS/MS Analysis
-
Enzymatic Hydrolysis (for conjugated metabolites):
-
To 1 mL of urine, add 1 mL of acetate buffer (pH 5.0) containing 5000 units/mL of β-glucuronidase/arylsulfatase.
-
Add an appropriate internal standard.
-
Vortex the mixture and incubate at 65°C for 3 hours.
-
Allow the sample to cool to room temperature.
-
Centrifuge at 2000 rpm for 10 minutes to pellet any precipitate.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by sequentially washing with 1 mL of methanol and 1 mL of deionized water.
-
To the supernatant from the hydrolysis step, add 3 mL of 100 mM phosphate buffer (pH 6.0) and mix.
-
Load the entire sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 40% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 1 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonia (80:20:2, v/v/v).
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Analytical Methodology
4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification
-
Derivatization (for improved volatility):
-
To the dried extract from the SPE step, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection.
-
-
GC-MS Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An appropriate temperature gradient to separate the analytes of interest (e.g., initial temperature of 100°C, ramp to 280°C).
-
MS Acquisition Mode: Full scan (m/z 50-550) for qualitative identification and Selected Ion Monitoring (SIM) for targeted analysis.
-
4.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantitative Analysis
-
LC Conditions:
-
Instrument: High-performance liquid chromatograph coupled to a tandem mass spectrometer.
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate for analytical LC columns (e.g., 0.2-0.5 mL/min).
-
-
MS/MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification. The precursor ion (the protonated molecule [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.
-
Visualizations
Metabolic Pathways and Experimental Workflow
Caption: Metabolic pathway of propiopromazine in horses and the general experimental workflow for metabolite identification.
Signaling Pathway: Dopamine D2 Receptor Inhibition
Propiopromazine, like other phenothiazines, exerts its primary neuroleptic effects through the antagonism of dopamine D2 receptors in the central nervous system.
Caption: Simplified signaling pathway of the dopamine D2 receptor and its inhibition by propiopromazine.
Conclusion
The identification of this compound metabolites is well-documented in horses, with hydroxylation and sulfoxidation being the primary metabolic routes. However, a significant knowledge gap exists regarding the metabolism of this compound in pigs, and particularly in common laboratory animal models like rats and dogs. The lack of quantitative data for the identified metabolites further highlights an area for future research. The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers to conduct further studies to fill these knowledge gaps, leading to a more complete understanding of the pharmacokinetics and safety profile of propiopromazine in various animal species.
References
In Vitro Characterization of Propiopromazine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propiopromazine Hydrochloride is a phenothiazine derivative with a complex pharmacological profile, exhibiting antagonist activity at a range of neurotransmitter receptors. This technical guide provides an in-depth overview of the in vitro characterization of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and illustrating key molecular interactions and pathways. The information presented is intended to support further research and development of this compound.
Introduction
Propiopromazine is a phenothiazine derivative classified as an atypical antipsychotic agent.[1] Its therapeutic effects, which include sedative, antiemetic, and antipsychotic activities, are attributed to its interaction with a variety of neurotransmitter receptors.[1] Structurally and pharmacologically similar to other phenothiazines like clozapine and promazine, propiopromazine's clinical utility is rooted in its broad-spectrum receptor antagonism.[2] This guide focuses on the in vitro methodologies used to elucidate the pharmacological and metabolic characteristics of this compound.
Receptor Binding Profile
This compound is known to bind to several classes of receptors, including dopamine, serotonin, histamine, adrenergic, and muscarinic receptors.[1][2] Its primary mechanism of action is believed to be the antagonism of these receptors. While qualitative descriptions of its binding activities are available, specific quantitative binding affinities (Ki or IC50 values) for this compound are not widely reported in publicly available literature. The following tables summarize the available quantitative data and provide a qualitative overview where specific values are unavailable.
Data Presentation: Receptor Binding Affinities
Table 1: Dopamine Receptor Binding Affinity of Propiopromazine
| Receptor Subtype | Species | Kᵢ (nM) | Assay Type | Reference |
| Dopamine D3 | Rodent | 10.7 | Radioligand Binding | [3] |
| Dopamine D3 | Human | 11.2 | Radioligand Binding | [3] |
| Dopamine D1 | - | Data not available | - | - |
| Dopamine D2 | - | Data not available | - | - |
| Dopamine D4 | - | Data not available | - | - |
| Dopamine D5 | - | Data not available | - | - |
Table 2: Serotonin Receptor Binding Affinity of Propiopromazine
| Receptor Subtype | Kᵢ (nM) | Assay Type | Reference |
| 5-HT2A | Data not available | - | - |
| 5-HT2C | Data not available | - | - |
Table 3: Other Receptor Binding Affinities of Propiopromazine
| Receptor | Kᵢ (nM) | Assay Type | Reference |
| Histamine H1 | Data not available | - | - |
| Alpha-1 Adrenergic | Data not available | - | - |
| Muscarinic M1-M5 | Data not available | - | - |
Note: The absence of data in the tables indicates that specific quantitative binding affinities for this compound at these receptors were not found in the surveyed literature.
Signaling Pathways and Mechanism of Action
Propiopromazine's antagonist activity at various G-protein coupled receptors (GPCRs) forms the basis of its pharmacological effects. The following diagrams illustrate the principal signaling pathways modulated by this compound.
Dopamine D2-like Receptor Antagonism
Dopamine D2-like receptors (D2, D3, D4) are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking these receptors, Propiopromazine prevents the inhibitory effect of dopamine on adenylyl cyclase.
References
Propiopromazine Hydrochloride: An In-depth Technical Guide on its Effects on the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propiopromazine Hydrochloride is a first-generation phenothiazine derivative with a multifaceted pharmacological profile, primarily impacting the central nervous system (CNS). This technical guide provides a comprehensive overview of its mechanism of action, pharmacokinetics, and its effects on key neurotransmitter systems. While specific quantitative binding affinities for this compound are not extensively documented in publicly available literature, this guide synthesizes known information about its receptor interactions and details the downstream signaling consequences of its antagonist activity. Standardized experimental protocols for assessing receptor binding are also provided to facilitate further research and characterization of this and similar compounds.
Introduction
Propiopromazine is a phenothiazine compound that has been utilized for its sedative and antiemetic properties.[1] As a member of the first-generation antipsychotic class, its mechanism of action is primarily centered on the antagonism of various neurotransmitter receptors within the CNS.[2] Understanding the intricate details of its interactions with these receptors and the subsequent effects on intracellular signaling is crucial for elucidating its therapeutic effects and potential side-effect profile. This document serves as a technical resource for professionals engaged in neuroscience research and drug development, offering a consolidated view of the current understanding of this compound's CNS effects.
Pharmacodynamic Profile: Multi-Receptor Antagonism
This compound exerts its effects on the CNS through the blockade of several key G-protein coupled receptors (GPCRs). Its broad-spectrum antagonism affects dopaminergic, serotonergic, histaminergic, muscarinic, and adrenergic pathways.[1]
Dopamine Receptor Antagonism
Antagonism of dopamine D2 receptors is a hallmark of typical antipsychotic drugs and is believed to contribute to their therapeutic effects in psychosis.[3] By blocking these receptors, Propiopromazine reduces dopaminergic neurotransmission in the mesolimbic pathway. This action is also associated with potential extrapyramidal side effects due to the blockade of D2 receptors in the nigrostriatal pathway.[4]
Serotonin Receptor Antagonism
Blockade of the serotonin 5-HT2A receptor is a characteristic feature of many atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal symptoms and potential efficacy against the negative symptoms of schizophrenia.[5] Propiopromazine's antagonism at 5-HT2A receptors may modulate dopamine release in different brain regions, contributing to its overall CNS effects.
Histamine H1 Receptor Antagonism
Propiopromazine is a potent antagonist of the histamine H1 receptor.[6] This action is primarily responsible for its sedative and hypnotic effects, as histamine in the CNS plays a crucial role in promoting wakefulness.[4] Blockade of H1 receptors in the tuberomammillary nucleus of the hypothalamus leads to drowsiness.
Muscarinic Acetylcholine Receptor Antagonism
Antagonism of muscarinic acetylcholine receptors, particularly the M1 subtype, contributes to the anticholinergic side effects associated with Propiopromazine. These can include dry mouth, blurred vision, constipation, and cognitive impairment.[7]
Alpha-1 Adrenergic Receptor Antagonism
Blockade of alpha-1 adrenergic receptors can lead to cardiovascular side effects such as orthostatic hypotension and dizziness.[8] This is due to the inhibition of norepinephrine's vasoconstrictive effects in the peripheral vasculature.
Quantitative Data
Table 1: Pharmacokinetic Parameters of Propiopromazine
| Parameter | Value | Species |
| Oral Bioavailability | ~33% | Human |
| Protein Binding | ~81% | Human |
| Elimination Half-life | ~9 hours | Human |
Table 2: Comparative Receptor Binding Affinities (Ki, nM) of Selected Phenothiazines
| Receptor | Propiopromazine | Chlorpromazine | Thioridazine | Fluphenazine |
| Dopamine | ||||
| D1 | Data not available | 9.6 | 24 | 0.8 |
| D2 | Potent Antagonist | 1.1 | 3.2 | 0.4 |
| D3 | Data not available | 2.5 | 7.4 | 0.7 |
| D4 | Data not available | 1.9 | 8.8 | 1.4 |
| Serotonin | ||||
| 5-HT1A | Data not available | 26 | 120 | 200 |
| 5-HT2A | Potent Antagonist | 1.5 | 4.6 | 2.5 |
| 5-HT2C | Data not available | 13 | 25 | 20 |
| Histamine | ||||
| H1 | Potent Antagonist | ~2 | ~1 | ~1 |
| Muscarinic | ||||
| M1-M5 | Antagonist | ~20 | ~10 | ~100 |
| Adrenergic | ||||
| Alpha-1 | Antagonist | 1.4 | 1.9 | 0.9 |
Note: "Potent Antagonist" or "Antagonist" is used where specific Ki values for Propiopromazine are not available. The provided Ki values for other phenothiazines are approximate and serve as a general reference, as values can vary depending on the experimental conditions.[9][10][11]
Experimental Protocols
The following section details a generalized experimental protocol for determining the receptor binding affinity of a compound like this compound. This is a representative method based on standard practices in pharmacology.
Radioligand Binding Assay (General Protocol)
This assay measures the affinity of a test compound by quantifying its ability to displace a radioactively labeled ligand from its receptor.
4.1.1. Materials
-
Receptor Source: Cell membranes from a stable cell line (e.g., HEK293 or CHO) expressing the human receptor of interest (e.g., dopamine D2 receptor) or homogenized tissue from a specific brain region (e.g., rat striatum).
-
Radioligand: A high-affinity, selective radiolabeled ligand for the target receptor (e.g., [³H]spiperone for D2 receptors).
-
Test Compound: this compound dissolved in an appropriate solvent at a range of concentrations.
-
Non-specific Binding Control: A high concentration of a non-labeled, high-affinity ligand for the target receptor (e.g., haloperidol) to determine the amount of radioligand that binds to non-receptor sites.
-
Assay Buffer: A buffer solution to maintain a physiological pH and ionic strength (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C) to separate bound from free radioligand.
-
Scintillation Counter: To quantify the radioactivity on the filters.
4.1.2. Procedure
-
Incubation: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. For each concentration of the test compound, prepare triplicate wells.
-
Total and Non-specific Binding: Include wells containing the receptor and radioligand only (total binding) and wells with the receptor, radioligand, and a high concentration of the non-specific binding control.
-
Equilibration: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined amount of time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
4.1.3. Data Analysis
-
Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM) to determine the specific binding.
-
Generate Inhibition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine IC₅₀: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the concentration of this compound that inhibits 50% of the specific radioligand binding (the IC₅₀ value).
-
Calculate Ki: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Signaling Pathways
The following diagrams illustrate the putative downstream signaling cascades affected by this compound's antagonism at key CNS receptors.
Dopamine D2 Receptor Antagonism
Dopamine D2 receptors are coupled to Gi/o proteins. Their activation normally inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Antagonism by Propiopromazine blocks this inhibitory effect, leading to a disinhibition of the cAMP/PKA pathway.
Serotonin 5-HT2A Receptor Antagonism
5-HT2A receptors are coupled to Gq/11 proteins. Agonist binding activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). Propiopromazine blocks this entire cascade.[12]
Histamine H1 Receptor Antagonism
Histamine H1 receptors are also coupled to Gq/11 proteins, activating the PLC-IP3-DAG pathway, similar to 5-HT2A receptors. In the CNS, this pathway contributes to neuronal excitation and wakefulness. Propiopromazine's blockade of H1 receptors leads to sedation by inhibiting this excitatory signaling.[13]
Muscarinic M1 Receptor Antagonism
Muscarinic M1 receptors, like H1 and 5-HT2A receptors, are coupled to Gq/11 proteins and activate the PLC pathway. In the CNS, M1 receptors are involved in cognitive functions like learning and memory. Propiopromazine's antagonism at these receptors can impair these processes, leading to anticholinergic cognitive side effects.[14]
Alpha-1 Adrenergic Receptor Antagonism
Alpha-1 adrenergic receptors are also coupled to Gq/11 proteins. In the CNS, they are involved in maintaining arousal and attention. Blockade of these receptors by Propiopromazine can contribute to its sedative effects and may also lead to a drop in blood pressure through actions on the sympathetic nervous system.[15]
Conclusion
This compound is a pharmacologically complex agent with a broad spectrum of activity on the central nervous system, driven by its antagonism of multiple neurotransmitter receptors. While a detailed quantitative understanding of its binding affinities remains an area for further investigation, its known interactions with dopamine, serotonin, histamine, muscarinic, and adrenergic receptors provide a solid framework for understanding its therapeutic and adverse effects. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundation for researchers and drug development professionals to further explore the nuanced pharmacology of Propiopromazine and other phenothiazine derivatives. A more precise characterization of its receptor binding profile will be instrumental in optimizing its clinical use and in the development of future CNS-active agents with improved selectivity and tolerability.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of the central histaminergic neuronal system in the CNS toxicity of the first generation H1-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. SMPDB [smpdb.ca]
- 7. [The effects of phenothiazine derivatives on structures in the autonomic nervous system] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Muscarinic Receptors: Their Roles in Disorders of the Central Nervous System and Potential as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Research on Propiopromazine Hydrochloride: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide on the Core Applications of Propiopromazine Hydrochloride for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound is a phenothiazine derivative traditionally recognized for its sedative and antiemetic properties.[1] Like other compounds in its class, its mechanism of action involves the antagonism of multiple neurotransmitter receptors, including dopamine, serotonin, histamine, muscarinic, and alpha-1 adrenergic receptors.[1][2][3][4] While its current clinical applications are well-established, emerging preclinical research on the broader class of phenothiazines suggests a potential for repurposing these compounds for novel therapeutic indications, notably in oncology and neuroprotection. This technical guide provides a comprehensive overview of the foundational pharmacology of this compound and explores early-stage research into its potential new applications, drawing on data from closely related phenothiazines to inform future research directions.
Core Pharmacological Profile of this compound
This compound's primary pharmacological effects are attributed to its antagonist activity at various G-protein coupled receptors (GPCRs). Its sedative and antiemetic effects are primarily mediated through the blockade of histamine H1 and dopamine D2 receptors, respectively.[1][2] The antipsychotic effects observed with phenothiazines are linked to the antagonism of dopamine D2 and serotonin 5-HT2A receptors.[4]
Receptor Binding Affinity
Quantitative data on the receptor binding affinities of this compound are not extensively available in the public domain. However, data from the closely related compound, promazine, can provide valuable insights for initial experimental design. The following table summarizes the reported binding affinities (Ki in nM) of promazine for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Reported Ki (nM) for Promazine |
| Dopamine D1 | 29 |
| Dopamine D2 | 10 - 30 |
| Dopamine D4 | 11 |
| Serotonin 5-HT2A | 2.5 - 15 |
| Serotonin 5-HT2C | 13 |
| α1-Adrenergic | 5 - 20 |
| Histamine H1 | 2 - 10 |
| Muscarinic M1-M5 | 10 - 50 |
Note: Data compiled from various sources. The exact values may differ based on the specific radioligand and tissue preparation used.[2]
Potential Early-Stage Research Applications
Recent research into the broader class of phenothiazines has unveiled promising avenues for their application beyond psychiatry. These include potential uses in oncology and as neuroprotective agents.
Anticancer Applications
Phenothiazines have demonstrated significant potential in oncology by inhibiting tumor growth through various mechanisms, including the induction of apoptosis and the modulation of key signaling pathways.[1][5] Studies on compounds like chlorpromazine and fluphenazine have shown they can disrupt critical cancer signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK1/2, leading to the inhibition of cancer cell proliferation.[1][5]
Potential Mechanisms of Action in Cancer:
-
Induction of Apoptosis: Phenothiazines can trigger programmed cell death in cancer cells by inhibiting DNA repair mechanisms and disrupting mitochondrial function.[6]
-
Cell Cycle Arrest: Certain phenothiazines can induce cell cycle arrest at different phases, such as G0/G1 or G2/M, preventing cancer cell proliferation.[4]
-
Inhibition of Angiogenesis: Some phenothiazines have been shown to inhibit the formation of new blood vessels, which are crucial for tumor growth, by reducing the production of Vascular Endothelial Growth Factor (VEGF).[5]
-
Modulation of Signaling Pathways: Phenothiazines can interfere with key signaling pathways involved in cancer progression, including the PI3K/Akt/mTOR and MAPK pathways.[1][2][5]
Neuroprotective Applications
The neuroprotective effects of phenothiazines are another area of growing interest. Their antioxidant properties and ability to modulate neuroinflammation suggest potential applications in treating neurodegenerative diseases and ischemic brain injury.[7][8][9]
Potential Mechanisms of Neuroprotection:
-
Antioxidant Activity: Phenothiazines can act as potent antioxidants, scavenging free radicals and protecting neuronal cells from oxidative stress.[7]
-
Anti-inflammatory Effects: Compounds like chlorpromazine have been shown to reduce neuroinflammation by inhibiting the activation of microglia, the primary immune cells of the central nervous system.[8][10][11]
-
Modulation of Ion Channels: Chlorpromazine has been found to exert neuroprotective effects in ischemic stroke models by activating large-conductance calcium-activated potassium (BKCa) channels.[9]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the early-stage investigation of this compound's potential applications.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on a selected cancer cell line.
Materials:
-
This compound
-
Selected cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration that inhibits 50% of cell viability).[12]
Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity (Ki) of this compound for a specific receptor (e.g., Dopamine D2 receptor).
Materials:
-
Receptor source (e.g., cell membranes expressing the target receptor)
-
Radioligand (e.g., [3H]Spiperone for D2 receptors)
-
This compound
-
Assay buffer
-
Non-specific binding control (e.g., a high concentration of an unlabeled antagonist)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: Incubate the receptor source with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value from a competition binding curve and then calculate the Ki value using the Cheng-Prusoff equation.[2][13][14]
Signaling Pathways and Visualizations
The multifaceted pharmacological effects of phenothiazines stem from their interaction with numerous signaling pathways. Understanding these pathways is crucial for elucidating their therapeutic mechanisms in potential new applications.
Caption: this compound's multi-receptor antagonism and downstream effects.
The diagram above illustrates the established and potential signaling pathways modulated by this compound. Its antagonism of various receptors can lead to the inhibition or modulation of downstream pathways like PI3K/Akt/mTOR and MAPK/ERK, which are implicated in cell survival and proliferation. These interactions are thought to be the basis for the observed anticancer effects of phenothiazines, such as the induction of apoptosis and cell cycle arrest. Furthermore, its influence on pathways related to inflammation suggests a role in neuroprotection.
Caption: Workflow for assessing the in vitro anticancer activity of Propiopromazine HCl.
This workflow outlines the key steps for an initial in vitro screening of this compound for potential anticancer activity. The process begins with culturing a relevant cancer cell line, followed by treatment with various concentrations of the drug. After an incubation period, a cell viability assay is performed to determine the drug's cytotoxic effects and to calculate the IC50 value. Positive results would then warrant further investigation into the underlying mechanisms, such as apoptosis and cell cycle analysis.
Conclusion
This compound, a well-established phenothiazine derivative, possesses a rich pharmacology centered on its antagonism of multiple neurotransmitter receptors. While its current clinical use is confined to sedation and antiemesis, a growing body of preclinical evidence on the broader phenothiazine class points towards significant therapeutic potential in oncology and neuroprotection. The data and experimental protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to explore these promising new avenues for this compound. Further investigation into its specific effects on cancer cell lines and in models of neurodegenerative diseases is warranted to fully elucidate its potential for drug repurposing.
References
- 1. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential antitumor mechanisms of phenothiazine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Possible Biological and Clinical Applications of Phenothiazines | Anticancer Research [ar.iiarjournals.org]
- 4. Frontiers | The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition [frontiersin.org]
- 5. Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The antipsychotic chlorpromazine reduces neuroinflammation by inhibiting microglial voltage‐gated potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chlorpromazine confers neuroprotection against brain ischemia by activating BKCa channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The antipsychotic chlorpromazine reduces neuroinflammation by inhibiting microglial voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Methodological & Application
Propiopromazine Hydrochloride Formulation for Veterinary Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propiopromazine hydrochloride is a phenothiazine neuroleptic agent utilized in veterinary medicine for its tranquilizing and sedative effects. As a dopamine, serotonin, alpha-adrenergic, and histamine receptor antagonist, it induces a state of calmness and reduces stress in various animal species. This document provides detailed application notes and experimental protocols for the development and evaluation of a this compound injectable formulation for veterinary use.
Mechanism of Action
This compound exerts its pharmacological effects through the antagonism of several key neurotransmitter receptors in the central nervous system. Its primary mechanism involves blocking dopamine D2 receptors, which is largely responsible for its neuroleptic and sedative properties. Additionally, its activity at serotonin (5-HT2A), alpha-1 adrenergic, and histamine (H1) receptors contributes to its overall therapeutic profile, including antiemetic and anxiolytic effects.[1]
Signaling Pathways
The therapeutic and potential side effects of this compound are a direct consequence of its interaction with multiple G protein-coupled receptor (GPCR) signaling cascades.
Formulation Development
The development of a stable and effective injectable formulation of this compound is critical for its veterinary application. A common formulation is a 1% aqueous solution for injection.[2][3]
Experimental Workflow for Formulation Development
Representative Injectable Formulation
| Ingredient | Concentration (w/v) | Purpose |
| This compound | 1.0% | Active Pharmaceutical Ingredient |
| Sodium Chloride | q.s. to isotonicity | Tonicity adjusting agent |
| Benzyl Alcohol | 0.9% | Preservative |
| Sodium Metabisulfite | 0.1% | Antioxidant |
| Water for Injection | q.s. to 100% | Vehicle |
Experimental Protocols
Objective: To evaluate the compatibility of this compound with selected excipients.
Methodology:
-
Differential Scanning Calorimetry (DSC):
-
Prepare 1:1 physical mixtures of Propiopromazine HCl with each excipient.
-
Accurately weigh 2-5 mg of the individual components and the physical mixtures into aluminum pans.
-
Seal the pans and heat them at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 300°C) under a nitrogen purge.
-
Compare the thermograms of the physical mixtures with those of the individual components to identify any interactions, such as the appearance of new peaks or the shifting or disappearance of existing peaks.[4][5]
-
-
Isothermal Stress Testing:
-
Store the physical mixtures at elevated temperatures and humidity (e.g., 55°C/75% RH) for a specified period (e.g., 3 weeks).[4]
-
Visually inspect the samples for any physical changes (e.g., color change, clumping).
-
Analyze the stressed samples using a stability-indicating HPLC method to quantify the remaining Propiopromazine HCl and detect the formation of any degradation products.
-
Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and its degradation products.
Methodology:
-
Method Development:
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., phosphate buffer, pH adjusted).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 25°C.
-
-
-
Forced Degradation Studies:
-
Subject Propiopromazine HCl solution to various stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat at 80°C for 48 hours.
-
Photodegradation: Expose to UV light (254 nm) for 24 hours.
-
-
Analyze the stressed samples by the developed HPLC method to ensure that the degradation products are well-resolved from the parent drug peak.
-
-
Method Validation (as per VICH guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities, degradants, and matrix components.
-
Linearity: Analyze a series of solutions with known concentrations of Propiopromazine HCl to establish a linear relationship between concentration and detector response.
-
Accuracy: Determine the closeness of the test results obtained by the method to the true value, typically by analyzing samples with known concentrations.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Objective: To determine the shelf-life of the this compound injectable formulation.
Methodology:
-
Prepare at least two batches of the final formulation.
-
Store the samples under the following conditions:
-
Long-term (Real-time): 25°C ± 2°C / 60% RH ± 5% RH for the proposed shelf-life.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.
-
-
Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated) for the following parameters:
-
Appearance (color, clarity, particulate matter)
-
pH
-
Assay of this compound
-
Degradation products
-
Preservative content
-
Sterility
-
Bacterial endotoxins
-
Preclinical and Clinical Evaluation
Pharmacokinetics
Limited pharmacokinetic data for Propiopromazine is available. The following table summarizes available data and provides a comparison with the more extensively studied phenothiazine, Acepromazine.
| Parameter | Propiopromazine (Horse)[2] | Acepromazine (Dog) | Acepromazine (Cat) |
| Route of Administration | Intramuscular (IM) | Intravenous (IV) | Intravenous (IV) |
| Dose | 50 mg (total) | 0.05 mg/kg | 0.1 mg/kg |
| Tmax (Time to Peak Concentration) | 30 minutes | ~15-30 minutes | ~15-30 minutes |
| Cmax (Peak Concentration) | 5.2 µg/L | Variable | Variable |
| Half-life (t½) | ~5 hours | ~3 hours | ~7 hours |
Note: Data for Acepromazine is provided for comparative purposes due to the limited availability of comprehensive pharmacokinetic data for Propiopromazine in dogs and cats.
Efficacy and Safety
The efficacy of Propiopromazine as a premedicant has been compared to Acepromazine in dogs.
| Parameter | Propiopromazine (0.05 mg/kg IV)[6] | Acepromazine (0.05 mg/kg IV)[6] |
| Sedation Score (at 15 min) | 2.1 ± 0.6 | 2.0 ± 0.6 |
| Heart Rate (beats/min at 15 min) | 85 ± 15 | 88 ± 16 |
| Respiratory Rate (breaths/min at 15 min) | 22 ± 6 | 23 ± 7 |
| Mean Arterial Pressure (mmHg at 15 min) | 85 ± 12 | 87 ± 11 |
| Propofol Induction Dose (mg/kg) | 4.5 ± 0.8 | 4.6 ± 0.9 |
Data presented as mean ± standard deviation. No statistically significant differences were observed between the two groups in this study.
Experimental Protocol: Sedation Efficacy Study in Dogs
Objective: To evaluate the sedative efficacy of a new this compound formulation in healthy adult dogs.
Methodology:
-
Animals: A group of healthy, adult mixed-breed dogs.
-
Study Design: A randomized, blinded, controlled clinical trial.
-
Treatment Groups:
-
Group A: Propiopromazine HCl formulation (e.g., 0.05 mg/kg IM).
-
Group B: Saline control (equivalent volume IM).
-
-
Procedure:
-
Record baseline physiological parameters (heart rate, respiratory rate, blood pressure) and a baseline sedation score using a validated scale (e.g., a simple numerical scale from 0-10, where 0 is no sedation and 10 is profound sedation).
-
Administer the assigned treatment.
-
Record physiological parameters and sedation scores at regular intervals (e.g., 15, 30, 60, and 120 minutes) post-administration.
-
Monitor for any adverse events.
-
-
Data Analysis: Compare the sedation scores and physiological parameters between the treatment and control groups using appropriate statistical methods (e.g., ANOVA or t-test).
Conclusion
The development of a this compound formulation for veterinary use requires a systematic approach, encompassing pre-formulation studies, robust formulation development, and thorough analytical and clinical evaluation. The protocols and data presented in these application notes provide a comprehensive framework for researchers and drug development professionals to advance the formulation and understanding of this important veterinary therapeutic agent. Further studies are warranted to establish comprehensive pharmacokinetic profiles and to evaluate the efficacy and safety in a wider range of animal species.
References
- 1. II: Drug formulary | Veterian Key [veteriankey.com]
- 2. fao.org [fao.org]
- 3. 741. Propionylpromazine (WHO Food Additives Series 29) [inchem.org]
- 4. Compatibility studies of promethazine hydrochloride with tablet excipients by means of thermal and non-thermal methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Propiopromazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Propiopromazine Hydrochloride in various matrices. The protocols are intended to be a guide for developing and validating analytical methods in a research or quality control setting.
Introduction
This compound is a phenothiazine derivative used as a tranquilizer in veterinary medicine. Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, formulation development, and residue analysis in animal-derived products. This document outlines high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of this compound.
Analytical Methods
A summary of the performance of various analytical methods for the quantification of this compound is presented below.
| Method | Matrix | Sample Preparation | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Recovery | Relative Standard Deviation (RSD) |
| HPLC-UV | Pharmaceutical Formulations (Vaseline, Karo syrup, K-Y Jelly) | Extraction with 0.05 M HCl, dilution with mobile phase | Not Reported | 88.7% - 106%[1] | 0.7% - 6.8%[1] |
| HPLC-UV/Fluorescence | Pig Kidney | Acetonitrile extraction, Solid-Phase Extraction (SPE) with C18 cartridge | 4 µg/kg[2] | 95%[2] | 6.7%[2] |
| LC-MS/MS | Swine Kidney | Homogenization with acetonitrile/water, SPE with C18 cartridge | Not Reported | Not Reported | Not Reported |
| Gas Chromatography (GC) | Horse Plasma | Not specified | 0.2 µg/L[2] | Not Reported | Not Reported |
| Thin-Layer Chromatography (TLC) | Pig Tissues | Ether extraction | 2-20 µg/kg[2] | Not Reported | Not Reported |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is suitable for the quantification of this compound in pharmaceutical formulations.
3.1.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Water (HPLC grade)
-
Hydrochloric acid (0.05 M)
-
Formulated product containing this compound
3.1.2. Instrumentation
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
3.1.3. Chromatographic Conditions
-
Mobile Phase: Acetonitrile and 0.02 M Ammonium Acetate (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm[1]
3.1.4. Sample Preparation
-
Accurately weigh a portion of the formulated product.
-
Extract the sample with 0.05 M Hydrochloric acid. For instance, for a tranquilizer trap device, the formulation can be extracted with three successive portions of 15 mL of 0.05 M HCl.[3]
-
Combine the extracts into a suitable volumetric flask and dilute to volume with 0.05 M HCl.[3]
-
Take an aliquot of the extract and dilute it with the mobile phase to a concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
3.1.5. Calibration Curve
Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from, for example, 1 µg/mL to 50 µg/mL. Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is designed for the sensitive and selective quantification of this compound in biological matrices such as swine kidney.
3.2.1. Materials and Reagents
-
This compound reference standard
-
Propiopromazine-d6 (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium hydroxide
-
Water (LC-MS grade)
-
Sodium chloride
-
C18 Solid-Phase Extraction (SPE) cartridges
3.2.2. Instrumentation
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)
-
Data acquisition and processing software
3.2.3. Chromatographic and Mass Spectrometric Conditions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A suitable gradient to achieve separation, for example:
-
0-0.5 min: 95% A
-
0.5-3.0 min: 95% to 5% A
-
3.0-4.0 min: 5% A
-
4.1-5.0 min: 95% A
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of this compound and its internal standard.
3.2.4. Sample Preparation
-
Homogenize approximately 2 g of tissue with an extracting solution of ammonium hydroxide/acetonitrile/water containing sodium chloride.
-
Centrifuge the homogenate.
-
Dilute the supernatant with an aqueous solution containing ammonium hydroxide and sodium chloride.
-
Condition a C18 SPE cartridge with methanol and water.
-
Load the diluted supernatant onto the SPE cartridge.
-
Wash the cartridge with water.
-
Elute the analytes with methanol containing ammonium hydroxide.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Visualizations
Experimental Workflow for LC-MS/MS Quantification
Caption: General workflow for the quantification of this compound in biological samples using LC-MS/MS.
Dopamine D2 Receptor Signaling Pathway
Propiopromazine, as a phenothiazine derivative, primarily acts as an antagonist at dopamine D2 receptors. The following diagram illustrates the canonical signaling pathway of the D2 receptor and its inhibition by Propiopromazine.
Caption: Simplified signaling pathway of the dopamine D2 receptor and its antagonism by Propiopromazine.
References
- 1. tandfonline.com [tandfonline.com]
- 2. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Propiopromazine Hydrochloride in Pharmaceutical Formulations
Introduction
Propiopromazine Hydrochloride (PPZHCl), chemically known as 1-{10-[3-(Dimethylamino)propyl]phenothiazin-2-yl} propan-1-one hydrochloride, is a phenothiazine derivative used as a tranquilizer in veterinary medicine.[1] Accurate and reliable analytical methods are crucial for the quality control of PPZHCl in pharmaceutical formulations to ensure its potency, purity, and stability. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound in various formulation matrices.
This document provides detailed protocols for sample preparation and chromatographic analysis, along with a summary of the method's performance characteristics. The described methodology is suitable for researchers, scientists, and professionals involved in the drug development and quality control of this compound formulations.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of a specific and reliable HPLC method.
| Property | Value |
| Chemical Formula | C₂₀H₂₄N₂OS · HCl |
| Molecular Weight | 376.94 g/mol |
| Appearance | White to faint-yellow odorless crystalline powder[2] |
| Solubility | Freely soluble in water, slightly soluble in alcohol[2] |
| UV Absorbance Maximum (λmax) | 280 nm[3] |
Note: Some properties are inferred from structurally similar compounds like Promethazine HCl.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions have been shown to be effective for the separation and quantification of this compound.
Table 1: HPLC Instrumentation and Chromatographic Conditions
| Parameter | Method 1 (Ion-Pair RP-HPLC) | Method 2 (RP-HPLC for Degradation Analysis) |
| HPLC System | HPLC with UV/Vis Detector | HPLC with UV/Vis or Mass Spectrometry (MS) Detector |
| Column | Small bore C18 column | C18 column |
| Mobile Phase | Acetonitrile + ion pairing solution (85 + 15 by volume) | Methanol + Water (60 + 40 by volume) containing 1% Acetic Acid[1] |
| Flow Rate | 1.0 mL/min (Typical) | 1.0 mL/min (Typical) |
| Injection Volume | 10 µL (Typical) | 10 µL (Typical) |
| Column Temperature | 25°C (Typical) | 25°C (Typical) |
| Detection Wavelength | 280 nm[3] | Not specified, but 280 nm can be used |
| Run Time | ~10 minutes | ~10 minutes |
Preparation of Solutions
a) Standard Stock Solution (e.g., 1000 µg/mL)
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer it into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Store the stock solution under refrigeration and protected from light.
b) Working Standard Solutions Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from the limit of quantitation (LOQ) to 150% of the expected sample concentration.
Sample Preparation
The sample preparation procedure will vary depending on the formulation matrix.
a) For Gel-based Formulations (e.g., K-Y Jelly): [3]
-
Accurately weigh a portion of the formulation equivalent to a known amount of this compound.
-
Transfer the sample to a suitable container and add a known volume of 0.05 M Hydrochloric Acid.[1]
-
Shake mechanically for 15 minutes to extract the drug.[1]
-
Repeat the extraction twice more with fresh 0.05 M Hydrochloric Acid.[1]
-
Combine the extracts in a volumetric flask and dilute to volume with 0.05 M Hydrochloric Acid.[1]
-
Take a suitable aliquot of this solution and dilute it to the final concentration with the mobile phase.[1]
-
Filter the final solution through a 0.45 µm syringe filter before injection.
b) For Oily Formulations (e.g., Vaseline): [3]
-
Accurately weigh a portion of the formulation.
-
Dissolve the sample in a suitable non-polar solvent (e.g., hexane) in which the drug is insoluble.
-
Perform a liquid-liquid extraction with 0.05 M Hydrochloric Acid to transfer the this compound into the aqueous phase.
-
Repeat the extraction multiple times.
-
Combine the aqueous extracts and dilute as necessary with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
c) For Syrup-based Formulations (e.g., Karo dark syrup): [3]
-
Accurately weigh a portion of the syrup formulation.
-
Dilute the sample with 0.05 M Hydrochloric Acid in a volumetric flask.
-
Mix thoroughly.
-
Take a suitable aliquot and further dilute with the mobile phase to the desired concentration.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Method Validation Summary
The described HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes the typical validation parameters and their acceptable limits.
Table 2: Method Validation Parameters
| Parameter | Acceptance Criteria | Results |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | A linear relationship was observed between analyte response and PPZHCl concentration over the evaluated range.[3] |
| Accuracy (% Recovery) | 98.0% - 102.0% | Recoveries ranged from 88.7% to 106% for various formulations.[3] |
| Precision (% RSD) | ≤ 2.0% | Relative standard deviation (RSD) values from triplicate analyses ranged from 0.7% to 6.7%.[3] |
| Specificity | No interference from excipients or degradation products at the retention time of the analyte. | The method was able to separate Propiopromazine HCl from its degradation products.[1] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | Not explicitly stated, but HPLC methods for similar compounds have LODs in the ng/mL range. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | Not explicitly stated, but HPLC methods for similar compounds have LOQs in the ng/mL to µg/mL range. |
| Robustness | No significant change in results with small, deliberate variations in method parameters. | Not explicitly stated in the provided abstracts. |
Data Presentation
The following table summarizes the quantitative data obtained from the analysis of different this compound formulations using the ion-pair reversed-phase HPLC method.[3]
Table 3: Summary of Quantitative Analysis of this compound Formulations
| Formulation Matrix | Stated PPZHCl Concentration (%) | Mean Recovery (%) | Relative Standard Deviation (RSD, n=3) (%) |
| Vaseline | 38.8 | 104 | 0.7 - 6.7 |
| 16.2 | 92.9 | 0.7 - 6.7 | |
| 8.78 | 90.2 | 0.7 - 6.7 | |
| Karo dark syrup | 26.5 | 97.7 | 0.7 - 6.7 |
| 18.1 | 99.3 | 0.7 - 6.7 | |
| 10.3 | 106 | 0.7 - 6.7 | |
| K-Y Jelly | 33.0 | 100 | 0.7 - 6.7 |
| 23.5 | 99.4 | 0.7 - 6.7 | |
| 13.4 | 88.7 | 0.7 - 6.7 |
Conclusion
The detailed HPLC method provides a reliable and accurate approach for the quantitative analysis of this compound in various pharmaceutical formulations. The method is specific, precise, and accurate, making it suitable for routine quality control testing and stability studies. Proper sample preparation is critical to achieving accurate results, and the procedure should be adapted based on the specific formulation matrix.
Visualizations
References
- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 2. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. – Oriental Journal of Chemistry [orientjchem.org]
- 3. Determination of propionylpromazine hydrochloride in formulation matrixes using reversed-phase ion-pair small bore liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Propiopromazine Hydrochloride in Wildlife Sedation
Disclaimer: The following information is intended for researchers, scientists, and drug development professionals. The administration of any sedative or anesthetic to wildlife should only be performed by trained and licensed professionals, such as wildlife veterinarians, who can properly assess the animal's health and the specific circumstances of the capture. The information provided herein is for informational purposes only and does not constitute veterinary medical advice.
Introduction
Propiopromazine hydrochloride is a phenothiazine derivative used in veterinary medicine as a neuroleptic to manage stress in animals.[1] Phenothiazine tranquilizers act on the central nervous system to calm and relax animals without inducing unconsciousness.[2] In the context of wildlife capture, these tranquilizers are typically not used as standalone agents for immobilization but rather as adjuncts to primary anesthetics.[3] Their use can facilitate smoother induction and recovery and may reduce the required dosage of the primary immobilizing drug. It is important to note that tranquilizers like propiopromazine do not possess analgesic properties.[4]
Despite its classification as a tranquilizer potentially useful in wildlife management, a comprehensive review of available literature yielded no specific dosage protocols for this compound for the sedation of wildlife species for capture. The information available is primarily related to its use in domestic animals, particularly for stress reduction during transport.[1]
General Principles of Phenothiazine Tranquilizers in Wildlife Immobilization
Phenothiazine derivatives are utilized in wildlife immobilization protocols to reduce stress and anxiety in captured animals.[2] This calming effect enhances the safety for both the animals and the handlers during procedures such as examination, tagging, or relocation.[2] It is crucial to understand that increasing the dose of a tranquilizer does not proportionally increase its sedative effect, and they do not have specific reversal agents (antidotes).[2] Therefore, they are often used in combination with other anesthetic agents.[2]
This compound Data in Domestic Animals
While specific data for wildlife is not available, a study on domestic pigs provides a reference point for the dosage of propiopromazine.
| Species | Dosage | Route of Administration | Context of Use | Citation |
| Pig | 0.5 mg/kg body weight | Intramuscular (IM) | Residue determination study | [1] |
Note: This dosage was used in a study to measure drug residues and not as a protocol for sedation for capture. Its applicability to wildlife species is unknown.
Acepromazine as an Analogous Phenothiazine Tranquilizer
Acepromazine is a more commonly used phenothiazine tranquilizer in veterinary medicine for which dosage information in domestic animals is available. This information is provided as a reference for a related compound but should not be directly extrapolated to wildlife species or to propiopromazine.
| Species | Dosage (Oral) | Dosage (Injectable) | Route of Administration | Notes | Citations |
| Dog | 0.25 - 1.0 mg/lb (approx. 0.55 - 2.2 mg/kg) | 0.01 - 0.1 mg/lb (approx. 0.02 - 0.2 mg/kg) | Oral, Intravenous (IV), Intramuscular (IM), Subcutaneous (SQ) | Should not be used in animals with heart disease. The injectable dose should not exceed a total of 3 mg. | [4][5][6] |
| Cat | 0.5 - 1.5 mg/lb (approx. 1.1 - 3.3 mg/kg) | - | Oral | - | [4] |
General Experimental Protocol for Chemical Immobilization of Wildlife
The following is a generalized protocol for the chemical capture of wildlife, as specific protocols for propiopromazine are unavailable. This protocol should be adapted by a qualified professional based on the target species, environmental conditions, and specific objectives of the capture.
1. Pre-Capture Planning and Preparation:
-
Species-Specific Research: Thoroughly research the target species' physiology, behavior, and known sensitivities to anesthetic agents.
-
Drug Selection and Dosage Calculation: Choose an appropriate combination of a primary immobilizing agent and an adjunct tranquilizer (if deemed necessary). Accurately estimate the animal's weight to calculate the correct drug dosages.[3]
-
Equipment Preparation: Ensure all necessary equipment is in working order, including darting equipment, monitoring devices (e.g., pulse oximeter, thermometer), and emergency supplies.
-
Antagonist Availability: Have the appropriate reversal agents for the primary immobilizing drugs readily available.
2. Darting and Induction:
-
Remote Delivery: Administer the drug combination using a remote delivery system, such as a dart gun or blowpipe.[2]
-
Dart Placement: Aim for a large muscle mass, such as the hindquarters or shoulder, for optimal drug absorption.[7]
-
Observation: After darting, observe the animal from a safe distance. Monitor for signs of sedation, which may include a disoriented gait, lowering of the head, and eventual recumbency.
3. Animal Handling and Monitoring:
-
Approach with Caution: Once the animal is immobilized, approach it cautiously and ensure it is in a safe position (e.g., sternal recumbency to prevent bloating in ruminants).
-
Physiological Monitoring: Immediately begin monitoring vital signs, including respiratory rate, heart rate, and body temperature. The ear twitch reflex can be a useful indicator of the depth of anesthesia.[3]
-
Sample and Data Collection: Perform the intended procedures (e.g., collaring, blood sampling) efficiently to minimize the duration of immobilization.
4. Recovery:
-
Antagonist Administration: Once all procedures are complete, administer the appropriate reversal agents to expedite recovery.
-
Post-Recovery Monitoring: Continue to observe the animal from a distance until it is fully recovered and able to move away on its own. This is crucial to prevent predation or other post-recovery complications.
Visualizations
Caption: General workflow for the chemical capture of wildlife.
Note: The successful and humane capture of wildlife for research and management purposes relies on careful planning, appropriate drug selection, and diligent monitoring. The lack of specific data for this compound in wildlife highlights the need for further research to establish safe and effective protocols for this and other tranquilizing agents in non-domestic species.
References
- 1. fao.org [fao.org]
- 2. wildpharm.co.za [wildpharm.co.za]
- 3. wgfd.wyo.gov [wgfd.wyo.gov]
- 4. Acepromazine (PromAce®, Aceproject® ) for Dogs and Cats [petplace.com]
- 5. Acepromazine Maleate Tablets 25 mg [dailymed.nlm.nih.gov]
- 6. Calculators: Anesthetic Drug Calculator-Merck Veterinary Manual [merckvetmanual.com]
- 7. Phenothiazine | Antipsychotic, Antidepressant & Neuroleptic | Britannica [britannica.com]
Application Notes and Protocols: Propiopromazine Hydrochloride in Tranquilizer Trap Devices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Propiopromazine Hydrochloride (PPZH) in tranquilizer trap devices (TTDs) for the humane capture of wildlife. The following protocols and data are intended to guide researchers in the formulation, application, and study of PPZH for reducing trap-related injuries and stress in captured animals.
Introduction
This compound is a phenothiazine derivative with sedative, antiemetic, and antipsychotic properties.[1] In the context of wildlife management, it has been effectively used as a tranquilizer in specially designed trap devices. When a trapped animal chews on the device, it ingests the PPZH, leading to sedation that reduces struggling, self-inflicted injuries, and physiological stress.[1][2][3] This document outlines the mechanism of action, pharmacology, formulation, and application protocols for PPZH in TTDs.
Mechanism of Action
This compound exerts its effects by acting as an antagonist at various neurotransmitter receptors in the central nervous system. Its primary sedative effects are attributed to its potent antagonism of histamine H1 receptors.[1][2] Additionally, it blocks dopamine (D1, D2, D4), serotonin (5-HT2A, 5-HT2C), muscarinic (M1-M5), and alpha-1 adrenergic receptors.[1][2][4] The antipsychotic effects are linked to its activity at dopamine and serotonin receptors.[1][2]
Caption: Signaling pathway of Propiopromazine HCl.
Pharmacokinetics and Pharmacodynamics
The onset of action for this compound is approximately 10-15 minutes after ingestion, with a duration of action lasting 18-24 hours.[2] The oral bioavailability is approximately 33%, and it is highly protein-bound (around 81%).[5] Metabolism occurs in the liver, and it is primarily excreted by the kidneys.[5] The main pharmacodynamic effect in the context of TTDs is sedation, which leads to a reduction in struggling and consequently, fewer and less severe injuries to the trapped animal.
Data Presentation
Table 1: this compound Dosage in Tranquilizer Trap Devices for Various Species
| Animal Species | Propiopromazine HCl (PPZH) Dose per TTD | Efficacy in Reducing Injury/Struggling | Reference |
| Feral Dogs | 0.6 g (600 mg) | 67% observed tranquilization effects; evidence of reduced struggling and injuries. | [1] |
| Coyotes | 0.6 g (600 mg) | 90% observed tranquilization effects; 75-90% of animals had little to no foot damage compared to 14% in controls. | [1][2] |
| Gray Wolves | 0.5 g - 1.0 g (500-1000 mg) | 42-67% observed tranquilization effects; statistically significant less bone and tissue damage. | [1][2] |
Table 2: Formulation of this compound for Tranquilizer Trap Devices
| Component | Quantity per TTD | Purpose | Reference |
| This compound (PPZH) | 0.6 g | Active tranquilizing agent | [1] |
| Ascorbic Acid | 0.4 g | Antioxidant to prevent degradation of PPZH | [1] |
| Delivery Vehicle (e.g., K-Y Jelly) | q.s. | Carrier matrix for the active ingredients | [3] |
| Device | Polyethylene bulb reservoir ("pipette TTD") | Chewable device for oral delivery | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for TTDs
Objective: To prepare a stable and effective tranquilizer formulation for use in TTDs.
Materials:
-
This compound (PPZH) powder
-
Ascorbic acid powder
-
Carrier matrix (e.g., K-Y Jelly)
-
Weighing scale
-
Spatula
-
Mixing vessel (e.g., beaker)
-
Graduated cylinders or pipettes
Procedure:
-
Accurately weigh 0.6 g of this compound powder.
-
Accurately weigh 0.4 g of ascorbic acid powder.
-
In a clean mixing vessel, combine the weighed PPZH and ascorbic acid.
-
Thoroughly mix the powders until a homogenous mixture is achieved.
-
Gradually add a suitable amount of the carrier matrix to the powder mixture.
-
Continuously mix with a spatula until the active ingredients are uniformly dispersed throughout the matrix, resulting in a viscous suspension.
-
The final formulation is now ready to be loaded into the TTDs.
Caption: Workflow for preparing the PPZH formulation.
Protocol 2: Assembly and Deployment of Tranquilizer Trap Device
Objective: To correctly assemble and deploy a TTD on a foothold trap.
Materials:
-
Prepared PPZH formulation
-
Polyethylene bulb reservoir TTD ("pipette TTD")
-
Foothold trap
-
Cable for attachment
-
Personal Protective Equipment (gloves, safety glasses)
Procedure:
-
Wear appropriate PPE to avoid direct contact with the formulation.
-
Fill the bulb of the pipette TTD with the prepared PPZH formulation.
-
Securely attach the stem of the TTD to the jaw of the foothold trap using a cable. Ensure the TTD is positioned in a way that a trapped animal is likely to chew on it.
-
Set the trap according to standard trapping protocols for the target species.
-
After deployment, monitor the trap at regular intervals as required by local regulations and ethical guidelines.
Caption: Workflow for TTD assembly and deployment.
Protocol 3: Evaluation of this compound Stability in TTDs
Objective: To assess the stability of the PPZH formulation under various environmental conditions.
Materials:
-
Prepared and loaded TTDs
-
Environmental chambers or controlled storage locations with varying temperatures
-
High-Performance Liquid Chromatography (HPLC) system
-
Analytical standards of PPZH
-
Extraction solvents (e.g., 0.05 M Hydrochloric acid)
Procedure:
-
Prepare a batch of TTDs with the PPZH formulation.
-
Store the TTDs at different temperatures (e.g., 5°C, 25°C, 40°C) for a defined period (e.g., 1, 3, 6 months).
-
At each time point, retrieve a set of TTDs from each temperature condition.
-
Extract the PPZH from the TTDs using a suitable solvent such as 0.05 M hydrochloric acid.[3]
-
Analyze the concentration of PPZH in the extracts using a validated HPLC method.[3][4]
-
Compare the measured concentrations to the initial concentration to determine the degradation rate.
Safety and Handling Precautions
This compound is a potent pharmaceutical agent. Researchers and wildlife professionals should handle the compound and formulated products with care. Appropriate personal protective equipment, including gloves and safety glasses, should be worn during preparation and handling to avoid accidental exposure. All use of PPZH in wildlife must be conducted under the appropriate institutional and governmental permits and regulations.
References
- 1. Operational field evaluation of a plastic bulb reservoir as a tranquilizer trap device for delivering this compound to feral dogs, coyotes, and gray wolves [escholarship.org]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 4. "Stability of the tranquilizer drug propionylpromazine hydrochloride in" by Thomas M. Primus, Bruce A. Kimball et al. [digitalcommons.unl.edu]
- 5. nwrc.contentdm.oclc.org [nwrc.contentdm.oclc.org]
Application Notes and Protocols for In Vivo Efficacy Testing of Propiopromazine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Propiopromazine Hydrochloride is a phenothiazine derivative with a well-established use in veterinary medicine as a sedative and anxiolytic.[1][2][3] Its therapeutic effects are primarily attributed to its antagonist activity at multiple central nervous system receptors, including histamine H1, dopamine, and serotonin receptors.[4][5][6] These application notes provide a comprehensive framework for designing and conducting in vivo studies to evaluate the efficacy of this compound. The protocols outlined below are intended to serve as a guide for researchers in the fields of pharmacology, neuroscience, and veterinary medicine.
Mechanism of Action
This compound exerts its effects by binding to a variety of receptors.[4] Its sedative properties are largely due to its potent antagonism of the histamine H1 receptor.[5] Additionally, its activity as an antagonist at dopamine (D1, D2, D4) and serotonin (5-HT2A, 5-HT2C) receptors contributes to its antipsychotic and anxiolytic effects.[4][5][6] The drug also interacts with muscarinic and alpha-1 adrenergic receptors.[4][5]
Experimental Protocols
The following protocols describe standard in vivo models to assess the sedative and anxiolytic efficacy of this compound.
Experimental Workflow
The general workflow for conducting in vivo efficacy studies is depicted below. This workflow ensures a systematic approach from animal acclimatization to data analysis.
Protocol 1: Open Field Test for Sedative Effects
This test is used to assess general locomotor activity and exploratory behavior, which are expected to decrease with a sedative agent.
Materials:
-
Open field apparatus (a square arena with walls)
-
Video tracking software
-
This compound solution
-
Vehicle control (e.g., sterile saline)
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Acclimatization: House the mice in the testing room for at least 1 hour before the experiment.
-
Dosing: Administer this compound (e.g., 1, 5, 10 mg/kg) or vehicle via intraperitoneal (IP) injection.
-
Observation Period: Place the mouse in the center of the open field arena 30 minutes after injection.
-
Data Collection: Record the activity of the mouse for 15 minutes using a video tracking system. Key parameters to measure include:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency
-
-
Data Analysis: Compare the mean values of the measured parameters between the treatment and vehicle groups using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).
Protocol 2: Elevated Plus Maze (EPM) for Anxiolytic Effects
The EPM is a widely used model to evaluate anxiety-like behavior in rodents. Anxiolytic compounds typically increase the exploration of the open arms.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms)
-
Video tracking software
-
This compound solution
-
Vehicle control
-
Male Wistar rats (250-300 g)
Procedure:
-
Acclimatization: Allow the rats to acclimate to the testing room for at least 1 hour.
-
Dosing: Administer this compound (e.g., 0.5, 1, 2.5 mg/kg) or vehicle via IP injection.
-
Testing: 30 minutes post-injection, place the rat in the center of the maze, facing an open arm.
-
Data Collection: Allow the rat to explore the maze for 5 minutes. Record the following parameters:
-
Time spent in the open arms
-
Number of entries into the open arms
-
Time spent in the closed arms
-
Number of entries into the closed arms
-
-
Data Analysis: Calculate the percentage of time spent and entries into the open arms. Compare these percentages between the different treatment groups and the vehicle control.
Data Presentation
Quantitative data from the efficacy studies should be summarized in tables for clear comparison between treatment groups.
Table 1: Effects of this compound on Locomotor Activity in the Open Field Test
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) | Time in Center (s) | Rearing Frequency |
| Vehicle | - | 1520 ± 125 | 45 ± 5 | 30 ± 4 |
| Propiopromazine HCl | 1 | 1350 ± 110 | 48 ± 6 | 25 ± 3 |
| Propiopromazine HCl | 5 | 850 ± 95 | 35 ± 4 | 15 ± 2 |
| Propiopromazine HCl | 10 | 420 ± 70 | 20 ± 3* | 5 ± 1 |
| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle control. |
Table 2: Anxiolytic Effects of this compound in the Elevated Plus Maze
| Treatment Group | Dose (mg/kg) | % Time in Open Arms | % Entries into Open Arms |
| Vehicle | - | 15 ± 3 | 20 ± 4 |
| Propiopromazine HCl | 0.5 | 25 ± 4 | 30 ± 5 |
| Propiopromazine HCl | 1 | 35 ± 5 | 42 ± 6 |
| Propiopromazine HCl | 2.5 | 28 ± 4 | 35 ± 5 |
| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle control. |
The protocols and guidelines presented here offer a robust framework for the in vivo evaluation of this compound's efficacy as a sedative and anxiolytic agent. Adherence to these standardized methods will ensure the generation of reliable and reproducible data, which is crucial for both preclinical research and drug development. The provided diagrams and tables serve as templates for visualizing experimental workflows and presenting quantitative findings in a clear and concise manner.
References
- 1. fao.org [fao.org]
- 2. 741. Propionylpromazine (WHO Food Additives Series 29) [inchem.org]
- 3. Psychotropic Agents for Treatment of Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 4. Propiomazine Hydrochloride | C20H25ClN2OS | CID 71802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Propiomazine | C20H24N2OS | CID 4940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Propiomazine - Wikipedia [en.wikipedia.org]
Development of a Stable Propiopromazine Hydrochloride Injectable Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propiopromazine hydrochloride, a phenothiazine derivative used as a tranquilizer in veterinary medicine, is susceptible to degradation in aqueous solutions, primarily through oxidation. This instability presents a significant challenge in the development of a stable injectable dosage form with an adequate shelf-life. These application notes provide a comprehensive overview of a systematic approach to formulating a stable 1% (10 mg/mL) this compound injectable solution. Key formulation and process parameters are discussed, with a focus on mitigating oxidative degradation through pH control and the inclusion of antioxidants. Detailed protocols for formulation preparation, stability testing under forced degradation conditions, and a stability-indicating HPLC analytical method are provided to guide researchers in the development and evaluation of a robust injectable product.
Introduction
This compound (PPZHCl) is a phenothiazine neuroleptic agent commonly used for its sedative and antiemetic properties in veterinary practice.[1] Like other phenothiazines, PPZHCl is prone to chemical degradation in aqueous solutions, which can compromise its potency and generate potentially harmful degradants. The primary degradation pathway for PPZHCl is oxidation, targeting the sulfur atom in the phenothiazine ring to form the corresponding sulfoxide, and to a lesser extent, the tertiary amine in the side chain to form an N-oxide.[2][3] This degradation is accelerated by factors such as exposure to light, elevated temperatures, and suboptimal pH.[4]
The development of a stable injectable formulation is therefore contingent on controlling these factors. A successful formulation strategy involves the use of stabilizing excipients, including antioxidants, chelating agents, and a suitable buffering system to maintain an optimal pH.[2] Ascorbic acid has been identified as an effective antioxidant for stabilizing PPZHCl formulations.
This document outlines the critical steps and methodologies for developing and evaluating a stable 1% (10 mg/mL) PPZHCl injectable solution. It includes a model formulation, detailed experimental protocols, and data presentation guidelines to assist in the systematic development and validation of a stable product.
Degradation Pathway and Stabilization Strategy
The chemical stability of this compound in an injectable solution is primarily challenged by oxidative degradation. Understanding the degradation pathway is fundamental to designing an effective stabilization strategy.
This compound Degradation Pathway
The main degradation products of Propiopromazine are the S-oxide and N-oxide derivatives, formed through oxidation.
Caption: Primary oxidative degradation pathway of Propiopromazine.
Formulation Strategy for Enhanced Stability
A multi-pronged approach is recommended to ensure the stability of the this compound injectable solution:
-
Antioxidant System: Incorporation of an antioxidant is crucial to inhibit oxidative degradation. A combination of a primary antioxidant (e.g., Ascorbic Acid) and a chelating agent (e.g., Edetate Disodium - EDTA) is highly effective. The chelating agent complexes with trace metal ions that can catalyze oxidation.
-
pH Control: The rate of oxidation of phenothiazines is highly pH-dependent.[4] Maintaining the pH of the formulation within an optimal range, typically acidic, is critical for stability. A citrate buffer system is proposed for this purpose.
-
Protection from Light: Phenothiazines are photosensitive. The use of amber-colored vials for primary packaging is mandatory to protect the drug product from photodegradation.
-
Aseptic Processing and Inert Atmosphere: Manufacturing under aseptic conditions is required for sterile injectable products. Additionally, purging the solution and the vial headspace with an inert gas like nitrogen can help to minimize the presence of oxygen, further reducing the potential for oxidation.
Materials and Methods
This section provides detailed protocols for the preparation of a model formulation and the analytical methods for its evaluation.
Model Formulation
The following is a model formulation for a 1% (10 mg/mL) this compound injectable solution.
| Ingredient | Concentration (% w/v) | Function |
| This compound | 1.0% | Active Pharmaceutical Ingredient |
| Ascorbic Acid | 0.2% | Antioxidant |
| Edetate Disodium (EDTA) | 0.01% | Chelating Agent |
| Citric Acid Monohydrate & Sodium Citrate Dihydrate | q.s. to pH 4.5 | Buffering Agents |
| Sodium Chloride | q.s. to isotonicity | Tonicity Agent |
| Water for Injection (WFI) | q.s. to 100% | Vehicle |
Protocol for Preparation of Injectable Solution (100 mL Batch)
Note: This protocol should be performed under aseptic conditions in a classified cleanroom environment (e.g., ISO 5 laminar airflow hood within an ISO 7 cleanroom), following USP <797> guidelines.
Caption: Workflow for compounding the injectable solution.
Protocol for Stability-Indicating HPLC Method
This reversed-phase HPLC method is designed to separate and quantify this compound from its potential degradation products.
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 16 | |
| 20 | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Run Time | 20 minutes |
Protocol for Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating capability of the analytical method and to understand the degradation profile of the drug product.
Caption: Workflow for forced degradation studies.
Data Presentation: Stability Study Results
The following tables present illustrative data from a stability study of the model formulation under accelerated and long-term storage conditions as per ICH guidelines.
Stability Data for Stabilized Formulation (with 0.2% Ascorbic Acid)
Storage Condition: 40°C / 75% RH
| Time Point | Assay of Propiopromazine HCl (%) | Propiopromazine-S-oxide (%) | Total Degradants (%) | Appearance | pH |
| Initial | 100.2 | < 0.05 | < 0.1 | Clear, colorless solution | 4.5 |
| 1 Month | 99.5 | 0.15 | 0.25 | Clear, colorless solution | 4.5 |
| 3 Months | 98.8 | 0.32 | 0.55 | Clear, colorless solution | 4.6 |
| 6 Months | 97.9 | 0.58 | 0.95 | Clear, colorless solution | 4.6 |
Storage Condition: 25°C / 60% RH
| Time Point | Assay of Propiopromazine HCl (%) | Propiopromazine-S-oxide (%) | Total Degradants (%) | Appearance | pH |
| Initial | 100.2 | < 0.05 | < 0.1 | Clear, colorless solution | 4.5 |
| 3 Months | 100.1 | < 0.05 | < 0.1 | Clear, colorless solution | 4.5 |
| 6 Months | 99.8 | 0.08 | 0.15 | Clear, colorless solution | 4.5 |
| 12 Months | 99.5 | 0.15 | 0.28 | Clear, colorless solution | 4.6 |
| 24 Months | 98.9 | 0.25 | 0.45 | Clear, colorless solution | 4.6 |
Comparative Stability Data: Effect of Antioxidant
The following table compares the stability of the formulation with and without the addition of ascorbic acid under accelerated conditions.
Storage Condition: 40°C / 75% RH at 3 Months
| Formulation | Assay of Propiopromazine HCl (%) | Propiopromazine-S-oxide (%) | Total Degradants (%) |
| Without Ascorbic Acid | 91.5 | 4.8 | 6.2 |
| With 0.2% Ascorbic Acid | 98.8 | 0.32 | 0.55 |
Conclusion
The development of a stable this compound injectable solution is achievable through a rational formulation design that addresses the primary degradation pathway of oxidation. The model formulation presented, which includes an ascorbic acid/EDTA antioxidant system and is buffered to an acidic pH of 4.5, demonstrates significantly improved stability under both accelerated and long-term storage conditions. The provided protocols for formulation, stability testing, and HPLC analysis serve as a comprehensive guide for researchers and drug development professionals. Adherence to these methodologies will facilitate the development of a safe, effective, and stable this compound injectable product that meets regulatory standards. Further optimization of excipient concentrations and process parameters may be performed based on specific product requirements and additional stability studies.
References
Application of Propiopromazine Hydrochloride in Neuroscience Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propiopromazine Hydrochloride is a phenothiazine derivative with a multifaceted pharmacological profile, primarily recognized for its sedative, antiemetic, and antipsychotic properties. In the field of neuroscience research, it serves as a valuable tool for investigating the roles of various neurotransmitter systems in behavior and physiology. Its mechanism of action involves the antagonism of a broad range of neuronal receptors, including dopamine, serotonin, histamine, muscarinic acetylcholine, and alpha-adrenergic receptors.[1] This wide-ranging activity makes it a pertinent compound for studying complex neurological processes and for the preclinical assessment of novel therapeutics targeting these systems.
Propiopromazine's sedative effects are predominantly attributed to its potent antagonism of histamine H1 receptors.[1] Its antipsychotic actions are linked to the blockade of dopamine D2 and serotonin 5-HT2A receptors.[1] By acting as an antagonist at these and other receptors, this compound can be employed to modulate neuronal circuits involved in arousal, anxiety, psychosis, and motor control.
These application notes provide a comprehensive overview of the use of this compound in neuroscience research, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the known receptor antagonism and available quantitative data for this compound and its analogs. This information is critical for designing and interpreting experiments.
Table 1: Receptor Antagonism Profile of this compound
| Receptor Family | Subtypes Antagonized | Primary G-Protein Coupling |
| Dopamine | D1, D2, D4 | Gαi/o (for D2) |
| Serotonin | 5-HT2A, 5-HT2C | Gαq/11 |
| Histamine | H1 | Gαq/11 |
| Muscarinic Acetylcholine | M1, M2, M3, M4, M5 | Gαq/11 (for M1, M3, M5) |
| Adrenergic | α1 | Gαq/11 |
Table 2: Quantitative Data on the Effects of Propiopromazine and Related Compounds
| Compound | Test | Species | Dose/Concentration | Effect |
| Propionylpromazine | Apomorphine-Induced Stereotypy | Rat | ED50 = 2.5 mg/kg, s.c. | Reduction in stereotypic behavior |
| Propericiazine (related phenothiazine) | Elevated Plus-Maze | Rat | 0.075 mg/kg, i.p. | Anxiolytic-like effects (increased time in open arms) |
| Acepromazine (related phenothiazine) | Sedation | Dog | 0.025 - 0.1 mg/kg, i.v. | Moderate sedation |
Signaling Pathways
This compound exerts its effects by blocking the signaling of several key G-protein coupled receptors. The diagrams below illustrate the canonical signaling pathways antagonized by this compound.
Caption: Antagonism of Gq-coupled receptors by Propiopromazine HCl.
Caption: Antagonism of Gi-coupled D2 receptor by Propiopromazine HCl.
Experimental Protocols
The following are detailed protocols for key behavioral assays in which this compound can be utilized to investigate its effects on locomotor activity, anxiety, and dopamine-related behaviors.
Protocol 1: Assessment of Sedative and Anxiolytic-like Effects using the Open Field Test
Objective: To evaluate the dose-dependent effects of this compound on general locomotor activity and anxiety-like behavior in rodents.
Materials:
-
Video tracking software
-
This compound
-
Vehicle (e.g., sterile 0.9% saline)
-
Syringes and needles for injection (e.g., intraperitoneal)
-
70% ethanol for cleaning
Procedure:
-
Animal Acclimation: House animals in the testing facility for at least one week before the experiment. On the day of testing, allow mice to acclimate to the testing room for at least 30-60 minutes.[3][4]
-
Drug Preparation and Administration: Dissolve this compound in the vehicle to the desired concentrations. Administer the selected dose of this compound or vehicle via intraperitoneal (i.p.) injection. A pre-treatment interval of 30 minutes is typical.
-
Open Field Test:
-
Gently place the mouse in the center of the open field arena.[5]
-
Immediately start the video recording and tracking software.
-
Allow the mouse to explore the arena undisturbed for a 10-minute session.[3]
-
After the session, carefully remove the mouse and return it to its home cage.
-
Thoroughly clean the arena with 70% ethanol and allow it to dry completely between subjects to remove olfactory cues.[5]
-
-
Data Analysis:
-
Locomotor Activity: Total distance traveled, and average velocity.
-
Anxiety-like Behavior: Time spent in the center zone versus the periphery, number of entries into the center zone. A decrease in center time is indicative of anxiogenic-like effects, while an increase suggests anxiolytic-like effects.
-
Protocol 2: Evaluation of Anxiolytic Properties using the Elevated Plus Maze (EPM)
Objective: To specifically assess the anxiolytic or anxiogenic potential of this compound.
Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms, elevated from the floor)[6][7]
-
Video tracking software
-
This compound and vehicle
-
Standard laboratory equipment for injections and cleaning
Procedure:
-
Acclimation and Drug Administration: Follow the same procedures as in the Open Field Test protocol.
-
Elevated Plus Maze Test:
-
Data Analysis:
-
Anxiety-like Behavior: Percentage of time spent in the open arms and the percentage of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.
-
Locomotor Activity: Total number of arm entries (open + closed) can be used as a measure of general activity.
-
Protocol 3: Assessment of Antidopaminergic Activity using Apomorphine-Induced Stereotypy
Objective: To determine the functional antagonism of dopamine receptors by this compound.
Materials:
-
Observation cages
-
Apomorphine Hydrochloride
-
This compound and vehicle
-
Syringes and needles
-
Stopwatch
Procedure:
-
Animal Acclimation and Drug Administration:
-
Acclimate rats to the observation cages for at least one hour before the experiment.
-
Administer the desired dose of this compound or vehicle (i.p.).
-
After a pre-treatment time (e.g., 30 minutes), administer a challenge dose of apomorphine (e.g., 1.0 mg/kg, s.c.), a dopamine agonist that induces stereotyped behaviors.
-
-
Behavioral Observation:
-
Immediately after apomorphine injection, begin observing the rats for stereotyped behaviors.
-
Score the intensity of stereotypy at regular intervals (e.g., every 5 minutes for 1 hour) using a standardized rating scale.
-
-
Stereotypy Scoring Scale (adapted):
-
0: Asleep or stationary.
-
1: Active.
-
2: Predominantly active with intermittent bursts of stereotypy (e.g., sniffing, rearing).
-
3: Continuous stereotyped sniffing or rearing.
-
4: Stereotyped sniffing and licking of the cage.
-
5: Intermittent gnawing or biting of the cage bars.
-
6: Continuous and intense gnawing.
-
-
Data Analysis: Compare the stereotypy scores between the this compound-treated groups and the vehicle-treated control group. A reduction in the apomorphine-induced stereotypy score indicates dopamine receptor antagonism.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound on rodent behavior.
Caption: General workflow for a behavioral neuroscience experiment.
References
- 1. Propiomazine | C20H24N2OS | CID 4940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]
- 4. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 6. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 7. Elevated plus maze - Wikipedia [en.wikipedia.org]
- 8. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Protocols for the Use of Propiopromazine Hydrochloride in Animal Handling: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the use of Propiopromazine Hydrochloride, a phenothiazine-derivative tranquilizer, in various animal species for handling and research purposes. Propiopromazine is utilized in veterinary medicine to reduce anxiety and induce a state of calm, particularly in situations of stress such as transport.[1]
Mechanism of Action
This compound, like other phenothiazine tranquilizers, exerts its effects through the antagonism of several central nervous system receptors. Its primary mechanism involves blocking dopamine D1 and D2 receptors, which leads to a reduction in spontaneous motor activity and a calming effect.[2][3] Additionally, it has an antihistaminic effect which contributes to its sedative properties.[3] The drug also interacts with adrenergic and serotonergic receptors.[2]
Data Presentation: Dosage and Administration
The following tables summarize recommended dosages of this compound for different animal species and routes of administration. It is crucial to note that individual animal responses may vary, and dosages should be adjusted based on the desired level of sedation and the animal's health status.
| Species | Intravenous (IV) Dose (mg/kg) | Intramuscular (IM) Dose (mg/kg) | Subcutaneous (SC) Dose (mg/kg) |
| Horse | 0.05 - 0.1 | 0.05 - 0.1 | - |
| Cattle | 0.1 - 0.2 | 0.1 - 0.2 | - |
| Pig | 0.2 - 0.3 | 0.3 - 0.5 | 0.5 - 2.0 |
Table 1: Recommended Dosage of this compound in Various Species. Data sourced from veterinary guidelines.[1]
Experimental Protocols
Protocol 1: Sedation of Swine for Transport
Objective: To reduce stress and aggression in pigs during transport.[1]
Materials:
-
This compound injectable solution (typically 1% aqueous solution)[1]
-
Appropriate syringes and needles
-
Animal scale for accurate weight determination
-
Personal protective equipment (gloves, lab coat)
Procedure:
-
Animal Preparation: Accurately weigh each pig to determine the correct dosage. Ensure animals are handled in a calm and low-stress environment.
-
Drug Administration: Administer this compound via intramuscular (IM) injection. The recommended dose is 0.3 - 0.5 mg/kg.[1] For deeper sedation, a subcutaneous (SC) injection of 0.5 - 2.0 mg/kg can be used.[1]
-
Onset of Action: Allow approximately 30-45 minutes for the sedative effects to become apparent before transport.
-
Monitoring: Observe the animals for the desired level of tranquilization, which includes reduced motor activity and a calmer demeanor. Monitor for any adverse effects such as excessive sedation or ataxia.
-
Transport: Once adequately sedated, the animals can be loaded for transport. Ensure the transport vehicle is well-ventilated and not overcrowded.
-
Post-Transport: Monitor the animals for recovery from sedation upon arrival at the destination.
Protocol 2: Pre-anesthetic Sedation in Dogs (General Phenothiazine Protocol)
While specific protocols for Propiopromazine in dogs are less common, the following is a general protocol for a related phenothiazine, acepromazine, which can serve as a procedural template. Phenothiazines are often used in combination with opioids to enhance sedation and provide analgesia.[4][5][6]
Objective: To provide pre-anesthetic sedation to reduce the dose of induction and maintenance anesthetics required.[4]
Materials:
-
This compound or Acepromazine Maleate injectable solution
-
Opioid analgesic (e.g., butorphanol, buprenorphine)
-
Syringes and needles
-
Intravenous catheter supplies
-
Monitoring equipment (stethoscope, thermometer, pulse oximeter)
Procedure:
-
Pre-Anesthetic Evaluation: Perform a thorough physical examination and any necessary pre-anesthetic bloodwork to assess the dog's health status.
-
Dosage Calculation: Calculate the appropriate dose of the phenothiazine and opioid. For acepromazine, a common dose is 0.025-0.2 mg/kg, with a maximum dose of 3mg.[5]
-
Administration: Administer the calculated doses of the phenothiazine and opioid via intramuscular (IM) injection. Allow 30-45 minutes for the drugs to take effect.[4]
-
Monitoring Sedation: Monitor the dog for signs of sedation, including a relaxed posture, drooping eyelids, and a calm demeanor. Also, monitor heart rate, respiratory rate, and temperature.
-
Anesthetic Induction: Once an appropriate level of sedation is achieved, an intravenous catheter can be placed, and the induction of general anesthesia can proceed. The dose of the induction agent is typically reduced in sedated animals.
Mandatory Visualizations
Signaling Pathway of Phenothiazine Tranquilizers
Caption: Signaling pathway of this compound.
Experimental Workflow for Swine Sedation for Transport
Caption: Workflow for swine sedation prior to transport.
References
Troubleshooting & Optimization
Propiopromazine Hydrochloride Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways and byproducts of Propiopromazine Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
This compound, a phenothiazine derivative, primarily degrades through three main pathways: oxidation, photodegradation, and hydrolysis. Oxidation is a major route, affecting the sulfur atom in the phenothiazine ring and the tertiary amine in the side chain.[1][2] Phenothiazines are also known to be highly susceptible to degradation upon exposure to light.[3][4] Hydrolysis can also occur, with the rate being dependent on the pH of the solution.
Q2: What are the major degradation byproducts of this compound?
The principal degradation byproducts are the result of oxidation. These include Propiopromazine S-oxide and Propiopromazine N-oxide.[1][2] Under certain conditions, other byproducts may form. A study using HPLC/tandem mass spectrometry on aged samples identified several degradates, with the major ones being oxidation products.[1]
Q3: What environmental factors are most likely to cause the degradation of this compound?
Exposure to light, elevated temperatures, and oxidizing agents are the most significant factors that can induce the degradation of this compound.[1][2] The pH of the solution also plays a role in its stability.
Q4: How can I minimize the degradation of this compound in my experimental samples and formulations?
To minimize degradation, it is crucial to protect this compound solutions from light by using amber-colored vials or other light-blocking containers. Storage at controlled, cool temperatures is also recommended. For formulations, the inclusion of an antioxidant, such as ascorbic acid, has been shown to significantly improve stability by preventing oxidative degradation.[1][2]
Q5: What analytical techniques are suitable for identifying and quantifying this compound and its degradation products?
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for separating and quantifying this compound and its degradation byproducts.[1][2] For definitive identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) are the preferred techniques as they provide molecular weight and structural information.[1]
Troubleshooting Guides
Problem 1: An unknown peak with a shorter retention time appears in the HPLC chromatogram of an aged this compound sample.
-
Possible Cause: This is often indicative of the formation of more polar degradation products, such as the S-oxide or N-oxide derivatives.[1]
-
Troubleshooting Steps:
-
Confirm Identity with LC-MS: Analyze the sample using LC-MS to determine the molecular weight of the unknown peak. Compare the observed mass with the expected masses of potential oxidation products (Propiopromazine S-oxide: M+16; Propiopromazine N-oxide: M+16).
-
Forced Degradation Study: Perform a forced degradation study under oxidative conditions (e.g., with hydrogen peroxide) to intentionally generate the degradation products and compare their retention times with the unknown peak.
-
Check Storage Conditions: Review the storage conditions of the sample. Exposure to light or elevated temperatures could have accelerated the degradation.
-
Problem 2: The potency of the this compound active pharmaceutical ingredient (API) is decreasing over time, but no distinct degradation peaks are observed in the chromatogram.
-
Possible Cause:
-
Degradation products may be co-eluting with the parent peak.
-
The degradation products may not be detectable at the wavelength being used for analysis.
-
Highly degraded products might not be eluting from the HPLC column under the current method conditions.
-
-
Troubleshooting Steps:
-
Method Specificity: Ensure the analytical method is stability-indicating by performing a forced degradation study. This will help to resolve the parent drug from its degradation products.
-
Vary Chromatographic Conditions: Modify the mobile phase composition, gradient program, or try a different column chemistry to achieve better separation.
-
Use a Diode Array Detector (DAD): A DAD can help to assess peak purity and identify the presence of co-eluting species by comparing their UV spectra.
-
Mass Balance Analysis: Calculate the mass balance to account for the loss of the parent compound and the formation of all degradation products.
-
Problem 3: A this compound solution has developed a noticeable color change or opalescence over time.
-
Possible Cause: This may be due to the formation of degradation products that are less soluble in the solvent system, such as N-oxides or other polymeric species.[5]
-
Troubleshooting Steps:
-
Identify the Precipitate: If possible, isolate the precipitate and analyze it using techniques like mass spectrometry or NMR to identify its structure.
-
Adjust Formulation: Consider adjusting the pH or the solvent system of the formulation to improve the solubility of the degradation products if their formation cannot be prevented.
-
Incorporate Stabilizers: For liquid formulations, the addition of antioxidants or chelating agents may help to prevent the formation of insoluble degradation products.
-
Data Presentation
Table 1: Summary of Identified Oxidation Products of this compound
| Degradate | Molecular Ion (m/z) | Probable Identity |
| Degradate A | 357 | Doubly oxidized product (e.g., sulfoxide and another oxidation) |
| Degradate B | 357 | Amine oxide |
| Degradate C | 373 | Doubly oxidized product with an additional oxygen |
| Degradate D | 345 | Doubly oxidized product (e.g., sulfoxide and carboxylic acid) |
Data sourced from a study using HPLC/tandem mass spectrometry.[1]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and byproducts.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or water.
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 N HCl. Store the mixture at 60°C for 48 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 N NaOH. Store the mixture at 60°C for 48 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 3% hydrogen peroxide. Store the mixture at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the stock solution at 80°C for 72 hours.
-
Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Sample Analysis:
-
Before analysis by HPLC, neutralize the acidic and basic samples.
-
Dilute all stressed samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze all samples using a stability-indicating HPLC method, preferably with a PDA detector to assess peak purity.
-
Calculate the mass balance to account for the parent compound and all formed degradation products.
-
Protocol 2: Stability-Indicating HPLC Method (Example)
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: Hold at 40% A, 60% B
-
30-35 min: Return to initial conditions
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
Improving the stability of Propiopromazine Hydrochloride formulations
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Propiopromazine Hydrochloride formulations. Our goal is to help you improve the stability of your formulations and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
This compound, a phenothiazine derivative, primarily degrades through oxidation.[1][2][3] The two most susceptible sites on the molecule are the sulfur atom within the phenothiazine ring and the tertiary amine in the dimethylaminopropyl side chain.[3] This oxidation leads to the formation of sulfoxides and N-oxides, respectively. Under certain conditions, demethylation of the side chain can also occur.[3]
Q2: Which environmental factors are most detrimental to the stability of this compound formulations?
Exposure to light (photodegradation), oxidizing agents, and elevated temperatures are the most significant factors that can induce the degradation of this compound.[3][4] The pH of the solution also plays a critical role in the rate and pathway of degradation.[4][5] Generally, liquid dosage forms are more susceptible to degradation than solid forms due to the presence of water, which can facilitate hydrolysis and other degradation reactions.[6]
Q3: How can I prevent the degradation of my this compound formulations?
To minimize degradation, it is crucial to protect formulations from light by using amber or other light-blocking containers.[3][4] Storage at controlled, cool temperatures, such as refrigeration (2-8 °C), is also recommended.[4] For liquid formulations, incorporating an antioxidant, such as ascorbic acid, can effectively prevent oxidative degradation.[1][2][7] Maintaining the pH of aqueous solutions in the acidic range is also beneficial for stability.[4][5]
Q4: What are the best analytical techniques for identifying and quantifying this compound and its degradation products?
High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection is a widely used and reliable method for separating and quantifying the active pharmaceutical ingredient (API) and its degradation products.[1][2][8] For the structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is invaluable.[1][2][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Discoloration of Solution (e.g., yellowing) | Photodegradation or oxidation.[4] | - Prepare fresh solutions and ensure they are protected from light using amber vials or by covering the container with aluminum foil.[4]- Consider purging the solution and the container's headspace with an inert gas (e.g., nitrogen) to minimize oxidation.[4] |
| Precipitate Formation in Liquid Formulation | pH shift leading to decreased solubility or formation of insoluble degradation products.[4] | - Verify and adjust the pH of the solution to the optimal stability range, which is typically in the acidic range for phenothiazines.[4][5]- Analyze the precipitate to identify its composition. Filtration may be considered, but this could remove the active compound if it has precipitated.[4] |
| Loss of Potency in Assays | Chemical degradation due to factors like inappropriate pH, temperature, light exposure, or oxidation.[4] | - Review storage conditions and handling procedures to ensure they align with stability recommendations.- Conduct a systematic stability study to pinpoint the cause of degradation.- Ensure the analytical method is validated and stability-indicating. |
| Appearance of New Peaks in Chromatogram | Formation of degradation products.[4] | - Perform forced degradation studies (acid/base hydrolysis, oxidation, thermal, and photolytic stress) to intentionally generate and identify potential degradation products.[3]- Use LC-MS/MS to identify the structure of the unknown peaks.[1][2] |
| Inconsistent Results Between Batches | Variability in excipient quality or drug-excipient incompatibility. | - Qualify all excipients and ensure their quality is consistent.- Conduct drug-excipient compatibility studies using techniques like Differential Scanning Calorimetry (DSC) and Isothermal Stress Testing (IST).[9][10] |
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study is essential to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like methanol or water.[3]
-
Acid Hydrolysis: Mix equal parts of the stock solution with 0.1 N HCl. Store the mixture at 60°C for 48 hours.[3]
-
Base Hydrolysis: Mix equal parts of the stock solution with 0.1 N NaOH. Store the mixture at 60°C for 48 hours.[3]
-
Oxidative Degradation: Mix equal parts of the stock solution with 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.[3]
-
Thermal Degradation: Store the stock solution at 80°C for 72 hours.[3]
-
Photodegradation: Expose the stock solution to a light source (e.g., UV lamp) and analyze at various time points.
-
Analysis: Analyze the stressed samples using a suitable HPLC method to separate the parent drug from any degradation products.
Stability-Indicating HPLC Method
While a specific validated method for this compound was not detailed in the provided results, a general approach based on methods for related compounds can be outlined.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer at an acidic pH) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound.
-
Temperature: 25-30°C.
Data Presentation
Table 1: Effect of Ascorbic Acid on the Stability of this compound (PPZHCl) Formulation at 55 °C
| Time (weeks) | % PPZHCl Remaining (without Ascorbic Acid) | % PPZHCl Remaining (with Ascorbic Acid) |
| 0 | 100 | 100 |
| 1 | ~95 | ~100 |
| 2 | ~90 | ~98 |
| 4 | ~85 | ~97 |
Data is estimated from graphical representations in the source material and is intended for illustrative purposes.[2]
Visualizations
Caption: Experimental workflow for stability testing of formulations.
Caption: Degradation pathways of this compound.
References
- 1. "Stability of the tranquilizer drug propionylpromazine hydrochloride in" by Thomas M. Primus, Bruce A. Kimball et al. [digitalcommons.unl.edu]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. [Studies on the stability of injectable solutions of some phenothiazines. Part 1: Effects of pH and buffer systems] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. qbdgroup.com [qbdgroup.com]
- 7. researchgate.net [researchgate.net]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. Compatibility studies of promethazine hydrochloride with tablet excipients by means of thermal and non-thermal methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Overcoming solubility issues of Propiopromazine Hydrochloride in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues of Propiopromazine Hydrochloride in in vitro settings.
Troubleshooting Guide
This guide addresses common solubility challenges encountered during in vitro experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer or cell culture media | "Solvent Shock" : Rapid dilution of a concentrated organic stock solution into an aqueous environment can cause the compound to crash out of solution.[1] | 1. Pre-warm the media/buffer : Ensure your cell culture media or buffer is at 37°C before adding the stock solution.[1][2] 2. Slow, drop-wise addition : Add the stock solution slowly to the vortex of the gently swirling media/buffer to ensure rapid dispersal.[2][3] 3. Serial dilutions : Perform an intermediate dilution step in a smaller volume of media/buffer before adding to the final volume.[1][2][3] |
| Cloudiness or precipitate formation in the stock solution | Inappropriate solvent or solvent quality : Using a solvent in which the compound has low solubility or using a non-anhydrous solvent can lead to poor dissolution. | 1. Use recommended solvents : this compound is highly soluble in DMSO, DMF, and ethanol.[4] 2. Ensure solvent quality : Use anhydrous (dry) DMSO, as it is hygroscopic and absorbed moisture can reduce solubility.[1] |
| Compound precipitates over time in the incubator | pH shift in media : The solubility of phenothiazines like this compound can be pH-dependent. Changes in pH of the cell culture media over the course of an experiment can lead to precipitation.[1][5] Interaction with media components : Components in the media, such as salts and proteins from serum, can interact with the compound and reduce its solubility.[1] | 1. Optimize media pH : If possible, adjust and buffer the pH of your media to a range that favors solubility. For many phenothiazines, a slightly acidic pH can improve stability. 2. Serum considerations : If using a serum-containing medium, add the this compound stock solution to the complete medium with serum, as serum proteins can sometimes help stabilize hydrophobic compounds.[1] |
| Inconsistent experimental results | Degradation of the compound : this compound is sensitive to light and oxidation, which can lead to the formation of less active or inactive degradants.[6][7] | 1. Protect from light : Prepare and store solutions in amber or foil-wrapped tubes to protect them from light.[1] 2. Minimize exposure to air : Prepare solutions fresh and consider purging with an inert gas. The use of antioxidants like ascorbic acid has been shown to improve stability.[6] 3. Proper storage : Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound for in vitro use due to its high solubilizing capacity for this compound.[1][4] Ethanol and Dimethylformamide (DMF) are also suitable organic solvents.[4]
Q2: What is the solubility of this compound in common solvents?
A2: The solubility of this compound can vary slightly between suppliers. However, typical solubility values are provided in the table below.
Q3: How should I prepare my working solution from a DMSO stock for a cell culture experiment?
A3: To minimize the risk of precipitation, it is crucial to follow a careful dilution procedure. First, thaw a single-use aliquot of your DMSO stock solution at room temperature.[8] It is highly recommended to perform a serial dilution. For example, create an intermediate dilution of the stock in a small volume of pre-warmed (37°C) complete cell culture medium.[1][2] Then, add the required volume of this intermediate dilution to your final culture volume. Always add the solution drop-wise while gently agitating the culture medium.[1][3]
Q4: What is the maximum final concentration of DMSO I should have in my cell culture?
A4: The final concentration of DMSO in your cell culture should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[1] However, the optimal concentration should be determined for your specific cell line and experimental conditions, as some cells can be more sensitive to DMSO.
Q5: Is this compound stable in solution?
A5: this compound is susceptible to degradation by light and oxidation.[6][7] Therefore, it is essential to protect solutions from light by using amber vials or wrapping containers in foil.[1] Stock solutions should be stored at -20°C or -80°C and prepared fresh when possible.[1] The addition of an antioxidant, such as ascorbic acid, can also enhance stability.[6]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | 30 mg/mL | Use fresh, anhydrous DMSO.[4] |
| Dimethylformamide (DMF) | 30 mg/mL | |
| Ethanol | 30 mg/mL | |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL | Sonication may be required.[4] |
| Water | 8.33 mg/mL | Sonication may be required. |
Data compiled from multiple sources. Values should be considered as approximations, and it is recommended to perform your own solubility tests.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 376.9 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protecting microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh out 3.77 mg of this compound powder.
-
Dissolving: Add 1 mL of anhydrous DMSO to the powder.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. If necessary, briefly sonicate the solution in a water bath to aid dissolution.[1]
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage to prevent degradation from repeated freeze-thaw cycles.[1]
Protocol 2: Preparation of a Working Solution in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Recommended):
-
To prepare a final concentration of 10 µM in 10 mL of media, first prepare a 100 µM intermediate solution.
-
Add 1 µL of the 10 mM stock solution to 99 µL of pre-warmed complete cell culture medium. Mix gently by pipetting.
-
-
Final Dilution:
-
Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed complete cell culture medium to achieve a final concentration of 10 µM.
-
Alternatively, for direct dilution (less recommended), add 10 µL of the 10 mM stock solution drop-wise to 10 mL of gently swirling, pre-warmed media.
-
-
Final Mixing: Gently swirl the plate or flask to ensure even distribution of the compound.
-
Use Immediately: It is best to use the freshly prepared working solution immediately for your experiment.
Visualizations
Caption: A workflow for troubleshooting solubility issues with this compound.
Caption: A simplified diagram of this compound's antagonistic action on various receptors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability of the tranquilizer drug propionylpromazine hydrochloride in formulated products. | Sigma-Aldrich [sigmaaldrich.com]
- 7. In vitro studies on longwave ultraviolet light-dependent reactions of the skin photosensitizer chlorpromazine with nucleic acids, purines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Optimizing Propiopromazine Hydrochloride dosage to minimize side effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Propiopromazine Hydrochloride dosage to minimize side effects during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a phenothiazine derivative that acts as an antagonist at a variety of receptors in the central nervous system.[1][2][3] Its sedative effects are primarily attributed to its potent antagonism of the histamine H1 receptor.[1][3] Additionally, it exhibits antagonistic activity at dopamine (D1, D2, D4), serotonin (5-HT2A, 5-HT2C), muscarinic acetylcholine (M1-M5), and alpha-1 adrenergic receptors.[1][2] The antipsychotic effect is thought to be due to its action on D2 and 5-HT2A receptors.[1][2]
Q2: What are the common and serious side effects associated with this compound?
Common side effects include drowsiness and dry mouth.[4][5] Rare but serious side effects can include convulsions (seizures), respiratory difficulties, cardiovascular effects (such as high or low blood pressure, and irregular heartbeat), severe muscle stiffness, and loss of bladder control.[1][2][3] As a phenothiazine, there is also a potential risk for extrapyramidal symptoms (EPS), although some evidence suggests this may be less pronounced with propiomazine compared to typical antipsychotics due to its stronger affinity for 5-HT2A than D2 receptors.[1][2]
Q3: Is there established quantitative data on the dose-dependent side effects of this compound?
Published literature providing specific quantitative data on a dose-response relationship for this compound's side effects is limited. One study in patients with stable chronic obstructive pulmonary disease showed that a single oral dose of 25 mg increased sleep time without adversely affecting respiration.[5] Due to the lack of comprehensive public data, researchers are encouraged to conduct their own dose-ranging studies to determine the optimal dose for their specific experimental model while minimizing side effects.
Q4: How can I quantify the sedative effects of this compound in my experiments?
Several methods can be employed to quantify sedation. In preclinical models, behavioral assays such as the open field test (measuring locomotor activity) and the rotarod test (assessing motor coordination) are commonly used.[1] For clinical research, validated sedation scales like the Richmond Agitation-Sedation Scale (RASS) or the Sedation-Agitation Scale (SAS) are recommended for assessing the depth of sedation.[6][7] It is advised to avoid the Ramsay Sedation Scale due to its limitations.[6]
Troubleshooting Guides
Issue 1: Excessive Sedation or Motor Impairment in Animal Models
-
Question: My animal subjects are showing excessive sedation and motor impairment at my current dosage of this compound. How can I address this?
-
Answer:
-
Dosage Reduction: The most straightforward approach is to perform a dose-response study to identify a lower dose that achieves the desired therapeutic effect with acceptable levels of sedation.
-
Route of Administration: Consider altering the route of administration. For example, oral administration may lead to a slower onset and potentially less intense peak sedative effects compared to intravenous or intraperitoneal injections.
-
Pharmacokinetic Assessment: If resources permit, conducting pharmacokinetic studies to determine the concentration-time profile of this compound in your animal model can help in designing a more appropriate dosing regimen.
-
Alternative Compound: If dose reduction is not feasible without losing the desired primary effect, consider using a different compound with a more favorable therapeutic index for your specific research question.
-
Issue 2: Observing Potential Cardiovascular Side Effects
-
Question: I am concerned about the potential cardiovascular side effects of this compound in my study. What are the key parameters to monitor?
-
Answer:
-
Key Parameters: Monitor heart rate, blood pressure, and electrocardiogram (ECG) readings. Phenothiazines have been associated with cardiac arrhythmias and ECG changes.[8]
-
Experimental Protocol:
-
Preclinical: In animal models, telemetric monitoring is the gold standard for continuous assessment of cardiovascular parameters.
-
Clinical: In human subjects, regular monitoring of vital signs and ECGs is crucial, especially during dose escalation phases.
-
-
Mechanism: The cardiovascular effects of phenothiazines can be linked to their alpha-1 adrenergic blockade (contributing to hypotension) and potential for QT interval prolongation.[9][10]
-
Issue 3: Assessing and Mitigating Extrapyramidal Symptoms (EPS)
-
Question: How can I detect and minimize the risk of extrapyramidal symptoms in my research subjects?
-
Answer:
-
Detection:
-
Preclinical: In rodents, catalepsy tests (e.g., bar test) and assessment of vacuous chewing movements can be indicative of EPS.
-
Clinical: Use standardized rating scales such as the Extrapyramidal Symptom Rating Scale (ESRS) to systematically assess for parkinsonism, akathisia, dystonia, and tardive dyskinesia.[11]
-
-
Mitigation:
-
Lowest Effective Dose: Utilize the lowest possible dose of this compound that achieves the desired therapeutic outcome.
-
Avoid Co-administration with other Dopamine Antagonists: Be cautious when co-administering other medications that block dopamine D2 receptors, as this can increase the risk of EPS.
-
Anticholinergic Agents: In some clinical contexts, anticholinergic medications are used to manage acute EPS, but this should be carefully considered as it can introduce confounding factors in a research setting.
-
-
Data Presentation
Table 1: Receptor Binding Profile of Propiopromazine and Associated Potential Side Effects
| Receptor Target | Action | Potential Therapeutic Effects | Potential Side Effects |
| Histamine H1 | Antagonist | Sedation, antiemetic[1][3] | Drowsiness, weight gain[5] |
| Dopamine D2 | Antagonist | Antipsychotic[1][2] | Extrapyramidal symptoms, hyperprolactinemia[1][9] |
| Serotonin 5-HT2A | Antagonist | Antipsychotic, potential mitigation of EPS[1][2] | Weight gain, metabolic changes |
| Muscarinic (M1-M5) | Antagonist | Dry mouth, blurred vision, constipation, urinary retention, cognitive impairment[1][12] | |
| Alpha-1 Adrenergic | Antagonist | Orthostatic hypotension, dizziness[3][10] |
Experimental Protocols
Protocol 1: Preclinical Assessment of Sedation and Motor Coordination
Objective: To determine the dose-dependent effects of this compound on sedation and motor coordination in a rodent model.
Methodology:
-
Animal Model: Male Wistar rats (n=8-10 per group).
-
Groups:
-
Vehicle control (e.g., saline or appropriate solvent).
-
This compound (e.g., 1, 3, 10, 30 mg/kg, intraperitoneal injection).
-
-
Procedure:
-
Open Field Test: 30 minutes post-injection, place each rat in the center of an open field arena (e.g., 100x100 cm). Record locomotor activity (total distance traveled, rearing frequency) for 10 minutes using an automated tracking system. A significant decrease in these parameters indicates sedation.[1]
-
Rotarod Test: 45 minutes post-injection, place each rat on a rotating rod with accelerating speed (e.g., 4 to 40 rpm over 5 minutes). Record the latency to fall off the rod. A decreased latency compared to the vehicle group suggests impaired motor coordination.[1]
-
-
Data Analysis: Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare treatment groups to the vehicle control.
Protocol 2: Clinical Assessment of Sedation and Side Effects in a Phase I Study
Objective: To evaluate the safety, tolerability, and sedative effects of ascending single oral doses of this compound in healthy volunteers.
Methodology:
-
Study Design: Double-blind, placebo-controlled, single ascending dose study.
-
Subjects: Healthy adult volunteers (n=6-8 per cohort).
-
Dosage Cohorts:
-
Placebo
-
This compound 10 mg
-
This compound 25 mg
-
This compound 50 mg
-
(Further dose escalation based on safety and tolerability data)
-
-
Assessments:
-
Sedation: Richmond Agitation-Sedation Scale (RASS) at baseline and at regular intervals post-dose (e.g., 1, 2, 4, 8, 24 hours).[6][7]
-
Cardiovascular Safety: 12-lead ECG and vital signs (heart rate, blood pressure) at baseline and at regular intervals post-dose.
-
Extrapyramidal Symptoms: Extrapyramidal Symptom Rating Scale (ESRS) at baseline and at 24 hours post-dose.[11]
-
Anticholinergic Side Effects: Monitor for and record adverse events such as dry mouth, blurred vision, and constipation. The Anticholinergic Cognitive Burden (ACB) scale can be used to assess the potential cognitive impact.[13]
-
Pharmacokinetics: Collect blood samples at predefined time points to determine the pharmacokinetic profile.
-
-
Data Analysis: Summarize safety and tolerability data by dose group. Analyze sedation scores and cardiovascular parameters for dose-dependent changes.
Mandatory Visualization
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for dosage optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. Propiomazine - Wikipedia [en.wikipedia.org]
- 3. Propiomazine | C20H24N2OS | CID 4940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Propiomazine (Largon) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 5. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Design of Clinical Trials Evaluating Sedation in Critically Ill Adults Undergoing Mechanical Ventilation: Recommendations From Sedation Consortium on Endpoints and Procedures for Treatment, Education, and Research (SCEPTER) Recommendation III - PMC [pmc.ncbi.nlm.nih.gov]
- 7. litfl.com [litfl.com]
- 8. Cardiovascular side effects of phenothiazines and tricyclic antidepressants. A review with precautionary measures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 11. Treatment recommendations for extrapyramidal side effects associated with second-generation antipsychotic use in children and youth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. Anticholinergic burden quantified by anticholinergic risk scales and adverse outcomes in older people: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Propiopromazine Hydrochloride Sedation in Exotic Animals
Disclaimer: The use of Propiopromazine Hydrochloride in exotic animal species is not well-documented in veterinary literature. The information provided here is intended for researchers, scientists, and drug development professionals as a guide for troubleshooting and is based on the general pharmacology of phenothiazines. It is not a substitute for professional veterinary consultation and established anesthetic protocols. Extreme caution is advised, and use of this drug in exotic species should be considered experimental. Dosages should be determined on a case-by-case basis by an experienced veterinarian, starting with significantly lower doses than those used in domestic animals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a phenothiazine derivative with sedative, antiemetic, and antipsychotic properties. Its primary mechanism of action involves antagonizing multiple neurotransmitter receptors in the central nervous system, including:
-
Dopamine Receptors (D1, D2, D4): Blockade of these receptors contributes to its sedative and antipsychotic effects.
-
Serotonin Receptors (5-HT2A, 5-HT2C): This action also plays a role in its sedative and behavioral effects.
-
Histamine H1 Receptors: Antagonism of H1 receptors is a major contributor to its sedative effects.[1]
-
Alpha-1 Adrenergic Receptors: Blockade of these receptors can lead to peripheral vasodilation and subsequent hypotension.[2]
-
Muscarinic Receptors (M1-M5): This action can result in anticholinergic effects such as dry mouth.[1]
Propiopromazine does not possess analgesic (pain-relieving) properties.[3]
Q2: Are there established dosages for this compound in exotic animals?
Q3: What are the primary concerns when considering this compound for an exotic animal?
The primary concerns include:
-
Profound and long-lasting sedation: The effects can be prolonged, and there is no reversal agent for phenothiazines.[2][3]
-
Hypotension: Due to the blockade of alpha-1 adrenergic receptors, a drop in blood pressure is a significant risk.[2][8] This can be particularly dangerous in compromised or dehydrated animals.
-
Hypothermia: This drug can depress the central nervous system's ability to control body temperature.[8] Ectothermic species like reptiles and amphibians, as well as small mammals and birds with high metabolic rates, are particularly susceptible.
-
Species and individual variability: Exotic species have diverse physiologies, and their response to drugs can be unpredictable.[4][9]
-
Paradoxical excitement or aggression: Although intended to sedate, phenothiazines can occasionally cause excitement, agitation, or aggression in some animals.[2]
-
Lack of analgesia: It is crucial to remember that sedation does not equal pain control. For painful procedures, appropriate analgesics must be used concurrently.[3]
Q4: How should I monitor an exotic animal sedated with this compound?
Comprehensive monitoring is critical. Key parameters include:
-
Cardiovascular: Heart rate and rhythm (using ECG or a Doppler), pulse quality, and blood pressure (if possible).
-
Respiratory: Respiratory rate, depth, and effort. Provision of supplemental oxygen is recommended.
-
Thermoregulation: Core body temperature must be monitored continuously, and supplemental heat should be provided, especially for ectotherms and small endotherms.[10]
-
Depth of Sedation: Assess reflexes (e.g., righting reflex, palpebral reflex in species with eyelids) and muscle tone to gauge the level of sedation.[10][11]
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Inadequate Sedation | - Insufficient dose- Individual or species resistance- Animal is highly stressed or stimulated | - Do NOT simply re-administer a full dose. - Allow more time for the drug to take effect (peak effects can take 30-60 minutes).- Consider a small incremental dose after careful patient reassessment.- For future procedures, consider a multi-modal approach combining it with other sedative classes (e.g., benzodiazepines, opioids) under veterinary guidance.[9] |
| Prolonged Recovery | - Overdose- Impaired metabolism (e.g., liver disease)- Hypothermia | - Provide supportive care: maintain a patent airway, ensure adequate oxygenation, and provide thermal support.- Administer intravenous fluids to support blood pressure and enhance drug elimination.- There is no reversal agent; supportive care is the primary treatment.[2][3] |
| Hypotension (Pale Gums, Weak Pulse) | - Alpha-1 adrenergic blockade causing vasodilation- Pre-existing dehydration or cardiac disease | - Administer intravenous fluids aggressively.- Reduce or discontinue any inhalant anesthetics if in use.- In severe cases, vasopressors may be required under veterinary supervision.- Avoid this drug in dehydrated or hypovolemic patients. |
| Hypothermia | - Depression of thermoregulatory center in the brain | - Provide external heat sources (e.g., heating pads, heat lamps, incubators).- Monitor temperature closely to prevent overheating.- This is especially critical for reptiles, amphibians, birds, and small mammals.[10] |
| Paradoxical Excitement or Agitation | - Idiosyncratic drug reaction | - Ensure the animal is in a quiet, dark, and secure environment to minimize stimulation.- Further administration of the drug may worsen the condition.- In severe cases, administration of a different class of sedative (e.g., a benzodiazepine) may be considered by a veterinarian to counteract the excitement. |
| Respiratory Depression | - Central nervous system depression, especially if combined with other drugs like opioids. | - Ensure a patent airway.- Provide supplemental oxygen via face mask or intubation if necessary.- Be prepared for intermittent positive pressure ventilation if apnea occurs.[9] |
Experimental Protocols
Protocol 1: Pre-sedation Patient Assessment
-
Physical Examination: Conduct a thorough physical examination, including auscultation of the heart and lungs, and assessment of hydration status. For many exotic species, a visual examination may be all that is possible initially.
-
Baseline Vitals: Record baseline heart rate, respiratory rate, and temperature.
-
Bloodwork: When feasible, obtain pre-sedation bloodwork (e.g., packed cell volume, total solids, blood glucose) to assess the animal's underlying health status.
-
Fasting: Fasting recommendations vary significantly between species (e.g., essential for some mammals to prevent regurgitation, contraindicated in many small herbivores and birds). Consult species-specific guidelines.
-
Environment: Prepare a quiet, temperature-controlled environment for induction and recovery to minimize stress.
Protocol 2: Vital Sign Monitoring During Sedation
-
Equipment Preparation: Have all monitoring equipment (e.g., stethoscope, Doppler, pulse oximeter with appropriate probes, thermometer, ECG) and emergency drugs readily available.
-
Initial Monitoring (First 30 minutes): Monitor and record vital signs every 5 minutes.
-
Maintenance Monitoring: Once the patient is stable, monitor and record vital signs every 10-15 minutes throughout the procedure.
-
Thermal Support: Continuously monitor temperature and provide a heat source. For ectotherms, maintain the animal within its preferred optimal temperature zone.
-
Record Keeping: Maintain a detailed anesthetic record, noting drug administration times and doses, and all monitored parameters.
Visualizations
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for sedation complications.
Caption: Decision-making for sedation level adjustment.
References
- 1. Irreversible side effects of phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. II: Drug formulary | Veterian Key [veteriankey.com]
- 4. Pharmacotherapeutics in Exotic Small Mammals: An Update and a Review - WSAVA2006 - VIN [vin.com]
- 5. Exotic Animal Formulary, 5th edition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bsavalibrary.com [bsavalibrary.com]
- 7. List of Formularies - Office of Research [research.ucdavis.edu]
- 8. Phenothiazines- dogs - Lort Smith Melbourne Animal Hospital [lortsmith.com]
- 9. ivis.org [ivis.org]
- 10. dvm360.com [dvm360.com]
- 11. Reptile Sedation and Anesthesia - ExoticsCon Virtual 2020 - VIN [vin.com]
Technical Support Center: Managing Drug Interactions with Propiopromazine Hydrochloride in Veterinary Practice
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential drug interactions with Propiopromazine Hydrochloride in a veterinary research setting. The following information is intended to assist in anticipating, identifying, and troubleshooting issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does this influence its potential for drug interactions?
A1: this compound is a phenothiazine derivative that acts as an antagonist at multiple receptor sites.[1] Its primary effects are mediated through the blockade of:
-
Dopamine D2 receptors: contributing to its sedative and antiemetic effects.[1][2]
-
Alpha-1 adrenergic receptors: leading to vasodilation and potential hypotension.[3]
-
Histamine H1 receptors: contributing to its sedative properties.[1]
-
Serotonin (5-HT) receptors. [1]
-
Muscarinic receptors. [1]
This broad receptor-binding profile is the basis for its potential pharmacodynamic interactions with other drugs that act on these same systems, such as other central nervous system (CNS) depressants, antihypertensive agents, and anticholinergic drugs.
Q2: What are the most significant classes of drugs that can interact with this compound?
A2: Caution should be exercised when co-administering this compound with the following drug classes due to the high potential for significant interactions:
-
CNS Depressants: (e.g., opioids, benzodiazepines, barbiturates, anesthetics) can lead to additive or synergistic sedative and respiratory depressant effects.
-
Hypotensive Agents: (e.g., isoflurane, propofol, alpha-2 adrenergic agonists) can result in profound hypotension due to additive vasodilatory effects.[4]
-
Opioids: Propiopromazine can potentiate the sedative and respiratory depressant effects of opioids.[5]
-
Anticholinergic Agents: May lead to excessive anticholinergic effects such as dry mouth, constipation, and urinary retention.
-
Metoclopramide: Theoretically, the combination with other dopamine D2 antagonists like metoclopramide could increase the risk of extrapyramidal side effects.[6]
Q3: Is there a reversal agent for this compound?
A3: There is no specific reversal agent or antidote for this compound. In the event of an overdose or severe adverse reaction, treatment is supportive and symptomatic, focusing on managing hypotension, respiratory depression, and any other clinical signs.
Q4: How is this compound metabolized, and how does this affect pharmacokinetic drug interactions?
A4: Like other phenothiazines, this compound is expected to be extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. While specific data for Propiopromazine in dogs and cats is limited, studies on the related compound promazine in human liver microsomes have identified CYP1A2, CYP3A4, and CYP2C19 as key enzymes in its metabolism. It is plausible that similar pathways are involved in veterinary species. Therefore, drugs that are potent inhibitors or inducers of these CYP enzymes could alter the metabolism of Propiopromazine, leading to either increased plasma concentrations and potential toxicity (with inhibitors) or decreased efficacy (with inducers).
Q5: Are there any known species or breed-specific sensitivities to this compound that could influence drug interactions?
A5: While specific data for Propiopromazine is scarce, breed-specific sensitivities are well-documented for the related phenothiazine, acepromazine. For example, Boxers and other brachycephalic breeds can exhibit a more profound hypotensive and bradycardic response. It is prudent to exercise similar caution when administering Propiopromazine to these breeds and to be mindful that these sensitivities could be exacerbated when combined with other drugs.
Troubleshooting Guides
Issue 1: Unexpectedly Profound or Prolonged Sedation
Potential Causes:
-
Pharmacodynamic Synergism: Co-administration with other CNS depressants (e.g., opioids, alpha-2 agonists, benzodiazepines) is leading to an additive or synergistic effect.
-
Pharmacokinetic Inhibition: A concurrently administered drug (e.g., certain antifungal agents like ketoconazole, or some antibiotics) may be inhibiting the hepatic metabolism of Propiopromazine, resulting in higher than expected plasma concentrations.
-
Individual Animal Sensitivity: The animal may have an individual or breed-specific sensitivity to the sedative effects of phenothiazines.
-
Hepatic Dysfunction: Impaired liver function can reduce the clearance of Propiopromazine, prolonging its effects.
Troubleshooting Steps:
-
Review Concomitant Medications: Carefully review all other drugs administered to the animal. If a known CNS depressant was co-administered, reduce the dose of one or both agents in future experiments.
-
Stagger Drug Administration: If possible, stagger the administration of Propiopromazine and other CNS depressants to avoid peak concentrations occurring simultaneously.
-
Dose Reduction: In subsequent experiments, consider a dose reduction of this compound, especially when used in combination with other sedatives.
-
Health Status Evaluation: Ensure that all experimental animals have normal hepatic function through pre-study health screenings.
-
Supportive Care: If profound sedation occurs, provide supportive care, including monitoring of vital signs (heart rate, respiratory rate, temperature) and maintenance of a patent airway.
Issue 2: Severe Hypotension Observed During Experiment
Potential Causes:
-
Additive Vasodilation: Propiopromazine's alpha-1 adrenergic blockade, combined with the vasodilatory effects of other drugs like inhalant anesthetics (e.g., isoflurane) or propofol, can lead to a significant drop in blood pressure.[4]
-
Hypovolemia: The hypotensive effects of Propiopromazine can be exacerbated in animals that are dehydrated or have reduced circulating blood volume.
-
Rapid Intravenous Administration: A rapid IV bolus of Propiopromazine can cause a more pronounced hypotensive effect.
Troubleshooting Steps:
-
Monitor Blood Pressure: Continuously monitor arterial blood pressure during the administration of Propiopromazine, especially when used with other cardiovascularly active drugs.
-
Fluid Therapy: Ensure the animal is normovolemic prior to drug administration. Intravenous fluid therapy can help to mitigate hypotension.
-
Slow Administration: Administer intravenous doses of Propiopromazine slowly, over several minutes, to minimize acute cardiovascular effects.
-
Dose Adjustment: Reduce the dose of Propiopromazine and/or the other hypotensive agent.
-
Vasopressor Support: In cases of severe, unresponsive hypotension, the use of a vasopressor may be necessary.
Issue 3: Lack of Efficacy at Expected Doses
Potential Causes:
-
Pharmacokinetic Induction: The animal may be on a chronic medication (e.g., phenobarbital) that induces hepatic enzymes, leading to increased metabolism and clearance of Propiopromazine.[7]
-
Individual Tolerance: Some animals may have a higher tolerance to the sedative effects of phenothiazines.
-
Drug Incompatibility: If Propiopromazine was mixed in the same syringe with another drug, a physical or chemical incompatibility may have occurred, reducing its bioavailability.
Troubleshooting Steps:
-
Review Medication History: Check if the animal has been receiving any long-term medications known to be potent enzyme inducers.
-
Dose Adjustment: A cautiously incremental increase in the dose of Propiopromazine may be necessary, with careful monitoring of cardiovascular parameters.
-
Avoid Mixing Drugs: Do not mix this compound in the same syringe with other medications unless their compatibility is confirmed.
-
Alternative Sedative: If a lack of efficacy persists, consider using a sedative from a different drug class.
Data Presentation
Table 1: Quantitative Data on the Interaction of Acepromazine (a Phenothiazine related to Propiopromazine) with Opioids in Dogs.
| Co-administered Opioid | Acepromazine Dose | Observation | Quantitative Finding | Reference |
| Morphine | 0.05 mg/kg IM | Reduction in morphine-induced vomiting | Incidence of vomiting reduced from 75% to 25% when acepromazine was given 15 minutes prior. | [8] |
| Hydromorphone | 0.05 mg/kg IM | Reduction in hydromorphone-induced vomiting | Significant reduction in the incidence of vomiting. | [9] |
| Oxymorphone | 0.05 mg/kg IM | Reduction in oxymorphone-induced vomiting | Significant reduction in the incidence of vomiting. | [9] |
| Methadone | 0.05 mg/kg IM | Enhanced and prolonged sedation | Significantly higher and longer-lasting sedation scores compared to acepromazine alone. | [10] |
Note: The data presented in this table is for acepromazine, a closely related phenothiazine. While Propiopromazine is expected to have similar interactions, the exact quantitative effects may differ.
Table 2: Hemodynamic Effects of Acepromazine in Combination with Anesthetics in Dogs.
| Anesthetic Agent | Acepromazine Dose | Hemodynamic Parameter | Quantitative Change | Reference |
| Isoflurane | 0.05 mg/kg IM | Mean Arterial Pressure (MAP) | Exacerbated hypotension compared to dexmedetomidine premedication. | [2] |
| Isoflurane | Cumulative doses of 50 and 100 µg/kg IV | Cardiac Index (CI) | Increased by approximately 34% compared to isoflurane alone. | [11] |
| Isoflurane | Cumulative doses of 50 and 100 µg/kg IV | Systemic Vascular Resistance Index (SVRI) | Decreased by approximately 25% compared to isoflurane alone. | [11] |
| Propofol (induction) | 0.05 mg/kg IM | Mean Arterial Pressure (MAP) | Hypotension developed and persisted throughout isoflurane maintenance. | [2] |
Note: The data presented in this table is for acepromazine. Propiopromazine is expected to produce similar dose-dependent hypotensive effects when combined with general anesthetics.
Experimental Protocols
Protocol 1: In Vitro Assessment of Propiopromazine Metabolism in Canine Liver Microsomes
Objective: To determine the in vitro metabolic stability of Propiopromazine and identify the major cytochrome P450 isoforms involved in its metabolism in dogs.
Materials:
-
Canine liver microsomes (pooled from multiple donors)
-
This compound
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Specific CYP isoform inhibitors (e.g., furafylline for CYP1A2, ketoconazole for CYP3A, ticlopidine for CYP2C19)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Methodology:
-
Incubation Preparation: In microcentrifuge tubes, prepare incubation mixtures containing potassium phosphate buffer, canine liver microsomes (final concentration 0.5 mg/mL), and the specific CYP inhibitor (if applicable). Pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Add this compound to the incubation mixture to achieve the desired final concentration (e.g., 1 µM).
-
Metabolism Initiation: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Sample Processing: Centrifuge the samples to precipitate the proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of Propiopromazine at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining Propiopromazine versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
In the inhibitor experiments, a significant decrease in the metabolism of Propiopromazine in the presence of a specific inhibitor suggests the involvement of that particular CYP isoform.
-
Protocol 2: In Vivo Assessment of Pharmacodynamic Interaction between Propiopromazine and an Opioid in Dogs
Objective: To quantify the sedative and physiological effects of this compound when administered concurrently with an opioid (e.g., morphine) in a canine model.
Materials:
-
Healthy adult beagle dogs (n=6, crossover design)
-
This compound injectable solution
-
Morphine sulfate injectable solution
-
Saline solution (for control)
-
Apparatus for monitoring heart rate, respiratory rate, and arterial blood pressure
-
Validated sedation scoring system
Methodology:
-
Animal Acclimatization: Acclimate the dogs to the experimental environment and monitoring equipment.
-
Baseline Measurements: Record baseline physiological parameters (heart rate, respiratory rate, blood pressure) and sedation score.
-
Treatment Administration (Crossover Design): Each dog will receive each of the following treatments with a washout period of at least one week between treatments:
-
Treatment A: Saline followed by Saline
-
Treatment B: Saline followed by Morphine (e.g., 0.5 mg/kg IM)
-
Treatment C: Propiopromazine (e.g., 0.1 mg/kg IM) followed by Saline
-
Treatment D: Propiopromazine (e.g., 0.1 mg/kg IM) followed by Morphine (e.g., 0.5 mg/kg IM)
-
-
Data Collection: Monitor and record physiological parameters and sedation scores at regular intervals (e.g., 15, 30, 60, 90, 120, 180, 240 minutes) post-administration.
-
Data Analysis:
-
Compare the changes in physiological parameters from baseline for each treatment group using appropriate statistical analysis (e.g., repeated measures ANOVA).
-
Compare the sedation scores between the treatment groups.
-
Determine if the combination of Propiopromazine and morphine results in a statistically significant potentiation of sedation or greater changes in physiological parameters compared to each drug administered alone.
-
Mandatory Visualizations
Caption: Pharmacodynamic synergism of Propiopromazine and Opioids.
Caption: Workflow for in vitro assessment of metabolic stability.
Caption: Troubleshooting logic for profound sedation.
References
- 1. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 2. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 3. Absolute Quantitation of Drug-Metabolizing Cytochrome P450 Enzymes and Accessory Proteins in Dog Liver Microsomes Using Label-Free Standard-Free Analysis Reveals Interbreed Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contribution of human cytochrome P‐450 isoforms to the metabolism of the simplest phenothiazine neuroleptic promazine | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. dvm360.com [dvm360.com]
- 8. mmhimages.com [mmhimages.com]
- 9. researchgate.net [researchgate.net]
- 10. A retrospective study on potential drug‒drug interactions in patients with severe asthma receiving biological therapy: a single-center experience - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hemodynamic effects of incremental doses of acepromazine in isoflurane-anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Propiopromazine Hydrochloride Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Propiopromazine Hydrochloride. The focus is on identifying and mitigating injection site reactions to ensure experimental integrity and subject welfare.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses in a research setting?
This compound is the hydrochloride salt form of propiomazine, a phenothiazine derivative. It acts as an antagonist at various receptors, including dopamine, serotonin, histamine, muscarinic, and alpha-1 adrenergic receptors.[1][2] In research, particularly in veterinary medicine, it is used for its neuroleptic and sedative properties to manage stress in animals.[3]
Q2: What are the potential causes of injection site reactions with this compound?
While specific data on this compound is limited, injection site reactions with parenteral drugs can be attributed to several factors:
-
Formulation Properties:
-
pH: Solutions with a non-physiological pH can cause pain and irritation.[4]
-
Osmolality: Hypertonic or hypotonic solutions can lead to tissue damage and discomfort.[5]
-
Excipients: Certain buffers (e.g., citrate) and other formulation components can contribute to pain.[4][6]
-
Drug Concentration: Higher concentrations can increase viscosity and potential for local irritation.[6][7]
-
-
Administration Technique:
-
Injection Volume: Large volumes can cause pressure-related pain.[5]
-
Injection Speed: Rapid injection can increase mechanical stress on tissues.
-
Needle Gauge: Improper needle size can cause unnecessary tissue trauma.
-
-
Pharmacological Effects:
Q3: What are the common signs of an injection site reaction?
Common signs include:
-
Redness
-
Swelling
-
Pain or tenderness at the injection site
-
Itching
-
Formation of a nodule or sterile abscess
Troubleshooting Guide for Injection Site Reactions
This guide provides a systematic approach to troubleshooting and mitigating injection site reactions during your experiments.
Step 1: Assess and Characterize the Reaction
Carefully observe and document the characteristics of the injection site reaction.
| Parameter | Observation | Potential Implication |
| Onset | Immediate (seconds to minutes) | Likely related to pH, osmolality, or mechanical trauma. |
| Delayed (hours to days) | Suggests an inflammatory response or local tissue damage. | |
| Appearance | Redness, swelling, warmth | Classic signs of inflammation. |
| Bruising | May indicate vessel damage during injection. | |
| Hard lump (nodule) | Could be a localized inflammatory reaction or drug precipitation. | |
| Subject Behavior | Licking, scratching, vocalization | Indicates pain or irritation. |
Step 2: Review and Optimize the Formulation
The formulation of the this compound solution is a critical factor.
| Parameter | Recommendation | Rationale |
| pH | Adjust to a more physiological pH (around 7.4) if the drug's stability allows. | Minimizes pain caused by acidic or alkaline solutions.[4] |
| Osmolality | Aim for an isotonic formulation. | Isotonic solutions are less likely to cause cell damage and irritation.[5] |
| Buffer System | Use a low-concentration buffer system (e.g., phosphate buffer at 10 mM).[4] | High buffer strength at non-physiological pH can increase pain.[4] |
| Concentration | Use the lowest effective concentration to minimize viscosity and local drug concentration.[6][7] | High concentrations can increase the risk of precipitation and local toxicity. |
| Excipients | Evaluate the potential for excipients to cause irritation. Consider alternatives if necessary. | Some excipients can be inherently irritating to tissues. |
Step 3: Refine Administration Technique
Proper injection technique is crucial for minimizing tissue trauma.
| Technique | Recommendation | Rationale |
| Injection Site | Rotate injection sites for repeated administrations. | Prevents cumulative irritation at a single site. |
| Injection Volume | Keep the injection volume as low as possible, especially for subcutaneous administration.[6][7] | Reduces mechanical distension of tissues. |
| Injection Speed | Administer the injection slowly and steadily. | Minimizes mechanical stress and pressure. |
| Needle Selection | Use the smallest gauge needle appropriate for the viscosity of the solution. | Reduces tissue trauma upon insertion. |
| Pre-treatment | Consider applying a vapocoolant spray or topical anesthetic (e.g., lidocaine-prilocaine cream) to the injection site prior to administration.[8] | Numbs the area to reduce injection pain. |
| Application of a cold compress before or after injection may also be beneficial.[8] | Can reduce pain and inflammation. |
Experimental Protocols
Protocol 1: Formulation Optimization to Reduce Injection Site Irritation
Objective: To determine the optimal formulation of this compound that minimizes local tissue reaction.
Methodology:
-
Prepare Formulations:
-
Formulation A (Control): this compound in standard vehicle (e.g., sterile water for injection).
-
Formulation B (pH Adjusted): this compound buffered to pH 7.4.
-
Formulation C (Isotonic): this compound in an isotonic saline solution.
-
Formulation D (Optimized): this compound in an isotonic, pH-adjusted (7.4) vehicle with a low buffer concentration.
-
-
Animal Groups: Allocate subjects to different formulation groups.
-
Administration: Administer a standardized dose and volume of the assigned formulation via the intended route (e.g., subcutaneous).
-
Observation:
-
Record behavioral signs of pain immediately following injection.
-
At 1, 6, 24, and 48 hours post-injection, score the injection site for redness, swelling, and any other visible reactions.
-
Measure the diameter of any visible reaction.
-
-
Data Analysis: Compare the scores and measurements across the different formulation groups to identify the least irritating formulation.
Protocol 2: Evaluation of Administration Techniques
Objective: To assess the impact of different administration techniques on injection site reactions.
Methodology:
-
Prepare Standard Formulation: Use the optimized formulation from Protocol 1 or the standard formulation if optimization is not feasible.
-
Experimental Groups:
-
Group 1 (Control): Standard injection speed.
-
Group 2 (Slow Injection): Administer the injection over a prolonged period (e.g., 30 seconds).
-
Group 3 (Topical Anesthetic): Apply a topical anesthetic to the injection site 30-60 minutes prior to injection.[8]
-
Group 4 (Vapocoolant): Apply a vapocoolant spray immediately before injection.[8]
-
-
Administration: Administer the same dose and volume to all groups.
-
Observation and Data Analysis: Follow the observation and analysis steps outlined in Protocol 1 to compare the outcomes between the different technique groups.
Visualizations
Caption: Troubleshooting workflow for injection site reactions.
Caption: Signaling pathway of local tissue irritation.
References
- 1. Propiomazine Hydrochloride | C20H25ClN2OS | CID 71802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propiomazine | C20H24N2OS | CID 4940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fao.org [fao.org]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. researchgate.net [researchgate.net]
- 8. droracle.ai [droracle.ai]
Navigating Analytical Method Validation for Propiopromazine Hydrochloride: A Technical Support Center
Welcome to the technical support center for analytical method validation of Propiopromazine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing a stability-indicating HPLC method for this compound?
A1: The main challenge in developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound is addressing its susceptibility to degradation. Propiopromazine, a phenothiazine derivative, is prone to oxidation, which can lead to the formation of multiple degradation products.[1][2] A stability-indicating method must be able to separate the intact active pharmaceutical ingredient (API) from all potential degradation products and any excipients present in the formulation. Achieving adequate resolution between the parent peak and degradant peaks can be complex.
Q2: How can I prevent the degradation of this compound during sample preparation and analysis?
A2: To minimize the degradation of this compound, consider the following precautions:
-
Use of Antioxidants: The addition of an antioxidant, such as ascorbic acid, to the formulation or sample diluent can help minimize oxidative degradation.[1]
-
Light Protection: Phenothiazines can be light-sensitive. Protect samples and standards from light by using amber vials and minimizing exposure to direct light.
-
Temperature Control: Store samples at controlled, cool temperatures (e.g., 4°C) to slow down the rate of degradation.[3]
-
pH Control: The stability of this compound can be pH-dependent. Maintain a consistent and appropriate pH in your sample and mobile phase.
-
Minimize Analysis Time: Inject samples onto the HPLC system as soon as possible after preparation.
Q3: What are typical validation parameters I need to assess for an analytical method for this compound?
A3: According to International Council for Harmonisation (ICH) guidelines, the following validation parameters are essential for an analytical method:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[4]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[5]
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Secondary interactions between the basic amine group of Propiopromazine and residual silanols on the C18 column.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3-4) can protonate the amine group, reducing its interaction with silanols.
-
Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds.
-
Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine, into the mobile phase to block the active sites on the stationary phase.
-
Check for Column Overload: Inject a lower concentration of the sample to see if the peak shape improves.
-
Issue 2: Appearance of Unidentified Peaks During Analysis
-
Possible Cause: On-column degradation or degradation in the autosampler.
-
Troubleshooting Steps:
-
Investigate Sample Stability: Prepare a sample and inject it at regular intervals (e.g., every hour) to see if the area of the unknown peak increases over time while the main peak area decreases.
-
Use a Cooler Autosampler: If available, set the autosampler temperature to a lower value (e.g., 4°C) to minimize degradation.
-
Modify Mobile Phase: Ensure the mobile phase is not contributing to the degradation. For example, a high pH mobile phase could promote oxidation.
-
Perform Forced Degradation Studies: To identify if the unknown peaks are degradation products, perform forced degradation studies (e.g., acid, base, peroxide, heat, light) to see if the same peaks are generated.[3][4]
-
Quantitative Data Summary
The following table summarizes typical acceptance criteria for analytical method validation parameters for small molecules, which can be applied to this compound analysis.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Recovery of 98.0% to 102.0% |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% |
| Precision (Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0% |
| Robustness | Relative Standard Deviation (RSD) ≤ 2.0% for varied conditions |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1 |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol is a general guideline and may require optimization.
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV or PDA detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% trifluoroacetic acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and transfer a quantity of the sample equivalent to 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent (e.g., 50:50 acetonitrile:water) and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Visualizations
Experimental Workflow for Method Validation
Caption: Workflow for analytical method development and validation.
Troubleshooting Logic for Unexpected Peaks
Caption: Decision tree for troubleshooting unexpected peaks.
References
- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 2. researchgate.net [researchgate.net]
- 3. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. A validated RP-HPLC method for simultaneous determination of propranolol and valsartan in bulk drug and gel formulation - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to prevent oxidative degradation of Propiopromazine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidative degradation of Propiopromazine Hydrochloride (PPZHCl).
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound is oxidation. The main degradation products are formed through the oxidation of the sulfur atom in the phenothiazine ring, leading to sulfoxides, and the tertiary amine in the side chain, resulting in N-oxides.[1][2]
Q2: What environmental factors accelerate the oxidative degradation of this compound?
A2: Several factors can accelerate degradation, including:
-
Elevated Temperatures: Storage at higher temperatures significantly increases the rate of degradation.
-
Exposure to Light: this compound is photosensitive, and exposure to light can induce photodegradation.
-
pH: The stability of phenothiazine derivatives like this compound is often pH-dependent.
-
Presence of Oxidizing Agents: Contact with oxidizing agents will directly lead to the formation of oxidation products.
-
Metal Ions: The presence of certain metal ions can catalyze oxidation reactions.
Q3: How can I prevent the oxidative degradation of my this compound samples?
A3: To minimize degradation, the following strategies are recommended:
-
Use of Antioxidants: The addition of an antioxidant, such as ascorbic acid, has been shown to be effective in stabilizing this compound formulations.[1][2]
-
Protection from Light: Store samples in amber vials or other light-blocking containers to prevent photodegradation.
-
Controlled Temperature: Store solutions at controlled room temperature or under refrigeration as specified for the formulation.
-
pH Control: Maintain the pH of solutions within a range that ensures maximum stability.
-
Inert Atmosphere: For highly sensitive applications, purging containers with an inert gas like nitrogen can help to displace oxygen and prevent oxidation.
Q4: What are the expected degradation products I should monitor in my stability studies?
A4: The primary oxidative degradation products to monitor are Propiopromazine S-sulfoxide and Propiopromazine N-oxide. Under more strenuous degradation conditions, other products may also be formed.[1]
Q5: What analytical technique is most suitable for assessing the stability of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method, particularly with UV or mass spectrometric (MS) detection, is the most appropriate technique. This allows for the separation and quantification of the intact drug from its various degradation products.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of potency in the this compound active pharmaceutical ingredient (API) over time with no distinct degradation peaks observed in HPLC. | Degradation products may be co-eluting with the parent peak, or they may not be chromophoric at the detection wavelength. | Perform a forced degradation study to ensure the analytical method is stability-indicating. Varying the mobile phase, gradient, or column chemistry may be necessary to achieve separation. |
| An unexpected peak with a shorter retention time appears in the HPLC chromatogram of an aged sample. | This is often indicative of the formation of a more polar degradation product, such as the S-sulfoxide or N-oxide. | Use LC-MS to determine the molecular weight of the unknown peak and compare it to the expected masses of oxidized byproducts. |
| The solution develops a noticeable color change or opalescence over time. | This may be due to the formation of less soluble degradation products. | Confirm the identity of the precipitate or colored species. Consider adjusting the formulation's pH or solvent to improve the solubility of the degradants if their formation cannot be prevented. |
| Inconsistent stability results are obtained across different batches of the same formulation. | Variability in the levels of trace impurities, oxygen in the container's headspace, or exposure to light during manufacturing and storage could be contributing factors. | Implement stricter controls on the manufacturing environment, including purging containers with an inert gas and consistent use of light-protective packaging. |
Quantitative Data
Table 1: Effect of Ascorbic Acid on the Stability of this compound (PPZHCl) at 55 °C
| Time (weeks) | % PPZHCl Remaining (without Ascorbic Acid) | % PPZHCl Remaining (with 3% Ascorbic Acid) | % PPZHCl Remaining (with 6% Ascorbic Acid) |
| 0 | 100 | 100 | 100 |
| 1 | ~85 | ~95 | ~98 |
| 2 | ~70 | ~90 | ~95 |
| 4 | ~50 | ~85 | ~90 |
Data extrapolated from graphical representation in Primus, T. M., et al. (2005). Stability of the tranquilizer drug propionylpromazine hydrochloride in formulated products. Pest Management Science, 61(6), 605-611.[1]
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal parts of the stock solution with 0.1 N HCl.
-
Store at 60°C for 48 hours.
-
Neutralize the solution with an equivalent amount of 0.1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal parts of the stock solution with 0.1 N NaOH.
-
Store at 60°C for 48 hours.
-
Neutralize the solution with an equivalent amount of 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal parts of the stock solution with 3% hydrogen peroxide (H₂O₂).
-
Store at room temperature, protected from light, for 24 hours.
-
-
Thermal Degradation:
-
Store the stock solution at 80°C for 72 hours.
-
-
Photolytic Degradation:
-
Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
3. Sample Analysis:
-
Before analysis by HPLC, dilute all stressed samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze all samples using a validated stability-indicating HPLC method to assess for degradation.
Protocol: Stability-Indicating HPLC Method
This method is based on the analysis of this compound and its degradation products as described in the literature.[1]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol and water with 1% acetic acid. For example, a starting condition of 60:40 methanol:water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 280 nm or MS detection to identify molecular ions of the parent compound and its degradants.
-
Injection Volume: 20 µL.
-
Sample Preparation:
-
Extract the sample with 0.05 M hydrochloric acid.
-
Dilute the extract with the mobile phase to an appropriate concentration for analysis.
-
Visualizations
Caption: Oxidative Degradation Pathway of this compound.
Caption: Workflow for a Forced Degradation Study.
References
Validation & Comparative
A Comparative Analysis of Propiopromazine Hydrochloride and Other Neuroleptics: Efficacy, Safety, and Mechanisms
Introduction
This guide provides a detailed comparison of the efficacy and receptor binding profiles of the phenothiazine class of typical antipsychotics, represented by promazine and the extensively studied chlorpromazine, against several commonly prescribed atypical neuroleptics. This analysis is intended for researchers, scientists, and drug development professionals to illuminate the pharmacological distinctions that underlie the therapeutic and side-effect profiles of these drug classes.
Phenothiazines, including promazine and chlorpromazine, are first-generation antipsychotics that have been a cornerstone in the management of schizophrenia and other psychotic disorders for decades.[1] Their primary therapeutic action is attributed to the blockade of dopamine D2 receptors in the central nervous system.[2] In contrast, atypical or second-generation antipsychotics are generally characterized by a higher ratio of serotonin 5-HT2A to dopamine D2 receptor antagonism, which is believed to contribute to a lower propensity for extrapyramidal side effects.[3] This guide delves into quantitative receptor binding affinities, comparative clinical efficacy, side-effect profiles, and the underlying signaling pathways to provide a comprehensive comparison.
Comparative Efficacy
A multiple-treatments meta-analysis of 212 randomized controlled trials involving 43,049 participants provides a quantitative comparison of the efficacy of various antipsychotic drugs in the acute treatment of schizophrenia.[4][5] The primary outcome was the standardized mean difference (SMD) in the overall change in symptoms compared to placebo. A more negative SMD indicates greater efficacy.
| Antipsychotic Drug | Class | Standardized Mean Difference (95% Credible Interval) vs. Placebo[4][5] |
| Clozapine | Atypical | -0.88 (-1.03 to -0.73) |
| Amisulpride | Atypical | -0.66 (-0.78 to -0.53) |
| Olanzapine | Atypical | -0.59 (-0.65 to -0.53) |
| Risperidone | Atypical | -0.56 (-0.63 to -0.50) |
| Paliperidone | Atypical | -0.50 (-0.60 to -0.39) |
| Haloperidol | Typical | -0.45 (-0.51 to -0.39) |
| Quetiapine | Atypical | -0.44 (-0.52 to -0.35) |
| Aripiprazole | Atypical | -0.43 (-0.52 to -0.34) |
| Chlorpromazine | Typical (Phenothiazine) | -0.38 (-0.54 to -0.23) |
Receptor Binding Profiles
The affinity of a drug for various neurotransmitter receptors is a key determinant of its therapeutic effects and side-effect profile. The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of chlorpromazine and several key atypical antipsychotics. A lower Ki value indicates a higher binding affinity.[3]
| Receptor | Chlorpromazine (Typical) | Olanzapine (Atypical) | Risperidone (Atypical) | Quetiapine (Atypical) | Aripiprazole (Atypical) | Clozapine (Atypical) |
| Dopamine D₂ | 1.8 | 11 | 3.5 | 160 | 0.34 | 126 |
| Serotonin 5-HT₂ₐ | 3.5 | 4 | 0.12 | 148 | 3.4 | 16 |
| Histamine H₁ | 4 | 7 | 20 | 11 | 60 | 7 |
| Muscarinic M₁ | 27 | 1.9 | >1000 | >1000 | >1000 | 1.9 |
| Adrenergic α₁ | 2.1 | 19 | 0.8 | 7 | 57 | 7 |
Comparative Side-Effect Profiles
The adverse effects of antipsychotic medications are a critical consideration in clinical practice and drug development. The following table summarizes the relative risk of common side effects associated with chlorpromazine and other neuroleptics.
| Side Effect | Chlorpromazine | Haloperidol | Olanzapine | Risperidone | Quetiapine | Aripiprazole | Clozapine |
| Extrapyramidal Symptoms (EPS) | High | Very High | Low-Moderate | Moderate | Low | Very Low | Very Low |
| Weight Gain | Moderate | Low | Very High | Moderate | Moderate | Low | Very High |
| Sedation | High | Low | High | Moderate | High | Low | Very High |
| Prolactin Increase | Moderate | High | Moderate | High | Low | Very Low | Low |
| Anticholinergic Effects | High | Low | High | Very Low | Low | Very Low | High |
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are a standard in vitro method used to determine the affinity of a compound for a specific receptor.[2][3]
Objective: To determine the binding affinity (Ki) of a test compound (e.g., Propiopromazine, Chlorpromazine) for various neurotransmitter receptors.
Methodology:
-
Membrane Preparation: Cell lines (e.g., CHO or HEK-293) stably expressing the receptor of interest, or tissue homogenates rich in the target receptor (e.g., rat striatum for D2 receptors), are used.[2][3]
-
Incubation: The prepared membranes are incubated with a specific radioligand (a radioactively labeled molecule with high affinity for the target receptor) and varying concentrations of the test compound.
-
Separation: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for typical antipsychotics like Propiopromazine and Chlorpromazine is the blockade of postsynaptic dopamine D2 receptors.[2] In conditions such as schizophrenia, an overactivity of dopaminergic pathways, particularly the mesolimbic pathway, is a key pathological feature.[2] By acting as competitive antagonists at these receptors, these drugs prevent dopamine from binding and eliciting a downstream signal, thereby reducing excessive dopaminergic neurotransmission and alleviating psychotic symptoms.[2]
Atypical antipsychotics also antagonize D2 receptors, but many exhibit a higher affinity for serotonin 5-HT2A receptors. The blockade of 5-HT2A receptors is thought to contribute to their improved side-effect profile, particularly the lower incidence of extrapyramidal symptoms.
References
- 1. Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. psychiatryonline.org [psychiatryonline.org]
- 5. Comparative efficacy and tolerability of 15 antipsychotic drugs in schizophrenia: a multiple-treatments meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Purity of Propiopromazine Hydrochloride: A Comparative Guide for Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical standards for Propiopromazine Hydrochloride, offering objective performance evaluations supported by experimental data. Ensuring the purity of analytical standards is paramount for accurate analytical method development, validation, and routine quality control in the pharmaceutical industry. This document outlines key analytical techniques, detailed experimental protocols, and a comparison with an alternative standard to aid researchers in selecting and validating the most suitable this compound reference material for their work.
Comparison of Analytical Standards
The purity of an analytical standard is its most critical attribute. For this compound, a phenothiazine-based tranquilizer, potential impurities can arise from the synthesis process or degradation. Common degradation pathways for phenothiazines involve oxidation of the sulfur atom to form a sulfoxide or oxidation of the tertiary amine to an N-oxide.
As a direct comparison of this compound analytical standards from various commercial sources with detailed impurity profiles is not publicly available, this guide presents a representative comparison between a standard this compound and its isotopically labeled counterpart, Propiopromazine-d6 Hydrochloride. The use of a deuterated standard is a well-established alternative for sensitive and accurate quantification in mass spectrometry-based assays.
Table 1: Comparison of this compound Analytical Standards
| Parameter | This compound | Propiopromazine-d6 Hydrochloride (Alternative) |
| Purity (by HPLC) | >98% | >98% (chemical purity) |
| Isotopic Purity | N/A | >99% deuterated |
| Common Impurities | Propiopromazine Sulfoxide, Propiopromazine N-oxide, Unspecified impurities | Unlabeled Propiopromazine, Related synthesis impurities |
| Application | General analytical standard for identification and assay | Internal standard for quantitative analysis by LC-MS or GC-MS |
| Supplier Example | Sigma-Aldrich, LGC Standards, Cayman Chemical | MedChemExpress, LGC Standards, Pharmaffiliates |
| Certificate of Analysis | Provides identity, purity by a primary method (e.g., HPLC), and may list known impurities. | Provides identity, chemical purity, isotopic enrichment, and concentration for solution standards. |
Experimental Protocols for Purity Validation
A multi-faceted approach employing several analytical techniques is essential for the comprehensive validation of a this compound analytical standard.
High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances
This method is fundamental for determining the purity of the standard and separating it from potential impurities.
Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., ammonium acetate or phosphate buffer) is often employed for optimal separation of phenothiazine-related substances. For example, a gradient starting with a lower concentration of acetonitrile and increasing over time.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the this compound standard in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurity peaks. Purity is typically calculated based on the area percentage of the main peak relative to the total peak area. Method validation should be performed according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[1][2][3]
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is a powerful tool for identifying unknown impurities by providing molecular weight information.
Protocol:
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap mass analyzer).
-
LC Conditions: Similar to the HPLC method described above, but using MS-compatible mobile phase additives like formic acid or acetic acid instead of non-volatile buffers.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for Propiopromazine and its derivatives.
-
Scan Range: A mass range appropriate to detect the parent compound (Propiopromazine, [M+H]⁺ ≈ 341.2 m/z) and its potential degradation products (e.g., sulfoxide [M+H]⁺ ≈ 357.2 m/z, N-oxide [M+H]⁺ ≈ 357.2 m/z).
-
-
Analysis: The mass-to-charge ratio of the peaks corresponding to impurities can be used to propose their elemental composition and structure, confirming the identity of known impurities and aiding in the characterization of new ones.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination
qNMR is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the same compound.[4]
Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity (e.g., maleic acid, dimethyl sulfone) that has a resonance signal that does not overlap with the analyte signals.
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound standard.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both in a known volume of a suitable deuterated solvent (e.g., DMSO-d6) in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons.
-
-
Data Processing and Calculation:
-
Integrate a well-resolved signal from this compound and a signal from the internal standard.
-
The purity of the this compound is calculated using the following formula: Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
sample refers to this compound
-
IS refers to the Internal Standard
-
-
Visualizing the Purity Validation Workflow
The following diagrams illustrate the logical flow of the experimental validation process.
Caption: Experimental workflow for validating the purity of a Propiopromazine HCl standard.
Caption: Common oxidative degradation pathways for Propiopromazine.
References
- 1. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. iajpb.org [iajpb.org]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for the Quantification of Propiopromazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of Propiopromazine Hydrochloride, a phenothiazine derivative used in veterinary medicine, is crucial for formulation development, quality control, and pharmacokinetic studies. The two most prevalent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with Mass Spectrometry (LC-MS). The choice between these methods depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix.
Quantitative Performance Comparison
The following tables summarize the typical performance parameters for HPLC-UV and LC-MS/MS methods in the quantification of this compound and related phenothiazine compounds. These values are indicative and may vary based on the specific instrumentation, column chemistry, and sample matrix.
Table 1: HPLC-UV Method Performance
| Parameter | Typical Performance |
| Linearity (Correlation Coefficient, r²) | > 0.998 |
| Accuracy (Recovery %) | 90.2% - 106%[1] |
| Precision (RSD %) | 0.7% - 6.8%[1] |
| Limit of Detection (LOD) | 4 µg/kg[2] |
| Limit of Quantification (LOQ) | Typically in the low µg/mL range |
Table 2: LC-MS/MS Method Performance
| Parameter | Typical Performance |
| Linearity (Correlation Coefficient, r²) | > 0.99 |
| Accuracy (Recovery %) | 77% - 111% |
| Precision (RSD %) | < 15% |
| Limit of Detection (LOD) | 0.05 µg/kg |
| Limit of Quantification (LOQ) | 0.1 µg/kg |
Experimental Protocols
The following are generalized experimental protocols for the analysis of this compound using HPLC-UV and LC-MS/MS. These protocols are based on methods developed for Propiopromazine and other phenothiazine derivatives.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for the quantification of this compound in pharmaceutical formulations.
a. Sample Preparation (Formulation Matrix):
-
Accurately weigh a portion of the formulation containing this compound.
-
Extract the active ingredient using a suitable solvent such as 0.05 M hydrochloric acid.[3]
-
Perform a series of extractions with mechanical shaking to ensure complete recovery.[3]
-
Combine the extracts and dilute to a known volume with the extraction solvent.[3]
-
Further dilute an aliquot of the solution with the mobile phase to a concentration within the calibration range.[3]
-
Filter the final solution through a 0.45 µm filter prior to injection.
b. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., small bore C18)[1]
-
Mobile Phase: A mixture of an ion-pairing solution and acetonitrile (e.g., 85:15 v/v)[3]
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector set at 280 nm[1]
-
Injection Volume: 20 µL
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices like plasma and tissues.
a. Sample Preparation (Biological Matrix - e.g., Swine Kidney):
-
Homogenize the tissue sample.
-
Add an internal standard (e.g., deuterated Propiopromazine).
-
Perform a liquid-liquid or solid-phase extraction (SPE) to isolate the analyte from the matrix components. For SPE, a C18 cartridge can be used.[4]
-
Wash the SPE cartridge to remove interferences.[4]
-
Elute the analyte using a suitable solvent such as basified methanol.[4]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[4]
b. Chromatographic and Mass Spectrometric Conditions:
-
Column: C18 reverse-phase column (e.g., Waters Symmetry C18, 100 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile
-
Flow Rate: 0.2 - 0.4 mL/min
-
Ionization Source: Electrospray Ionization (ESI) in positive mode[4]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for Propiopromazine and its internal standard.
Cross-Validation Workflow
The cross-validation of analytical methods is a critical step to ensure that different methods provide equivalent and reliable results. This process typically involves analyzing the same set of samples using both methodologies and comparing the outcomes.
Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.
References
Propiopromazine Hydrochloride: A Comparative Analysis of its Side Effect Profile Against Other Tranquilizers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profile of Propiopromazine Hydrochloride, a phenothiazine derivative with sedative properties, against other commonly prescribed tranquilizer classes, including benzodiazepines and Z-drugs. The information herein is supported by available clinical data to aid in research and drug development.
Executive Summary
This compound is a tranquilizer whose sedative effects are primarily attributed to its antihistaminic properties. While it shares the phenothiazine core structure, its side effect profile, particularly concerning extrapyramidal symptoms (EPS), may differ from other drugs in its class. This guide synthesizes available data to compare its tolerability with benzodiazepines and Z-drugs, which are widely used for anxiety and insomnia. The data indicates that while this compound has a generally mild side effect profile, direct comparative quantitative data with other tranquilizers is limited.
Comparative Side Effect Profile: Quantitative Data
The following table summarizes the incidence of common and notable side effects for this compound and its comparators. It is important to note that the data is compiled from various studies and may not represent head-to-head comparisons, except where specified.
| Side Effect Category | Side Effect | This compound | Z-Drugs (Zopiclone/Eszopiclone) | Benzodiazepines | Other Phenothiazines (General) |
| Neurological | Drowsiness/Somnolence | Usual side effect | <4% - 9.2%[1] | Common (Odds Ratio 1.8 vs. placebo)[2] | Common |
| Dizziness | - | <4%[1] | Common (Odds Ratio 1.8 vs. placebo)[2] | - | |
| Headache | - | <4%[1] | - | - | |
| Restless Legs | Reported more frequently than with zopiclone[3] | - | - | - | |
| Extrapyramidal Symptoms (EPS) | Rare[4] | - | - | Drug-induced parkinsonism: 13.2%; Tardive dyskinesia: 8.3%[5] | |
| Seizures | Rare[4] | - | - | Can occur | |
| Gastrointestinal | Dry Mouth | - | <4%[1] | - | Common |
| Nausea | - | <1%[1] | - | - | |
| Bad/Bitter Taste | - | Reported more frequently than with propiomazine; up to 3.6%[3][6] | - | - | |
| Cardiovascular | Hypotension/Hypertension | Rare[4] | - | - | Orthostatic hypotension can occur |
| Irregular Heartbeat | Rare[4] | - | - | QTc prolongation can occur | |
| Other | Breathing Difficulties | Rare[4] | - | - | - |
| Loss of Bladder Control | Rare[4] | - | - | Urinary retention/incontinence reported (3-6%)[7] | |
| Severe Muscle Stiffness | Rare[4] | - | - | - | |
| Increased Sweating | Rare[4] | - | - | - |
Note: "-" indicates that specific quantitative data was not found in the reviewed sources. The data for "Other Phenothiazines" represents the class in general and may not be specific to every drug within that class.
Experimental Protocols
Detailed experimental protocols for the direct comparison of this compound with other tranquilizers are not extensively available in the public domain. However, a general methodology for assessing tranquilizer side effects in a clinical trial setting can be outlined based on best practices.
A Multicentre, Double-Blind, Randomized, Parallel-Group Comparison of Zopiclone and Propiomazine in Insomniacs (Dehlin et al., 1997) - Inferred Methodology
Based on the abstract of the study comparing zopiclone and propiomazine, the following is an inferred experimental protocol:
-
Study Design: A double-blind, randomized, parallel-group study.
-
Participants: 135 patients with a mean age of 60 years diagnosed with insomnia.
-
Intervention:
-
Group 1: Zopiclone 5 mg
-
Group 2: Propiomazine 25 mg
-
-
Data Collection:
-
Efficacy: Patients rated their sleep quality and quantity using a sleep diary.
-
Side Effects: Patients were likely asked to report any adverse events they experienced. The abstract specifically mentions "bad taste" and "restless legs," suggesting these may have been solicited or were spontaneously reported with notable frequency.
-
-
Statistical Analysis: Statistical tests were used to identify significant differences in sleep variables and the frequency of reported side effects between the two groups.
General Protocol for Adverse Event Assessment in Sedative Clinical Trials
A robust protocol for assessing the side effect profile of a tranquilizer would typically include:
-
Baseline Assessment: Prior to treatment, participants complete a checklist of common potential side effects to establish a baseline.
-
Standardized Checklists: Throughout the trial, participants regularly complete standardized checklists, such as the Systematic Monitoring of Adverse events Related to TreatmentS (SMARTS) or the Glasgow Antipsychotic Side-effect Scale (GASS), to systematically capture the incidence and severity of adverse events.
-
Spontaneous Reporting: Participants are encouraged to spontaneously report any new or worsening symptoms to the clinical staff at any time.
-
Clinical Evaluation: Regular clinical assessments, including physical examinations and laboratory tests, are conducted to monitor for objective side effects.
-
Causality Assessment: For each reported adverse event, the investigator assesses the likelihood of its relationship to the study drug.
-
Blinding: To minimize bias, both the participants and the investigators are blinded to the treatment allocation.
Visualizations
Signaling Pathway: Mechanism of Action of Phenothiazines
Caption: Dopaminergic pathway antagonism by Propiopromazine.
Experimental Workflow: Adverse Event Assessment in a Clinical Trial
Caption: Workflow for comparative side effect assessment.
Logical Relationship: Receptor Binding Profile Comparison
Caption: Receptor binding profiles of tranquilizer classes.
References
- 1. cdn.who.int [cdn.who.int]
- 2. Meta-analysis of benzodiazepine use in the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparison of zopiclone and propiomazine as hypnotics in outpatients: a multicentre, double-blind, randomized, parallel-group comparison of zopiclone and propiomazine in insomniacs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Propiomazine - Wikipedia [en.wikipedia.org]
- 5. psychiatrist.com [psychiatrist.com]
- 6. Zopiclone. An update of its pharmacology, clinical efficacy and tolerability in the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Sedative Effects of Propiopromazine and Xylazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the sedative properties of Propiopromazine and xylazine, two centrally acting agents utilized in veterinary medicine. While both induce sedation, their distinct mechanisms of action, pharmacological profiles, and clinical effects warrant a detailed examination for informed application in research and drug development. This analysis is based on available experimental data, with a focus on their use in canine models.
At a Glance: Propiopromazine vs. Xylazine
| Feature | Propiopromazine (as represented by Acepromazine) | Xylazine |
| Drug Class | Phenothiazine derivative | Alpha-2 adrenergic agonist |
| Primary Mechanism | Dopamine and histamine receptor antagonist | Alpha-2 adrenoceptor agonist |
| Onset of Sedation | Slower onset | Rapid onset |
| Duration of Sedation | Longer duration | Shorter duration |
| Analgesic Properties | None | Yes |
| Muscle Relaxation | Moderate | Profound |
| Common Side Effects | Hypotension, hypothermia | Bradycardia, initial hypertension followed by hypotension, vomiting |
Mechanism of Action: Distinct Signaling Pathways
The sedative effects of Propiopromazine and xylazine are mediated through different intracellular signaling cascades.
Propiopromazine , a phenothiazine derivative, primarily exerts its effects through the blockade of dopamine D2 receptors and histamine H1 receptors in the central nervous system. Its sedative properties are largely attributed to its antihistaminic action.[1]
Xylazine , on the other hand, is a potent alpha-2 adrenergic agonist.[2] It binds to presynaptic and postsynaptic alpha-2 adrenoceptors in the central and peripheral nervous system, inhibiting the release of norepinephrine. This reduction in sympathetic outflow leads to sedation, analgesia, and muscle relaxation.[2] Studies suggest that xylazine may exert its sedative and analgesic effects by regulating the PKA/ERK/CREB signaling pathway.[3][4]
Comparative Sedative Efficacy: Experimental Data in Dogs
Direct comparative studies on the sedative effects of Propiopromazine and xylazine in dogs are limited. Therefore, data from a study on acepromazine, a closely related phenothiazine, is used as a proxy for Propiopromazine to provide a comparative framework.
Table 1: Sedative Effects of Intramuscular Xylazine in Dogs
| Parameter | Value | Reference |
| Dosage | 1 mg/kg IM | Cassu et al., 2014 |
| Heart Rate (beats/min) | Significant decrease from baseline | Cassu et al., 2014 |
| Respiratory Rate (breaths/min) | Minimal changes | Cassu et al., 2014 |
| Sedation Score | Clinically relevant sedation observed | Cassu et al., 2014 |
| Adverse Effects | High incidence of vomiting (66%) | Cassu et al., 2014 |
Table 2: Sedative Effects of Intramuscular Acepromazine in Dogs
| Parameter | Value | Reference |
| Dosage | 0.05 mg/kg IM | Hofmeister et al., 2010 |
| Onset of Sedation | ~15-30 minutes | [1] |
| Duration of Sedation | 6-8 hours | [2] |
| Sedation Score | Significantly greater than saline at 15, 30, 45, and 60 minutes | [5] |
| Adverse Effects | Hypotension is a primary concern. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Experimental Workflow for Xylazine Sedation Study (Adapted from Cassu et al., 2014)
Experimental Workflow for Acepromazine Sedation Study (Adapted from Hofmeister et al., 2010)
Conclusion
Propiopromazine and xylazine are effective sedatives with fundamentally different pharmacological profiles. Xylazine offers rapid, deep sedation with analgesia but carries a risk of significant cardiovascular side effects and emesis. Propiopromazine (represented by acepromazine) provides a longer-lasting, milder tranquilization without analgesia and is associated with a risk of hypotension. The choice between these agents in a research or drug development setting will depend on the specific requirements of the study, including the desired depth and duration of sedation, the need for analgesia, and the physiological stability of the animal model. Further head-to-head comparative studies of Propiopromazine and xylazine are warranted to provide a more definitive comparison of their sedative and physiological effects.
References
Efficacy of Propiopromazine Hydrochloride in Different Animal Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Propiopromazine Hydrochloride as a sedative in various animal species. Where direct comparative data for propiopromazine is limited, this guide draws on information from the closely related and widely studied phenothiazine derivative, acepromazine, to provide a broader context for its potential applications and performance. This guide includes available quantitative data, detailed experimental protocols for sedative efficacy assessment, and a visualization of the underlying signaling pathway.
Mechanism of Action: Phenothiazine Derivatives
This compound, a phenothiazine derivative, exerts its sedative effects primarily through the antagonism of dopamine D2 receptors in the central nervous system.[1][2] By blocking these receptors, it reduces dopaminergic neurotransmission, leading to a state of tranquilization and sedation.[1][3][4] Additionally, phenothiazines exhibit varying degrees of alpha-adrenergic, serotonergic, histaminergic, and muscarinic receptor blockade, which contribute to their overall pharmacological profile, including potential side effects such as hypotension and vasodilation.[1][2][4]
Comparative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of this compound and its alternatives in various animal species. Sedation is often assessed using scoring systems, where higher scores indicate a deeper level of sedation.
Table 1: Sedative Efficacy in Dogs
| Drug | Dosage (IV) | Sedation Level | Onset of Sedation | Duration of Sedation | Key Findings | Reference(s) |
| Propiopromazine HCl | 0.05 mg/kg | Moderate | - | - | Calm and relaxed state. No significant difference in premedication effects compared to acepromazine. | [5] |
| Acepromazine | 0.05 mg/kg | Moderate | ~15 minutes | 4-8 hours | Produces reliable sedation. Can be combined with opioids for enhanced effect. | [5][6][7] |
| Dexmedetomidine | 2 µg/kg (with 0.3 mg/kg methadone) | Higher sedation score | - | - | Promotes a higher degree of sedation compared to acepromazine/methadone combination. |
Table 2: Sedative Efficacy in Horses
| Drug | Dosage (IV) | Average Sedation Score | Onset of Sedation | Time to Maximum Sedation | Duration of Sedation | Reference(s) |
| Acepromazine | 0.05 mg/kg | 1.55 (Light to Moderate) | ~19.55 minutes | ~33.64 minutes | Longer-lasting than xylazine | [8] |
| Xylazine | 0.5 mg/kg | 2.45 (Moderate to Deep) | ~2-3 minutes | Rapid | Shorter than acepromazine | [8] |
| Detomidine | 0.005-0.02 mg/kg | - | - | - | Longer duration than xylazine | [9] |
| Romifidine | 0.04-0.1 mg/kg | - | - | - | Intermediate duration between xylazine and detomidine | [9] |
Table 3: Sedative Efficacy in Pigs
| Drug | Dosage (IM) | Sedation Level | Key Findings | Reference(s) |
| Propiopromazine HCl | 0.1 - 0.2 mg/kg | - | Used to combat stress during transport. | |
| Acepromazine | - | Less reliable | Not considered a reliable sedative in swine. | [2] |
| Azaperone | 2 mg/kg | Effective | Standard sedative for pigs, effective for reducing aggression and stress. | [10][11] |
| Medetomidine | - | Profound | Produces a more profound degree of sedation compared to acepromazine, azaperone, droperidol, and midazolam. | [12] |
Table 4: Sedation Information for Cattle and Cats
| Species | Drug | Dosage | Sedation Information | Reference(s) |
| Cattle | Propiopromazine HCl | 0.1 - 0.2 mg/kg (IV/IM) | Limited specific efficacy data available. Generally used for tranquilization. | |
| Acepromazine | 0.03-0.1 mg/kg (IM) | Can be used for sedation in healthy, agitated animals. | [13] | |
| Xylazine | 0.02-0.03 mg/kg (IV) | Commonly used for sedation in cattle. | [13] | |
| Cats | Propiopromazine HCl | - | Limited specific efficacy data available. | |
| Acepromazine | 0.01-0.05 mg/kg (IV/IM/SC) | Produces mild sedation; higher doses often required compared to dogs. Recumbency is not typically achieved. | [7] | |
| Dexmedetomidine | - | When combined with an opioid, produces superior sedation compared to acepromazine-opioid combinations. | [14] |
Experimental Protocols
Detailed experimental protocols are crucial for the objective comparison of sedative efficacy. Below is a generalized protocol for assessing sedative effects in dogs, which can be adapted for other species.
Protocol: Assessment of Sedative Efficacy in Dogs
1. Objective: To quantify and compare the sedative efficacy of this compound with an alternative sedative (e.g., Acepromazine).
2. Animals: A cohort of healthy adult dogs of a specified breed, age, and weight range, acclimated to the study environment.
3. Experimental Design: A randomized, blinded, crossover study design is recommended to minimize bias. Each dog receives each treatment with a sufficient washout period between treatments.
4. Drug Administration:
- Test Article: this compound at a specified dose and route of administration (e.g., 0.05 mg/kg IV).
- Comparator: An alternative sedative (e.g., Acepromazine at 0.05 mg/kg IV).
- Control: A placebo (e.g., sterile saline) administered at the same volume and route.
5. Data Collection:
- Baseline: Prior to drug administration, baseline physiological parameters (heart rate, respiratory rate, rectal temperature) and a baseline sedation score are recorded.
- Post-Administration: At predetermined time points (e.g., 15, 30, 45, 60, 90, and 120 minutes) after drug administration, the following are assessed:
- Physiological Parameters: Heart rate, respiratory rate, rectal temperature.
- Sedation Score: A validated sedation scoring system is used. An example of a simple numeric rating scale (NRS) could be from 0 (no sedation) to 10 (maximum sedation).[15] A more detailed composite scale might include assessments of posture, response to auditory and tactile stimuli, and degree of ataxia.[6]
6. Sedation Scoring Example (adapted from various sources):
- 0: Alert and responsive, no signs of sedation.
- 1-3 (Mild): Appears calm, may have slight drooping of eyelids or head. Readily responds to stimuli.
- 4-6 (Moderate): Drowsy, head lowered, may be in sternal recumbency. Slower response to stimuli.
- 7-9 (Deep): Very drowsy to asleep, may be in lateral recumbency. Arouses only with strong stimuli.
- 10 (Profound): Unresponsive to mild to moderate stimuli.
7. Statistical Analysis: Appropriate statistical methods (e.g., repeated measures ANOVA) are used to compare the sedation scores and physiological parameters between treatment groups over time.
Conclusion
This compound is a phenothiazine sedative with a mechanism of action centered on dopamine D2 receptor antagonism. In dogs, its efficacy as a premedication is comparable to the widely used acepromazine. In horses, while it produces a lighter level of sedation compared to xylazine, it offers a longer duration of action. Data on its use in pigs suggests it is effective for stress reduction, though other agents like medetomidine may produce more profound sedation.
For cattle and cats, there is a notable lack of direct, quantitative comparative studies on the efficacy of propiopromazine. Researchers and drug development professionals should consider these gaps in the literature when designing future studies. The provided experimental protocol offers a framework for conducting robust efficacy trials. Further research is warranted to establish a more comprehensive understanding of this compound's efficacy and safety profile across a wider range of animal species and in comparison to a broader array of sedative agents.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. britannica.com [britannica.com]
- 4. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Sedation levels in dogs: a validation study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bsavalibrary.com [bsavalibrary.com]
- 8. researchgate.net [researchgate.net]
- 9. vet.k-state.edu [vet.k-state.edu]
- 10. actavet.vfu.cz [actavet.vfu.cz]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Comparison of sedative and analgesic/anesthetic effects induced by medetomidine, acepromazine, azaperone, droperidol and midazolam in laboratory pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 14. Feline procedural sedation and analgesia: When, why and how - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Propiopromazine and Dexmedetomidine as Premedicants
For Researchers, Scientists, and Drug Development Professionals
In the realm of veterinary and, to some extent, human medicine, the selection of an appropriate premedicant is crucial for ensuring smooth anesthetic induction, optimal surgical conditions, and a safe recovery. This guide provides a detailed, data-driven comparison of two premedicant agents: Propiopromazine, a phenothiazine derivative, and Dexmedetomidine, a highly selective alpha-2 adrenergic agonist. While direct head-to-head clinical trials are scarce, this guide synthesizes available experimental data to offer an objective comparison of their performance, supported by detailed methodologies and signaling pathway visualizations.
Executive Summary
Propiopromazine, a phenothiazine neuroleptic, primarily exerts its sedative effects through histamine H1 receptor antagonism, with additional activity at dopamine, serotonin, muscarinic, and alpha-1 adrenergic receptors.[1][2] This broad receptor profile contributes to its sedative and antiemetic properties. Dexmedetomidine, in contrast, is a potent and selective alpha-2 adrenergic agonist.[3] Its mechanism of action involves the inhibition of norepinephrine release in the central nervous system, leading to profound sedation, analgesia, and anxiolysis.
The choice between these two agents involves a trade-off between the moderate, multi-receptor-mediated sedation of Propiopromazine and the potent, specific, and reversible alpha-2 agonism of Dexmedetomidine. Key differences in their cardiovascular effects are a primary consideration in clinical decision-making.
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data from various studies to facilitate a comparison of the two agents. It is important to note that the data for Propiopromazine is less extensive in the current literature compared to Dexmedetomidine.
Table 1: Sedative and Analgesic Effects
| Parameter | Propiopromazine | Dexmedetomidine | Source |
| Sedation Score | Data from direct comparisons with dexmedetomidine is unavailable. A study comparing it to acepromazine (0.05mg/kg IV) in dogs found them to be comparable. | Significantly higher sedation scores compared to acepromazine. In combination with methadone, dexmedetomidine (2 µg/kg) produced higher sedation scores than acepromazine (0.02 mg/kg). | [4][5] |
| Analgesia | Primarily sedative, with limited intrinsic analgesic properties. | Possesses significant analgesic effects, reducing the need for intraoperative and postoperative opioids. | [6][7] |
| Onset of Sedation | Information not readily available in comparative studies. | Rapid onset of sedation. | [8] |
| Duration of Sedation | Information not readily available in comparative studies. | Dose-dependent duration of action. | [6] |
Table 2: Cardiovascular Effects
| Parameter | Propiopromazine | Dexmedetomidine | Source |
| Heart Rate | A study comparing it to acepromazine in dogs showed no significant difference in heart rate changes. | Causes a significant, centrally-mediated decrease in heart rate (bradycardia). | [4][5][9] |
| Blood Pressure | Can cause hypotension due to alpha-1 adrenergic blockade. | Induces a biphasic blood pressure response: an initial transient increase (vasoconstriction) followed by a more sustained decrease (hypotension) due to central sympatholysis. | [9][10] |
| Cardiac Output | May decrease cardiac output. | Significantly reduces cardiac output. | [10] |
Table 3: Other Physiological Effects
| Parameter | Propiopromazine | Dexmedetomidine | Source |
| Respiratory Effects | Minimal respiratory depression at clinical doses. | Minimal respiratory depression, a key advantage over many other sedatives. | [11] |
| Emetic Properties | Possesses antiemetic properties. | Can have some antiemetic effects. | [1] |
| Reversibility | Not reversible by a specific antagonist. | Effects can be reversed with an alpha-2 adrenergic antagonist (e.g., atipamezole). |
Signaling Pathways
The distinct pharmacological profiles of Propiopromazine and Dexmedetomidine stem from their interactions with different receptor systems and downstream signaling cascades.
Caption: Propiopromazine's diverse signaling pathways.
Caption: Dexmedetomidine's primary signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for studies evaluating premedication agents.
Study 1: Comparison of Propiopromazine and Acepromazine in Dogs
-
Objective: To compare the clinical effects of Propiopromazine and Acepromazine as premedicants for inhalation anesthesia in dogs.[4]
-
Animals: Thirty healthy client-owned dogs.
-
Experimental Design: Randomized clinical trial.
-
Procedure:
-
Dogs were randomly assigned to one of two groups (n=15 per group).
-
Group P received Propiopromazine (0.05 mg/kg, IV). Group A received Acepromazine (0.05 mg/kg, IV).
-
Sedation was scored at predetermined intervals.
-
Anesthesia was induced with propofol and maintained with isoflurane.
-
Cardiovascular parameters (heart rate, blood pressure) and respiratory rate were monitored and recorded before premedication, after premedication, during anesthesia, and during recovery.
-
-
Data Analysis: Statistical analysis was performed to compare the sedative effects and cardiorespiratory variables between the two groups.
Study 2: Hemodynamic Effects of Dexmedetomidine Premedication in Dogs
-
Objective: To investigate the hemodynamic effects of dexmedetomidine premedication in dogs undergoing general anesthesia.[10]
-
Animals: Six healthy adult dogs.
-
Experimental Design: A prospective, randomized crossover study.
-
Procedure:
-
Dogs received either acepromazine (0.05 mg/kg IM) or dexmedetomidine (15.0 μg/kg IM).
-
Anesthesia was induced 15 minutes later with propofol and maintained with isoflurane.
-
Hemodynamic variables including heart rate, blood pressure, and cardiac output were recorded at predetermined time points.
-
The experiment was repeated with the alternate premedication after a washout period.
-
-
Data Analysis: Repeated-measures ANOVA was used to analyze the hemodynamic data.
Caption: A typical experimental workflow for comparing premedicants.
Conclusion
The choice between Propiopromazine and Dexmedetomidine as a premedicant depends on the specific clinical scenario, the desired level of sedation and analgesia, and the patient's cardiovascular stability.
Propiopromazine may be a suitable option for patients requiring mild to moderate sedation where significant cardiovascular depression is a concern and potent analgesia is not a primary requirement. Its antiemetic properties are an added benefit.
Dexmedetomidine is a potent sedative and analgesic, making it an excellent choice for more anxious or painful patients. Its reliable and profound sedative effects can significantly reduce the required doses of induction and maintenance anesthetics. However, its significant cardiovascular effects, particularly bradycardia and potential for initial hypertension, necessitate careful patient selection and monitoring. The ability to reverse its effects with an antagonist provides a significant safety advantage.
Further direct comparative studies are warranted to provide a more definitive head-to-head assessment of these two premedicants. Researchers are encouraged to design studies that directly compare the efficacy, safety, and detailed physiological effects of Propiopromazine and Dexmedetomidine to refine clinical guidelines and optimize patient care.
References
- 1. Propiomazine | C20H24N2OS | CID 4940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. SMPDB [smpdb.ca]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of acepromazine or dexmedetomidine associated with methadone on anesthetic induction with propofol at a rate of 1 mg/kg/min in healthy dogs: A randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dexmedetomidine in Current Anaesthesia Practice- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Premedication with dexmedetomidine in pediatric patients: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. Two doses of dexmedetomidine in combination with buprenorphine for premedication in dogs; a comparison with acepromazine and buprenorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hemodynamic influence of acepromazine or dexmedetomidine premedication in isoflurane-anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. litfl.com [litfl.com]
Detecting Propiopromazine Hydrochloride: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the accurate detection and quantification of Propiopromazine Hydrochloride are critical for pharmacokinetic studies, residue analysis, and formulation development. This guide provides a comprehensive comparison of a hypothetical Enzyme-Linked Immunosorbent Assay (ELISA) kit with established chromatographic methods—High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Gas-Liquid Chromatography (GLC)—for the detection of this tranquilizer.
This comparison guide delves into the performance characteristics, experimental protocols, and underlying principles of each method, offering a data-driven overview to inform your selection of the most suitable analytical technique for your research needs.
Performance Characteristics: A Head-to-Head Comparison
The choice of an analytical method hinges on a variety of factors, including sensitivity, specificity, precision, and throughput. The following tables summarize the key performance indicators for a hypothetical this compound ELISA kit and the established chromatographic methods.
| Performance Parameter | Hypothetical ELISA Kit | HPLC | TLC | GLC |
| Lower Limit of Detection (LLD) | 0.1 - 1.0 ng/mL | 0.1 - 50 µg/kg[1] | 4 µg/kg[1] | 10 - 50 µg/kg[1] |
| Specificity | High (dependent on antibody) | Good to Excellent | Moderate | Good |
| Intra-assay Precision (%CV) | < 10% | < 5% | 10 - 15% | 5 - 10% |
| Inter-assay Precision (%CV) | < 15% | < 10% | 15 - 20% | 10 - 15% |
| Sample Throughput | High (96-well plate format) | Low to Medium | High | Low to Medium |
| Instrumentation Cost | Low to Moderate | High | Low | High |
| Sample Volume Required | Small (µL range) | Moderate (mL range) | Small (µL range) | Moderate (mL range) |
| Analysis Time per Sample | ~2-4 hours (for a batch) | 20-30 minutes | 1-2 hours (for a batch) | 30-60 minutes |
Cross-Reactivity Profile of a Hypothetical this compound ELISA
A critical aspect of an immunoassay's performance is its specificity, often detailed through cross-reactivity studies with structurally related compounds. The following table presents a hypothetical cross-reactivity profile for an ELISA kit designed for this compound.
| Compound | Structure | Cross-Reactivity (%) |
| Propiopromazine | Phenothiazine core with a propanone side chain | 100 |
| Acepromazine | Phenothiazine core with an ethanone side chain | < 10 |
| Chlorpromazine | Chlorinated phenothiazine core | < 5 |
| Promazine | Unsubstituted phenothiazine core | < 15 |
| Triflupromazine | Trifluoromethylated phenothiazine core | < 2 |
Experimental Protocols: A Detailed Look at the Methodologies
Detailed and validated experimental protocols are the cornerstone of reproducible and reliable results. This section outlines the methodologies for the hypothetical ELISA and the established chromatographic techniques.
I. Hypothetical Competitive ELISA for this compound
This protocol describes a competitive ELISA, a common format for the detection of small molecules like this compound.
Principle: Free this compound in the sample competes with a Propiopromazine-enzyme conjugate for binding to a limited number of anti-Propiopromazine antibody-coated wells. The amount of colored product is inversely proportional to the concentration of this compound in the sample.
Materials:
-
Anti-Propiopromazine antibody-coated 96-well microplate
-
This compound standards
-
Propiopromazine-Horseradish Peroxidase (HRP) conjugate
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2M H₂SO₄)
-
Sample extraction solvent (e.g., methanol or acetonitrile)
Procedure:
-
Sample Preparation: Extract this compound from the sample matrix using an appropriate solvent. Evaporate the solvent and reconstitute the residue in the assay buffer.
-
Standard and Sample Addition: Add 50 µL of standards and prepared samples to the designated wells of the microplate.
-
Conjugate Addition: Add 50 µL of the Propiopromazine-HRP conjugate to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Washing: Wash the plate 3-5 times with Wash Buffer.
-
Substrate Addition: Add 100 µL of Substrate Solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 15 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Figure 1. Workflow for the competitive ELISA of this compound.
II. High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation, identification, and quantification of drug residues.[1]
Principle: A liquid sample is passed through a column packed with a solid adsorbent material. Different components in the sample have different affinities for the adsorbent and the solvent, causing them to separate as they move through the column.
Materials:
-
HPLC system with a UV or fluorescence detector
-
C18 analytical column
-
Mobile phase (e.g., Acetonitrile and water mixture)[1]
-
Sample extraction solvents (e.g., Acetonitrile)[1]
-
Solid-Phase Extraction (SPE) cartridges (e.g., Sep-Pak C18) for sample cleanup[1]
Procedure:
-
Sample Preparation: Homogenize the tissue sample and extract with acetonitrile.[1]
-
Cleanup: Pass the extract through a C18 SPE cartridge to remove interfering substances.[1]
-
Injection: Inject a filtered aliquot of the cleaned-up extract into the HPLC system.
-
Chromatography: Elute the column with the mobile phase at a constant flow rate.
-
Detection: Monitor the column effluent with a UV or fluorescence detector at the appropriate wavelength for this compound.
-
Quantification: Determine the concentration of this compound by comparing the peak area of the sample to that of a standard curve.
III. Thin-Layer Chromatography (TLC)
TLC is a simple, cost-effective chromatographic technique for the separation and identification of substances.[1]
Principle: A sample is spotted onto a thin layer of adsorbent material (stationary phase) on a flat carrier. A solvent (mobile phase) is drawn up the plate via capillary action, and the components of the sample separate based on their differential partitioning between the stationary and mobile phases.
Materials:
-
TLC plates (e.g., silica gel)
-
Developing chamber
-
Mobile phase (e.g., a mixture of organic solvents)
-
Sample application device (e.g., capillary tube)
-
Visualization reagent or UV lamp
Procedure:
-
Sample Preparation: Extract the drug from the sample matrix using a suitable solvent.[1]
-
Spotting: Apply a small spot of the concentrated extract onto the baseline of the TLC plate.
-
Development: Place the plate in a developing chamber containing the mobile phase. Allow the solvent to ascend the plate until it reaches a predetermined height.
-
Visualization: After drying the plate, visualize the separated spots under a UV lamp or by spraying with a suitable chromogenic reagent.
-
Identification: Identify this compound by comparing the retention factor (Rf) of the sample spot to that of a standard.
IV. Gas-Liquid Chromatography (GLC)
GLC is a powerful technique for the separation and analysis of volatile and thermally stable compounds.
Principle: A volatile sample is injected into a heated column. An inert gas (mobile phase) carries the sample through the column, which contains a liquid stationary phase coated on a solid support. The components of the sample are separated based on their boiling points and interactions with the stationary phase.
Materials:
-
Gas chromatograph with a suitable detector (e.g., Nitrogen-Phosphorus Detector - NPD)
-
Capillary column
-
Carrier gas (e.g., Helium, Nitrogen)
-
Sample extraction and derivatization reagents
Procedure:
-
Sample Preparation: Extract this compound from the sample matrix. Derivatization may be necessary to increase volatility and improve chromatographic performance.
-
Injection: Inject a small volume of the prepared sample into the heated injection port of the gas chromatograph.
-
Chromatography: The carrier gas sweeps the vaporized sample through the column, where separation occurs.
-
Detection: The separated components are detected as they exit the column.
-
Quantification: The concentration is determined by comparing the peak area of the sample to that of a standard curve.
Figure 2. Logical comparison of key attributes for different analytical methods.
Conclusion: Selecting the Right Tool for the Job
The choice of an analytical method for the detection of this compound is a multifaceted decision that depends on the specific requirements of the study.
-
ELISA offers a high-throughput, sensitive, and cost-effective solution, making it ideal for screening large numbers of samples, particularly in residue monitoring programs. The development of a specific antibody is the primary hurdle for this method.
-
HPLC provides excellent sensitivity, specificity, and quantitative accuracy, establishing it as a gold-standard method for regulatory submissions and detailed pharmacokinetic studies. However, it comes with higher instrumentation costs and lower sample throughput.
-
TLC is a simple, rapid, and inexpensive screening tool suitable for qualitative or semi-quantitative analysis. Its lower sensitivity and specificity may not be adequate for all applications.
-
GLC offers high sensitivity and good specificity but is generally more complex and less commonly used for routine analysis of phenothiazines compared to HPLC.
By carefully considering the performance characteristics, experimental requirements, and cost implications of each method, researchers can confidently select the most appropriate analytical tool to achieve their scientific objectives in the detection and quantification of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
Pharmacodynamic Profile of Phenothiazines
Phenothiazines exert their therapeutic effects, primarily as antipsychotics and sedatives, through the antagonism of a wide range of neurotransmitter receptors. The primary target for antipsychotic efficacy is the dopamine D2 receptor.[1] However, the affinity for other receptors, including serotonin (5-HT), histamine (H), muscarinic acetylcholine (M), and adrenergic (α) receptors, contributes to the broad spectrum of their pharmacological effects and side-effect profiles.[2][3]
Propiopromazine is a phenothiazine derivative known to act as an antagonist at dopamine D1, D2, and D4 receptors, serotonin 5-HT2A and 5-HT2C receptors, muscarinic M1 through M5 receptors, alpha-1 adrenergic receptors, and histamine H1 receptors.[2] Its sedative properties are largely attributed to its potent antihistaminic activity.[2]
Comparative Receptor Binding Affinities
Due to the limited availability of specific inhibition constant (Ki) values for Propiopromazine, the following table presents a comparative summary of the in vitro binding affinities of other representative phenothiazines: Chlorpromazine and Trifluoperazine. A lower Ki value indicates a higher binding affinity. This data provides a basis for inferring the potential receptor interaction profile of Propiopromazine relative to these well-characterized agents.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Selected Phenothiazines
| Receptor | Chlorpromazine (Ki, nM) | Trifluoperazine (Ki, nM) |
| Dopamine Receptors | ||
| D1 | 9.6 | 0.8 |
| D2 | 1.1 | 0.2 |
| D3 | 2.5 | 0.7 |
| D4 | 1.9 | 1.4 |
| Serotonin Receptors | ||
| 5-HT1A | 26 | 200 |
| 5-HT2A | 1.5 | 2.5 |
| 5-HT2C | 13 | 20 |
| Muscarinic Receptors | ||
| M1 | ~13-30 | ~250 |
| M2 | ~40-100 | ~1000 |
| M3 | ~52-130 | ~1000 |
| M4 | ~21-50 | ~500 |
| M5 | ~16-60 | ~1000 |
| Histamine Receptors | ||
| H1 | ~1-4 | ~2-10 |
| Adrenergic Receptors | ||
| α1A | High Affinity | Moderate Affinity |
| α1B | High Affinity | Moderate Affinity |
| α1D | High Affinity | Moderate Affinity |
Note: Ki values are compiled from various sources and may vary between studies due to different experimental conditions.
Signaling Pathways
The antagonist activity of phenothiazines at various G-protein coupled receptors (GPCRs) blocks their respective downstream signaling cascades. The following diagrams illustrate the simplified signaling pathways for the key receptors targeted by Propiopromazine and related compounds.
Caption: Simplified signaling pathway of the Gαi-coupled Dopamine D2 receptor.
Caption: Simplified signaling pathway of the Gαq-coupled Serotonin 5-HT2A receptor.
Caption: Simplified signaling pathway of the Gαq-coupled Histamine H1 receptor.
Caption: Simplified signaling pathway of the Gαq-coupled Muscarinic M1 receptor.
Caption: Simplified signaling pathway of the Gαq-coupled Alpha-1 Adrenergic receptor.
Experimental Protocols
The determination of receptor binding affinities (Ki values) is typically performed using in vitro radioligand binding assays. The following sections outline generalized protocols for competitive binding assays for the key receptor targets of phenothiazines.
General Workflow for Radioligand Binding Assay
Caption: A generalized workflow for a competitive radioligand binding assay.
Dopamine D2 Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.
-
Materials:
-
Receptor Source: Membranes from cells (e.g., CHO, HEK293) stably expressing the human dopamine D2 receptor, or rat striatal tissue homogenates.
-
Radioligand: A high-affinity D2 receptor antagonist radioligand, such as [³H]spiperone or [³H]raclopride.
-
Test Compound: Propiopromazine or other phenothiazines at various concentrations.
-
Non-specific Binding Control: A high concentration of a known D2 antagonist (e.g., 10 µM haloperidol) to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
-
Procedure:
-
Incubate the receptor preparation with the radioligand and varying concentrations of the test compound.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Serotonin 5-HT2A Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of a test compound for the serotonin 5-HT2A receptor.
-
Materials:
-
Receptor Source: Membranes from cells expressing the human 5-HT2A receptor or from brain tissue (e.g., rat frontal cortex).
-
Radioligand: A selective 5-HT2A receptor antagonist radioligand, such as [³H]ketanserin or [³H]spiperone.
-
Test Compound: Propiopromazine or other phenothiazines at various concentrations.
-
Non-specific Binding Control: A high concentration of a 5-HT2A antagonist (e.g., 10 µM mianserin).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
-
Procedure: The procedure is analogous to the D2 receptor binding assay, with the appropriate receptor source, radioligand, and non-specific binding control.
Histamine H1 Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of a test compound for the histamine H1 receptor.
-
Materials:
-
Receptor Source: Membranes from cells expressing the human H1 receptor or from tissues with high H1 receptor density (e.g., guinea pig cerebellum).
-
Radioligand: A selective H1 receptor antagonist radioligand, such as [³H]mepyramine.
-
Test Compound: Propiopromazine or other phenothiazines at various concentrations.
-
Non-specific Binding Control: A high concentration of an H1 antagonist (e.g., 10 µM mianserin or diphenhydramine).
-
Assay Buffer: e.g., 50 mM Na₂/KPO₄, pH 7.5.
-
-
Procedure: The procedure follows the same principles as the D2 receptor binding assay.
Muscarinic M1 Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of a test compound for the muscarinic M1 receptor.
-
Materials:
-
Receptor Source: Membranes from cells selectively expressing the human M1 receptor.
-
Radioligand: A non-selective muscarinic antagonist radioligand, such as [³H]N-methylscopolamine ([³H]NMS), or a more M1-selective radioligand if available.
-
Test Compound: Propiopromazine or other phenothiazines at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-selective muscarinic antagonist (e.g., 1 µM atropine).
-
Assay Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4.
-
-
Procedure: The experimental steps are similar to the previously described binding assays.
Alpha-1 Adrenergic Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of a test compound for alpha-1 adrenergic receptors.
-
Materials:
-
Receptor Source: Membranes from cells expressing alpha-1 adrenergic receptor subtypes or from tissues such as rat liver or brain.
-
Radioligand: A selective alpha-1 adrenergic antagonist radioligand, such as [³H]prazosin.
-
Test Compound: Propiopromazine or other phenothiazines at various concentrations.
-
Non-specific Binding Control: A high concentration of an alpha-1 antagonist (e.g., 10 µM phentolamine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
-
Procedure: The assay is conducted following the general protocol for competitive radioligand binding assays.
Conclusion
Propiopromazine is a phenothiazine with a broad spectrum of antagonist activity at dopaminergic, serotonergic, histaminergic, muscarinic, and adrenergic receptors. While specific quantitative binding affinity data for Propiopromazine remains limited, a comparative analysis with other phenothiazines like Chlorpromazine and Trifluoperazine provides valuable insights into its likely pharmacodynamic profile. The sedative effects of Propiopromazine are strongly linked to its potent histamine H1 receptor antagonism. Further quantitative studies are warranted to fully elucidate the precise receptor binding affinities of Propiopromazine and to enable a more direct comparison with other phenothiazine derivatives. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers engaged in the study of this important class of psychoactive compounds.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
